molecular formula C7H8BrNO B1291475 5-Bromo-2-methoxy-3-methylpyridine CAS No. 760207-87-2

5-Bromo-2-methoxy-3-methylpyridine

Cat. No.: B1291475
CAS No.: 760207-87-2
M. Wt: 202.05 g/mol
InChI Key: RHYCFMXPPGZHAW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCFMXPPGZHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626652
Record name 5-Bromo-2-methoxy-3-methylpyridine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-87-2
Record name 5-Bromo-2-methoxy-3-methylpyridine
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Record name 760207-87-2
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Foundational & Exploratory

synthesis of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-3-methylpyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. This compound is a valuable building block, offering multiple points for further chemical modification. The bromine atom is particularly useful for introducing new functionalities through cross-coupling reactions, while the methoxy and methyl groups influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive, field-proven approach to the synthesis of this important intermediate, designed for researchers, scientists, and drug development professionals.

Proposed Synthetic Strategy: A Multi-Step Approach

Synthetic_Workflow Start 3-Methylpyridine Step1a Step 1a: N-Oxidation Start->Step1a Intermediate1 3-Methylpyridine N-Oxide Step1a->Intermediate1 Step1b Step 1b: Chlorination Intermediate1->Step1b Intermediate2 2-Chloro-3-methylpyridine Step1b->Intermediate2 Step2 Step 2: Methoxylation Intermediate2->Step2 Intermediate3 2-Methoxy-3-methylpyridine Step2->Intermediate3 Step3 Step 3: Bromination Intermediate3->Step3 End This compound Step3->End

Caption: Proposed multi-step .

Part 1: Synthesis of 2-Chloro-3-methylpyridine

The initial challenge is the regioselective chlorination of 3-methylpyridine at the 2-position. Direct chlorination is often unselective. A more controlled approach involves the activation of the pyridine ring through N-oxidation, followed by chlorination with a suitable reagent like phosphorus oxychloride (POCl₃).

Step 1a: N-Oxidation of 3-Methylpyridine

Rationale: The N-oxidation of the pyridine ring increases its electron density, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. This also allows for subsequent functionalization that might otherwise be difficult. Hydrogen peroxide in the presence of an acid is a common and effective method for this transformation.[1][2][3]

Experimental Protocol:

  • To a stirred solution of 3-methylpyridine (1.0 eq) in glacial acetic acid (5.0 vol), add 30% aqueous hydrogen peroxide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite.

  • Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide, which can often be used in the next step without further purification.

Step 1b: Chlorination of 3-Methylpyridine N-Oxide

Rationale: The reaction of a pyridine N-oxide with phosphorus oxychloride is a well-established method for introducing a chlorine atom at the 2- or 4-position.[4] The reaction proceeds through a rearrangement mechanism. It is important to note that this reaction can produce a mixture of 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, which will require separation.

Chlorination_Mechanism cluster_0 Chlorination of 3-Methylpyridine N-Oxide 3-MPN 3-Methylpyridine N-Oxide Adduct Intermediate Adduct 3-MPN->Adduct + POCl3 POCl3 POCl3 Rearrangement Rearrangement Adduct->Rearrangement Products 2-Chloro-3-methylpyridine + 4-Chloro-3-methylpyridine Rearrangement->Products

Caption: Simplified mechanism for the chlorination of 3-methylpyridine N-oxide.

Experimental Protocol:

  • To a flask containing phosphorus oxychloride (3.0 eq), add 3-methylpyridine N-oxide (1.0 eq) portion-wise at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of the isomeric products.

  • Purify the mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate 2-chloro-3-methylpyridine from the 4-chloro isomer.

Part 2: Synthesis of 2-Methoxy-3-methylpyridine

Rationale: With 2-chloro-3-methylpyridine in hand, the next step is a nucleophilic aromatic substitution to introduce the methoxy group. Sodium methoxide is a strong nucleophile and base, ideal for displacing the chloride at the 2-position of the pyridine ring.[5]

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol (10 vol) under a nitrogen atmosphere at 0°C.

  • Once all the sodium has dissolved, add a solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (2 vol) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (10 vol) and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methoxy-3-methylpyridine.

Part 3: Synthesis of this compound

Rationale: The final step is the regioselective bromination of 2-methoxy-3-methylpyridine. The 2-methoxy group is a strong activating, ortho-, para-director, while the 3-methyl group is a weaker activating group. The electronic effects strongly favor electrophilic substitution at the 5-position (para to the methoxy group). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[6]

Experimental Protocol:

  • Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 vol).

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction may require gentle heating to 40-50°C to go to completion.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Add water and extract the product with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Data Summary

The following table summarizes the expected outcomes and key analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data (Expected)
3-Methylpyridine N-OxideC₆H₇NO109.13>90¹H NMR consistent with structure
2-Chloro-3-methylpyridineC₆H₆ClN127.5740-50 (after separation)¹H NMR and GC-MS confirm structure and purity
2-Methoxy-3-methylpyridineC₇H₉NO123.1570-80¹H NMR: OCH₃ singlet ~3.9 ppm. MS: [M+H]⁺ = 124
This compoundC₇H₈BrNO202.0580-90¹H NMR: Two aromatic protons. MS: Isotopic pattern for Br, [M+H]⁺ = 202/204

Safety Considerations

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere.

  • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This guide outlines a robust and logical synthetic pathway to this compound from a simple starting material. Each step is based on well-established chemical principles and supported by literature precedents for similar transformations. By carefully controlling the reaction conditions and purification procedures, researchers can reliably produce this valuable building block for applications in drug discovery and development.

References

  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • Okada, Y. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.
  • ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,5-Dichloro-3-methoxypyridine. Retrieved from [Link]

  • Patent 0130333. (n.d.). Process for oxidizing halopyridines to halopyridine-N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....
  • OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ChemBK. (2024). 2,5-Dichloro-3-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

5-Bromo-2-methoxy-3-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 760207-87-2) is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine core makes it a strategic intermediate for constructing more complex molecules. This guide provides an in-depth analysis of its chemical properties, reactivity profile, and applications, with a focus on providing practical insights for researchers, chemists, and professionals in the field of drug development and materials science. The strategic placement of functional groups allows for selective transformations, primarily through cross-coupling reactions, making it an important precursor for novel pharmaceutical and agrochemical agents.[1][2]

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is foundational to its application in research and development. These characteristics dictate handling, storage, reaction conditions, and analytical monitoring.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. The compound typically presents as a colorless to light yellow liquid, requiring storage under an inert atmosphere to maintain its integrity.[3][4]

PropertyValueSource(s)
CAS Number 760207-87-2[5]
Molecular Formula C₇H₈BrNO[5][6]
Molecular Weight 202.05 g/mol [5]
Appearance Clear colorless to yellow liquid[3][6]
Boiling Point 217.8 ± 35.0 °C (Predicted)[3]
Density 1.452 - 1.5 g/cm³[3]
Refractive Index 1.5540 (Predicted)[3]
Storage Conditions Room Temperature, Inert Atmosphere[3]
Spectroscopic Characterization

While primary experimental spectra for this compound are not widely published, its structure can be reliably confirmed using standard spectroscopic techniques. Supplier data confirms that the proton NMR spectrum is consistent with the assigned structure.[6] The expected chemical shifts can be predicted with high confidence based on the electronic environment of the pyridine ring and by comparing with structurally similar analogs.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The two aromatic protons on the pyridine ring are distinct. The proton at the C4 position will appear as a doublet, coupled to the proton at the C6 position. The C6 proton will appear as a doublet as well. The methoxy and methyl protons will appear as singlets.

  • δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at C6, deshielded by the adjacent nitrogen.

  • δ ~7.4-7.6 ppm (d, 1H): Aromatic proton at C4.

  • δ ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • δ ~2.2-2.4 ppm (s, 3H): Methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon signals can be predicted based on known substituent effects on the pyridine ring and data from the analogous compound 5-Bromo-2-methoxypyridine.[4]

  • δ ~162-164 ppm: C2 (attached to the electron-donating methoxy group).

  • δ ~148-150 ppm: C6 ( deshielded by nitrogen).

  • δ ~140-142 ppm: C4.

  • δ ~125-128 ppm: C3 (attached to the methyl group).

  • δ ~110-112 ppm: C5 (attached to bromine).

  • δ ~53-55 ppm: Methoxy carbon (-OCH₃).

  • δ ~16-18 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 201 and a characteristic [M+2]⁺ peak at m/z 203 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Part 2: Chemical Reactivity and Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C5-Br bond, which serves as a handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

The Logic of Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis for forming carbon-carbon bonds.[7] For substrates like this compound, the C-Br bond is significantly more reactive in the palladium catalytic cycle than C-H or C-O bonds. The general reactivity order for halogens in oxidative addition to palladium(0) is I > Br > Cl, making the C-Br bond the preferred site for this transformation.[8]

The choice of reaction components is critical and driven by mechanistic principles:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄.

  • Ligand: For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands facilitate the crucial oxidative addition step and prevent catalyst deactivation, which can occur via coordination of the pyridine nitrogen to the palladium center.[9]

  • Base: The base (e.g., K₃PO₄, K₂CO₃) is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[7] For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate are often superior.[9]

Below is a diagram illustrating the catalytic cycle for this key transformation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate boronate Ar'-B(OH)₃⁻ (from Ar'B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Coupled Product reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, generalized starting point for coupling this compound with various aryl or heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 equiv)

  • Solvent system (e.g., 1,4-Dioxane and water, typically 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: Step-by-step workflow for a typical Suzuki cross-coupling experiment.

Part 3: Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. The 5-bromo-2-methoxypyridine core, with various substitutions, is integral to the synthesis of numerous biologically active compounds.

Intermediate for Serotonin 5-HT₃ Receptor Antagonists

Research into broad-spectrum antiemetic agents has identified compounds with dual dopamine D₂ and serotonin 5-HT₃ receptor antagonistic activity. An efficient synthesis of one such promising agent, AS-8112, relies critically on an intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[10] This demonstrates the value of the 5-bromo-2-methoxypyridine scaffold in accessing complex drug candidates for treating conditions like chemotherapy-induced nausea.

Precursor for Potential Anticancer Agents

A structurally related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, has been identified as having potential anticancer activity.[11] Its mechanism is believed to involve the inhibition of tumor growth through binding to bromodomains, which are protein modules involved in regulating gene expression and are considered important targets in oncology.[11] This highlights the potential for derivatives of this compound to serve as starting points for the discovery of new therapeutic agents.

The following diagram illustrates the role of this compound as a versatile starting material.

Caption: Role as a key intermediate in the synthesis of diverse functional molecules.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5][12]
Eye IrritationH319Causes serious eye irritation[5][12]
STOT, Single ExposureH335May cause respiratory irritation[12]
Recommended Handling and Storage Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.[3]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity, centered on the C5-bromine atom, allows for predictable and efficient modification via modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction. While its direct biological profile is not extensively documented, its role as a precursor to potent bioactive molecules is clear. Proper understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

  • Oshiro, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1996-1999. Retrieved January 11, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for c5sc02983j. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-methoxy-pyridine - Optional[13C NMR]. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Autech Industry Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methoxy-3-methylpyridine (CAS No. 760207-87-2) is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, allows for diverse chemical modifications. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. Key properties are summarized in the table below.[1][2]

PropertyValueSource
CAS Number 760207-87-2[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Colorless to light yellow liquid[Various Suppliers]
Boiling Point 217.8±35.0 °C at 760 mmHg[2]
Flash Point 85.5±25.9 °C[2]
Exact Mass 200.978912[2]
IUPAC Name This compound[1]

Synthesis and Purification

The primary synthetic route to this compound involves the selective methoxylation of 2,5-dibromo-3-methylpyridine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic substitution than the one at the 5-position due to the activating effect of the ring nitrogen.

Synthesis 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine Reaction Reaction 2,5-Dibromo-3-methylpyridine->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution Purification Purification This compound->Purification Workup & Distillation/Chromatography Pure Product Pure Product Purification->Pure Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar procedure[3])

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add sodium methoxide (1.1-1.5 eq). If using solid sodium methoxide, add it portion-wise to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[3]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm, and the methyl protons will be a singlet around δ 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the bromine will be in the range of δ 110-120 ppm. The carbon attached to the methoxy group will be significantly downfield, around δ 160-165 ppm. The other aromatic carbons will appear in the δ 120-150 ppm region. The methoxy carbon will be around δ 50-55 ppm, and the methyl carbon will be in the aliphatic region, around δ 15-20 ppm.[4][5][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups (around 2900-3100 cm⁻¹). Strong C-O stretching for the methoxy group will be observed around 1020-1250 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 200.97893 Da.[1] Predicted fragmentation patterns can be found in databases such as PubChem.[8]

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 5-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound has been successfully employed in such reactions to synthesize substituted aminopyridines, which are common motifs in pharmacologically active molecules.

Buchwald_Hartwig This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product C-N Bond Formation

Schematic of the Buchwald-Hartwig amination reaction.

Exemplary Protocol from Patent Literature:

A patent for dihydro-pyrido-oxazine derivatives as PI3K inhibitors describes the following Buchwald-Hartwig reaction:

  • Reactants: this compound, an amine, sodium tert-butoxide (NaOtBu) as the base, 2-(dicyclohexylphosphino)biphenyl as the ligand, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst.

  • Conditions: The reaction is carried out in a sealed vial under an argon atmosphere and heated in a microwave reactor at 110 °C for 3 hours.[9]

This specific example highlights the utility of this compound in the synthesis of complex heterocyclic systems for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring.

Suzuki_Coupling This compound This compound Reaction Reaction This compound->Reaction Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product C-C Bond Formation

Generalized scheme for the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines: [10]

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of PI3K Inhibitors

This compound is a key intermediate in the synthesis of dihydro-pyrido-oxazine derivatives, which have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks).[11][12][13] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. The synthesis of these inhibitors often involves a Buchwald-Hartwig amination step where the bromine atom of this compound is displaced by an amine-containing fragment of the target molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular scaffolds. Its demonstrated use in the synthesis of PI3K inhibitors underscores its importance as a key intermediate in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis, properties, and reactivity of this compound, which should aid researchers in its effective utilization in their synthetic endeavors.

References

  • PubChem. This compound. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.
  • Ohta, A., et al. (1997). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 45(6), 978-984. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 449-454. [Link]

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • University of Calcutta. 13C NMR spectroscopy • Chemical shift. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • PubChemLite. 5-bromo-3-methoxy-2-methylpyridine (C7H8BrNO). [Link]

  • SpectraBase. 5-Bromo-2-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemsrc. This compound | CAS#:760207-87-2. [Link]

  • ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(3), 386-391. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][14][10]oxazine derivatives from 5-acetyl-4-aminopyrimidines. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1475949. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[14][10]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 118-124. [Link]

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A Comprehensive Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview of 5-Bromo-2-methoxy-3-methylpyridine, a key heterocyclic building block. We will dissect its molecular structure, explore robust methods for its synthesis and characterization, and discuss its reactivity and utility as a strategic intermediate for developing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile reagent.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the first step in its effective application. This compound is a substituted pyridine featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a methyl group. The bromine at the 5-position serves as an excellent handle for cross-coupling reactions, the electron-donating methoxy group at the 2-position influences the ring's electronics, and the methyl group at the 3-position provides steric and electronic modulation.

The molecular structure is visualized below:

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 760207-87-2[1][2][3]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1]
Appearance Clear colorless to light yellow liquid[2][4]
Boiling Point 217.8 ± 35.0 °C at 760 mmHg[3]
Density ~1.5 g/cm³[3]
SMILES Cc1cnc(OC)c(Br)c1
InChI Key RHYCFMXPPGZHAW-UHFFFAOYSA-N[1][2]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached from several precursors. A common and reliable strategy involves the nucleophilic aromatic substitution (SNAr) of a more readily available dibrominated pyridine. This approach is favored because the C2 position of the pyridine ring is highly activated towards nucleophilic attack, allowing for regioselective introduction of the methoxy group.

Recommended Synthetic Protocol

This protocol is based on the well-established methoxylation of bromopyridines.[5] The starting material, 2,5-dibromo-3-methylpyridine, is treated with sodium methoxide in a suitable solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous Methanol (MeOH, ~0.5 M), add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The causality here is critical: using an excess of the nucleophile drives the reaction to completion, while the anhydrous conditions prevent unwanted side reactions.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). The purpose of the aqueous wash is to remove the inorganic salts (e.g., NaBr) and any remaining sodium methoxide.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material is best purified by vacuum distillation or silica gel column chromatography to afford this compound as a pure liquid.

SynthesisWorkflow start Start: 2,5-Dibromo-3-methylpyridine reagents Add Sodium Methoxide in Anhydrous Methanol start->reagents reflux Reflux (4-8h) under N₂ Atmosphere reagents->reflux quench Solvent Removal & Aqueous Work-up reflux->quench extract Extraction with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Distillation/Chromatography) extract->purify end Product: this compound purify->end

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a non-negotiable step for scientific integrity. A combination of spectroscopic methods provides a self-validating system to ensure the material meets the required standards for subsequent use.

Standard Analytical Workflow:

  • Proton NMR (¹H NMR): This is the primary tool for structural confirmation. The expected spectrum for this compound will show distinct signals:

    • A singlet for the methoxy protons (~3.9-4.1 ppm).

    • A singlet for the methyl protons (~2.2-2.4 ppm).

    • Two doublets in the aromatic region for the two pyridine ring protons (~7.5-8.2 ppm). The absence of signals from the starting material confirms reaction completion. Product specifications often require that the proton NMR conforms to the expected structure.[2]

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, MS analysis will reveal a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

  • Gas Chromatography (GC): GC is employed to determine the purity of the final product. A single, sharp peak indicates a high-purity sample. Commercial suppliers often guarantee a purity of ≥96.0% as determined by GC.[2]

AnalyticalWorkflow cluster_validation Structural & Purity Validation nmr ¹H NMR Spectroscopy (Structural Confirmation) final Verified High-Purity Compound nmr->final ms Mass Spectrometry (Molecular Weight & Isotopic Pattern) ms->final gc Gas Chromatography (Purity Assessment) gc->final product Synthesized Product product->nmr product->ms product->gc

Caption: Analytical workflow for product validation.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its tailored reactivity, making it a valuable intermediate. The bromine atom at the 5-position is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids allows for the facile construction of C-C bonds, creating complex biaryl structures. This is a foundational reaction in medicinal chemistry for accessing novel chemical space.

  • Other Cross-Couplings: It can also participate in other coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, further expanding its synthetic potential.

This compound and its derivatives are crucial intermediates in the synthesis of biologically active molecules. For instance, related structures are precursors to potent and selective serotonin-3 (5-HT3) receptor antagonists, which are used as antiemetic agents in cancer therapy.[6] The pyridine core is a common scaffold in drugs targeting neurological disorders and is also used in the development of modern agrochemicals.[7]

ReactivityMap Key Reactive Sites and Transformations mol This compound suzuki Suzuki Coupling (with R-B(OH)₂) mol->suzuki Pd-Catalyzed Reactions at C5-Br sonogashira Sonogashira Coupling (with R-C≡CH) mol->sonogashira Pd-Catalyzed Reactions at C5-Br buchwald Buchwald-Hartwig Amination (with R₂NH) mol->buchwald Pd-Catalyzed Reactions at C5-Br

Caption: Reactivity map highlighting the utility of the C5-Br bond.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. It is classified with specific hazards that necessitate appropriate precautions.

Hazard ClassGHS StatementPrecautionary MeasuresSource
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[1][8]
Eye Irritation H319: Causes serious eye irritationWear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][8]
Respiratory Irritation May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing vapors.[8]

Storage and Handling Recommendations:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere.[4][9] Keep away from oxidizing agents.[3]

Conclusion

This compound is more than just a chemical formula; it is a strategically designed building block that offers chemists a reliable entry point into a wide range of complex molecular targets. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity, particularly at the C5-bromo position, make it an indispensable tool in the arsenal of researchers in drug discovery and applied chemical sciences. By understanding the principles of its synthesis, characterization, and handling as outlined in this guide, scientists can confidently and safely leverage its full potential in their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22591176, this compound. PubChem. Retrieved from [Link]

  • Chemsrc (2025). This compound | CAS#:760207-87-2. Chemsrc.com. Retrieved from [Link]

  • LookChem (n.d.). This compound manufacturers and suppliers in india. LookChem.com. Retrieved from [Link]

  • Oshiro, Y., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(12), 1657-1660. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-2-methoxy-3-methylpyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The pyridine scaffold is a common motif in a vast array of biologically active compounds. The specific arrangement of the bromo, methoxy, and methyl substituents on this particular scaffold offers multiple avenues for further chemical modification, making it a valuable intermediate in drug discovery and development. Accurate structural elucidation via NMR spectroscopy is a critical first step in ensuring the quality and identity of this compound for subsequent applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the chemical environment, connectivity, and stereochemistry of a molecule.[1] This guide will delve into the practical aspects of acquiring and interpreting the NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

While publicly available experimental spectra for this compound are not extensively detailed, we can predict the chemical shifts and coupling patterns with a high degree of confidence based on established principles of substituent effects on the pyridine ring. The electronegativity of the nitrogen atom, coupled with the electronic effects of the bromo, methoxy, and methyl groups, dictates the unique spectral signature of this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The pyridine ring protons are typically found in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[1]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.0d~2-3
H-6~8.1 - 8.3d~2-3
OCH₃~3.9 - 4.1s-
CH₃~2.2 - 2.4s-
  • H-4 and H-6 Protons: These two protons on the pyridine ring are expected to appear as doublets due to meta-coupling with each other. The H-6 proton, being closer to the electron-withdrawing nitrogen atom, is predicted to be the most downfield of the two.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is influenced by the adjacent oxygen atom.

  • Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the nitrogen atom and the attached substituents.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~125 - 130
C-4~140 - 145
C-5~110 - 115
C-6~145 - 150
OCH₃~53 - 58
CH₃~15 - 20
  • C-2: This carbon, directly attached to the electronegative nitrogen and the methoxy group, is expected to be the most downfield of the ring carbons.

  • C-5: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect of bromine.

  • C-4 and C-6: These carbons will also be significantly downfield due to their proximity to the nitrogen atom.

  • Methoxy and Methyl Carbons: The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic molecules.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its signal is defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the NMR data in the context of the molecular structure, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G start Start: 5-Bromo-2-methoxy- 3-methylpyridine Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep acquire NMR Data Acquisition (¹H and ¹³C Spectra) prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Peak Assignment, Coupling Analysis) process->interpret report Final Report (Data Tables and Structural Confirmation) interpret->report

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectral data of this compound. By combining predicted spectral data with a robust experimental protocol, researchers and drug development professionals can confidently characterize this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other substituted pyridine derivatives, serving as a valuable resource for the scientific community.

References

  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link][2][3]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link][5]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link][4]

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Introduction: The Analytical Imperative for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methoxy-3-methylpyridine

Substituted pyridines are fundamental heterocyclic scaffolds in modern drug discovery and agrochemicals. Their utility stems from the pyridine ring's unique electronic properties and its capacity for tailored functionalization. This compound is one such molecule, serving as a key intermediate in the synthesis of more complex chemical entities.[1] Accurate and unambiguous characterization of these intermediates is a cornerstone of process development and quality control, ensuring the integrity of the final product.

Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minimal sample quantities.[2] This guide provides an in-depth examination of the mass spectrometric behavior of this compound, focusing on Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the predictable fragmentation pathways, outline a robust analytical protocol, and interpret the resulting mass spectrum. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical and theoretically grounded understanding of this analysis.

Anticipated Mass Spectrum and Fragmentation Pathways

The utility of EI-MS lies in its ability to generate a reproducible fragmentation pattern that serves as a molecular fingerprint.[3] The fragmentation of this compound is governed by the interplay of the pyridine ring and its bromo, methoxy, and methyl substituents. The molecular weight of the compound is 202.05 g/mol , with a monoisotopic mass of approximately 200.9789 Da.[4]

A critical initial observation in the mass spectrum will be the molecular ion (M•+) peak . Due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio doublet) at m/z 201 and 203. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the ion.[5]

The primary fragmentation events are driven by the stability of the resulting ions and neutral losses. The most probable pathways are detailed below:

  • Loss of a Methyl Radical ([M-15]+): The most facile fragmentation is often the loss of a methyl radical (•CH3) from the methoxy group. This cleavage is energetically favorable and results in a stable, resonance-delocalized cation. This will produce a characteristic isotopic doublet at m/z 186 and 188.

  • Subsequent Loss of Carbon Monoxide ([M-15-28]+): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO). This is a common pathway for ions containing a carbonyl or enolic oxygen. This would yield a fragment doublet at m/z 158 and 160.

  • Loss of a Bromine Radical ([M-79/81]+): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This fragmentation pathway leads to a prominent peak at m/z 122, corresponding to the 2-methoxy-3-methylpyridine cation. The absence of the bromine isotopic pattern for this fragment confirms the loss.

  • Ring Fragmentation (Loss of HCN): Pyridine and its derivatives are known to undergo ring fragmentation, often by losing hydrogen cyanide (HCN).[6] This can occur from the [M-79/81]+ fragment (m/z 122), leading to smaller, less specific fragments in the lower mass range.

Data Presentation: Predicted Key Ions
Ion DescriptionProposed Structure / FormulaNeutral LossPredicted m/zKey Characteristics
Molecular Ion[C7H8BrNO]•+-201 / 2031:1 isotopic doublet, confirms bromine presence
Loss of Methyl[C6H5BrNO]+•CH3186 / 1881:1 isotopic doublet, indicates methoxy group
Loss of Methyl, then CO[C5H5BrN]+•CH3, CO158 / 1601:1 isotopic doublet
Loss of Bromine[C7H8NO]+•Br122Single peak, confirms loss of Br
Visualization of Fragmentation

The logical flow of these fragmentation events can be visualized as follows:

Fragmentation_Pathway M Molecular Ion (M•+) m/z 201/203 M_minus_15 [M - CH3]+ m/z 186/188 M->M_minus_15 - •CH3 M_minus_79 [M - Br]+ m/z 122 M->M_minus_79 - •Br M_minus_15_minus_28 [M - CH3 - CO]+ m/z 158/160 M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound using a common single quadrupole GC-MS system. The selection of GC is predicated on the compound's volatility, making it an ideal technique for separation and introduction into the mass spectrometer.[7]

Sample Preparation
  • Objective: To prepare a dilute, clean sample suitable for GC injection.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean 1.5 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation.

    • The final concentration will be approximately 1 mg/mL. A further dilution to 10-100 µg/mL may be necessary depending on instrument sensitivity.

Instrumentation and Conditions
  • Objective: To define the instrumental parameters for optimal separation and detection.

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/Splitless injector.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading and peak tailing.

    • Injector Temperature: 250 °C. Causality: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Causality: This column provides excellent separation for a wide range of semi-volatile compounds.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[8][9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 300. Causality: This range comfortably covers the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

Data Acquisition and Analysis
  • Objective: To collect and interpret the mass spectral data.

  • Protocol:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the parameters defined above.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 201/203) and the key fragment ions as detailed in the table above.

    • Compare the acquired spectrum against a reference library (if available) or the predicted fragmentation pattern for confirmation of identity.

Visualization of Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 gc1 Inject Sample prep2->gc1 gc2 GC Separation gc1->gc2 ms1 EI Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Extract Mass Spectrum ms3->data1 data2 Identify Fragments data1->data2 data3 Confirm Structure data2->data3

Caption: Standard workflow for the GC-MS analysis of a semi-volatile compound.

Conclusion and Trustworthiness

The methodology described herein provides a self-validating system for the analysis of this compound. The presence of the characteristic 1:1 bromine isotopic doublet in the molecular ion and its fragments serves as an internal confirmation of the elemental composition. The predictable fragmentation pattern, initiated by the logical loss of a methyl radical from the methoxy group, provides a robust fingerprint for structural confirmation. By adhering to the standardized GC-MS protocol, a researcher can generate reliable, reproducible data essential for advancing research and development objectives. This guide empowers scientists to not only acquire high-quality mass spectra but also to interpret them with confidence, grounded in the fundamental principles of mass spectrometry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Pyridine, 3-bromo-. NIST WebBook. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Pyridine, 3-ethyl-4-methyl-. NIST WebBook. [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health (PMC). [Link]

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reactivity of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-methoxy-3-methylpyridine

Abstract

This compound is a strategically substituted heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily anchored in the reactivity of the C5-bromine atom, which serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange. The presence of the C2-methoxy and C3-methyl groups electronically modulates the pyridine ring, influencing its reactivity and providing steric differentiation. This guide provides an in-depth analysis of the core reactivity of this scaffold, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers, scientists, and drug development professionals. We will explore its participation in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithiation-electrophile trapping sequences, underscoring its significance in the rapid assembly of complex molecular architectures for pharmaceutical and materials science applications.[1][2]

Molecular Profile and Strategic Importance

This compound (IUPAC Name: this compound) is a solid at room temperature, characterized by the molecular formula C₇H₈BrNO.[3] Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for selective and predictable chemical modifications.

  • The C5-Bromo Group: This is the primary site of reactivity, making the molecule an excellent substrate for a multitude of cross-coupling reactions.[2]

  • The Pyridine Core: The nitrogen atom provides a site for protonation or coordination to metal centers, influencing the electronic properties of the ring. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[4]

  • The C2-Methoxy Group: As an electron-donating group, it influences the electron density of the pyridine ring. It is generally stable but can be a site for nucleophilic substitution under specific, often harsh, conditions to yield the corresponding 2-pyridone.[5]

  • The C3-Methyl Group: This group provides steric bulk and acts as a weak electron-donating group, further modulating the electronic and physical properties of the molecule.

Caption: Structure of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization

The C-Br bond is the lynchpin of this molecule's synthetic utility, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to form new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl and vinyl-aryl structures.[7][8] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[7]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The electronic nature of the bromopyridine substrate, influenced by the methoxy and methyl groups, ensures efficient oxidative addition to the Pd(0) catalyst, initiating the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)L₂(R') pd_complex->pd_boronate Transmetalation (R'-B(OH)₂ + Base) product_complex Ar-R' Pd(0)L₂ pd_boronate->product_complex Reductive Elimination product_complex->pd0 Ar-R' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-methoxy-3-methyl-5-phenylpyridine

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (202 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours, monitoring progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[10]

Coupling PartnerBaseCatalyst (mol%)Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)~85-95
4-Methoxyphenylboronic acidK₃PO₄Pd(OAc)₂/SPhos (2)~90-98
3-Thienylboronic acidCs₂CO₃PdCl₂(dppf) (3)~80-90
Note: Yields are representative estimates based on similar substrates and may vary.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13]

Causality and Mechanistic Insight: The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates both the oxidative addition and the crucial reductive elimination step.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12]

Experimental Protocol: Synthesis of N-benzyl-2-methoxy-3-methylpyridin-5-amine

  • Inert Atmosphere: To a dry, sealable reaction tube, add this compound (202 mg, 1.0 mmol, 1.0 eq.), sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 eq.), and a palladium precatalyst such as XantPhos Pd G3 (47 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL), followed by benzylamine (130 µL, 1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[6][14] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[6]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine, acts as both the base and a solvent.[15]

Experimental Protocol: Synthesis of 5-(phenylethynyl)-2-methoxy-3-methylpyridine

  • Inert Atmosphere: To a Schlenk flask, add this compound (202 mg, 1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add degassed triethylamine (4 mL) and THF (4 mL). Add phenylacetylene (132 µL, 1.2 mmol, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at 60 °C for 6 hours. Monitor completion by TLC.

  • Work-up: Cool the mixture, filter through a pad of Celite to remove solids, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the alkynylated pyridine.

Metal-Halogen Exchange: Generating a Pyridyl Nucleophile

An alternative strategy for functionalization is metal-halogen exchange, which transforms the electrophilic C-Br bond into a nucleophilic C-Li or C-Mg bond.[16] This reaction is typically performed at very low temperatures to prevent side reactions.[17]

Lithiation_Workflow start 5-Bromo-2-methoxy- 3-methylpyridine lithiation Metal-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation intermediate Pyridyllithium Intermediate (Nucleophilic) lithiation->intermediate quench Electrophilic Quench (e.g., CO₂, DMF, R-CHO) intermediate->quench product Functionalized Pyridine (e.g., Carboxylic Acid, Aldehyde) quench->product

Caption: Workflow for functionalization via lithiation-electrophile quench.

Experimental Protocol: Synthesis of 2-methoxy-3-methylpyridine-5-carboxylic acid

  • Setup: To a flame-dried, three-neck round-bottom flask under argon, add this compound (202 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Trap: Bubble dry CO₂ gas through the solution for 20 minutes, or add an excess of crushed dry ice.

  • Quench and Work-up: Allow the mixture to warm slowly to room temperature. Quench with 1 M HCl (5 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.

Safety and Handling

This compound should be handled by qualified personnel familiar with its potential hazards.[18]

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Handle only in a well-ventilated area or a chemical fume hood.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Keep away from heat, sparks, and open flames.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][23]

Conclusion

This compound is a highly valuable building block whose reactivity is dominated by the C5-bromine atom. Its proficiency in undergoing a suite of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides reliable and high-yielding routes to a diverse range of functionalized pyridines. Furthermore, the alternative pathway of metal-halogen exchange opens a complementary avenue for introducing functional groups via nucleophilic attack. A thorough understanding of these reaction manifolds, including the causal factors behind the choice of catalysts, ligands, and conditions, empowers researchers to strategically and efficiently incorporate this scaffold into complex target molecules, accelerating discovery in drug development and materials science.

References

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An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxy-3-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly in the realm of drug discovery and medicinal chemistry.[1] Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, provides a scaffold ripe for chemical modification.[1] This guide delves into the synthesis, chemical properties, and notable applications of this compound derivatives, with a focus on their role in the development of novel therapeutics. Detailed experimental protocols and characterization techniques are provided to offer practical insights for researchers in the field.

Introduction: The Strategic Importance of the Substituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive core for molecular design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

This compound (CAS No: 760207-87-2) is a particularly valuable intermediate.[2][3] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1] The 2-methoxy group influences the electronic properties of the ring and can participate in key binding interactions with biological targets. The 3-methyl group provides steric bulk and can modulate the compound's metabolic stability and binding affinity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₇H₈BrNO[2][3]
Molecular Weight 202.05 g/mol [2]
Boiling Point 217.8±35.0 °C at 760 mmHg[3][4]
Density 1.5±0.1 g/cm³[4]
Appearance Clear colorless to yellow liquid[5]
Purity (Typical) ≥96.0% (GC)[5]

Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated chemical fume hood.[4]

Synthesis and Derivatization Strategies

The true utility of this compound lies in its capacity to be transformed into a diverse range of more complex molecules. Palladium-catalyzed cross-coupling reactions are the workhorse of this derivatization.

Suzuki-Miyaura Coupling: A Cornerstone for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a vast array of aryl and heteroaryl groups at the 5-position. This is a critical step in the synthesis of many biologically active compounds.[7][8]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Bromo-2-methoxy- 3-methylpyridine F Reaction Mixture A->F Combine under inert atmosphere B Arylboronic Acid (1.1-1.5 eq) B->F Combine under inert atmosphere C Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) C->F Combine under inert atmosphere D Base (e.g., K₂CO₃, 2.0 eq) D->F Combine under inert atmosphere E Inert Solvent (e.g., 1,4-Dioxane/Water) E->F Combine under inert atmosphere G Crude Product F->G Heat (e.g., 85-95 °C) Monitor by TLC/LC-MS H H G->H Aqueous Work-up (Extraction) I Pure Biaryl Product H->I Purification (Column Chromatography)

Caption: General workflow for Suzuki-Miyaura coupling.[9]

The choice of catalyst, base, and solvent system is crucial for the success of the reaction and often requires optimization for specific substrates.[9] The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Applications in Drug Discovery: Targeting Neurological Disorders

Derivatives of substituted pyridines have shown significant promise as modulators of key targets in the central nervous system (CNS). A notable area of research is the development of allosteric modulators for metabotropic glutamate receptors (mGluRs).[10]

Modulators of Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a G protein-coupled receptor that plays a critical role in synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders.[10] Both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of mGluR5 have therapeutic potential.[10][11] The discovery of highly selective allosteric modulators, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), has been a major breakthrough in this field.[10]

The 5-bromo-2-methoxypyridine scaffold is a key component in the synthesis of novel mGluR5 modulators.[12] By utilizing Suzuki and other cross-coupling reactions, researchers can synthesize libraries of compounds with diverse substituents at the 5-position to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[13]

mGluR5_Pathway cluster_membrane Postsynaptic Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolyzes PIP₂ to Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site NAM 5-Aryl-2-methoxy- 3-methylpyridine (mGluR5 NAM) NAM->mGluR5 Binds to allosteric site Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitability Neuronal Excitability & Synaptic Plasticity Ca_PKC->Neuronal_Excitability Modulates

Caption: Simplified mGluR5 signaling and NAM intervention.

Experimental Protocols: A Practical Guide

The successful synthesis and purification of this compound derivatives require robust and well-defined experimental procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14][15]

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for the purification of organic compounds.[14][15]

Materials:

  • Crude product

  • Silica gel

  • Eluent system (e.g., hexanes/ethyl acetate), determined by TLC analysis[16]

  • Chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.[15]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[15]

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity if necessary.[15]

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[15]

Analytical Characterization

The identity and purity of the synthesized derivatives must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[17] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.[18]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.[19] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the compound.[20]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling reactions, provides access to a wide range of novel compounds with potential therapeutic applications. The development of derivatives targeting CNS disorders, such as mGluR5 modulators, highlights the importance of this scaffold in drug discovery. A thorough understanding of its chemical properties, coupled with robust synthetic and purification protocols, is essential for researchers aiming to leverage the full potential of this important heterocyclic intermediate.

References

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  • PubChem. This compound | C7H8BrNO | CID 22591176. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Discovery of novel modulators of metabotropic glutamate receptor subtype-5. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • PubMed. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. [Link]

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Navigating the Solubility Landscape of 5-Bromo-2-methoxy-3-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxy-3-methylpyridine is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application in areas such as medicinal chemistry, process development, and formulation science. This in-depth technical guide addresses a critical aspect of its profile: its solubility in organic solvents. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers. It combines a theoretical analysis of the molecule's structural attributes to predict its solubility behavior, a detailed, best-practice experimental protocol for accurate solubility determination, and guidance on data interpretation. This document is intended to empower researchers, scientists, and drug development professionals to confidently work with this compound and make informed decisions in their research endeavors.

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's developability and ultimate clinical success. Poor solubility can lead to a cascade of issues, including unreliable results in biological assays, difficulties in creating suitable formulations for in vivo studies, and inadequate absorption and bioavailability.[1][2] Therefore, characterizing the solubility of a compound like this compound early in the development process is not merely a data-gathering exercise; it is a crucial step in risk mitigation and resource optimization.[3][4]

This guide provides a comprehensive overview of the solubility of this compound, addressing the current information gap by offering a predictive analysis based on its molecular structure and a detailed methodology for its experimental determination.

Theoretical Framework: Predicting the Solubility of this compound

In the absence of extensive empirical data, a molecule's structure offers significant clues to its solubility profile. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

Molecular Structure Analysis

This compound (C₇H₈BrNO) possesses a unique combination of functional groups that influence its overall polarity and potential for solute-solvent interactions.[6]

  • Pyridine Ring: The core of the molecule is a pyridine ring, a heterocyclic aromatic structure containing a nitrogen atom. This nitrogen atom has a lone pair of electrons, making the pyridine ring a polar and weakly basic moiety.[7][8] The nitrogen atom can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is an electronegative substituent that contributes to the molecule's polarity and molecular weight. Its presence increases the potential for van der Waals forces and dipole-dipole interactions.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and the oxygen atom can also act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity (hydrophobicity) of the molecule.

The interplay of these groups results in a molecule with a moderate overall polarity. The presence of hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen) suggests that it will have a greater affinity for solvents capable of hydrogen bonding.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents are polar and can engage in strong dipole-dipole interactions with the polar pyridine ring and its substituents. They cannot donate hydrogen bonds but can accept them to a limited extent.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents are polar and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the molecule through hydrogen bonding with the nitrogen and oxygen atoms.
Nonpolar Hexane, Toluene, CyclohexaneLow These solvents lack polarity and the ability to form hydrogen bonds. The primary intermolecular forces are weak van der Waals forces, which are unlikely to overcome the solute-solute interactions of the moderately polar this compound.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the compound is expected to be better than nonpolar solvents but likely less effective than polar aprotic or protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate These solvents are weakly polar. THF, being more polar than diethyl ether, is expected to be a better solvent for this compound.

This predictive analysis provides a strong starting point for solvent selection in experimental studies.

Structural Influence on Solubility: A Logical Relationship

The following diagram illustrates the relationship between the structural features of this compound and its predicted solubility in different solvent types.

G cluster_molecule This compound Structure cluster_properties Inferred Molecular Properties cluster_solubility Predicted Solubility Molecule C₇H₈BrNO Pyridine Pyridine Ring (Polar, H-bond acceptor) Molecule->Pyridine Bromo Bromo Group (Polar, van der Waals) Molecule->Bromo Methoxy Methoxy Group (Moderately Polar, H-bond acceptor) Molecule->Methoxy Methyl Methyl Group (Nonpolar, Lipophilic) Molecule->Methyl Polarity Moderate Overall Polarity Pyridine->Polarity HBA Hydrogen Bond Acceptor Capability Pyridine->HBA Bromo->Polarity Methoxy->Polarity Methoxy->HBA Lipophilicity Moderate Lipophilicity Methyl->Lipophilicity HighSol High Solubility (e.g., DMSO, DMF) Polarity->HighSol Strong dipole-dipole interactions ModSol Moderate Solubility (e.g., Methanol, DCM) Polarity->ModSol HBA->HighSol Interaction with polar aprotic solvents HBA->ModSol Hydrogen bonding with polar protic solvents LowSol Low Solubility (e.g., Hexane, Toluene) Lipophilicity->LowSol Dominance of nonpolar character in nonpolar solvents

Caption: Logical flow from molecular structure to predicted solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic equilibrium solubility of this compound. This method is preferred for obtaining precise data for applications such as formulation development.[9]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).

    • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Repeat for each solvent to be tested. It is advisable to perform each measurement in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this may need to be determined empirically. A preliminary time-course experiment can establish the point at which solubility no longer increases.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the dissolved compound from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the equilibrium solubility.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start: Pure Compound & Solvents prep 1. Prepare Slurry (Add excess solid to known volume of solvent) start->prep equilibrate 2. Equilibrate (e.g., 24-48h at constant temp with agitation) prep->equilibrate separate 3. Separate Phases (Centrifuge and filter supernatant) equilibrate->separate quantify 4. Quantify Concentration (HPLC analysis against standards) separate->quantify end End: Solubility Data (mg/mL or mol/L) quantify->end

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
e.g., Dimethyl Sulfoxide (DMSO)46.7[Insert experimental value][Insert calculated value]
e.g., Methanol32.7[Insert experimental value][Insert calculated value]
e.g., Dichloromethane9.1[Insert experimental value][Insert calculated value]
e.g., Toluene2.4[Insert experimental value][Insert calculated value]
e.g., Hexane1.9[Insert experimental value][Insert calculated value]

When interpreting the results, consider the correlation between the solvent's properties (such as polarity, indicated by the dielectric constant) and the measured solubility. This will validate or refine the initial theoretical predictions and provide a deeper understanding of the compound's behavior.

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides a comprehensive framework for researchers. By understanding the influence of its molecular structure, a predictive assessment of its solubility in various organic solvents can be made. Furthermore, the detailed experimental protocol provided herein offers a reliable method for generating high-quality, quantitative solubility data. This combination of theoretical insight and practical guidance will enable scientists and drug development professionals to effectively utilize this compound in their research, facilitating informed decisions in solvent selection for synthesis, purification, formulation, and biological screening.

References

  • Chemsrc. (2025). This compound | CAS#:760207-87-2.
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physical and chemical properties of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine core provides multiple reactive sites, making it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization protocols, and safety considerations, offering field-proven insights for professionals in pharmaceutical and agrochemical research. The strategic placement of its functional groups allows for selective manipulation, a feature highly valued in the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2]

Compound Identification and Structure

Accurate identification is the foundation of all subsequent research and development. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

  • IUPAC Name: this compound[3][4]

  • CAS Number: 760207-87-2[3][4][5][6]

  • Molecular Formula: C₇H₈BrNO[3][4][5][6]

  • Canonical SMILES: CC1=CC(=CN=C1OC)Br[3]

  • InChI Key: RHYCFMXPPGZHAW-UHFFFAOYSA-N[3][4]

The structural arrangement of the molecule is fundamental to its reactivity and physical properties. The pyridine ring provides a stable aromatic core, while the substituents offer specific functionalities for chemical transformations.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in various solvents and reaction conditions, influencing everything from reaction kinetics to purification strategies.

PropertyValueSource(s)
Molecular Weight 202.05 g/mol [3][6]
Appearance Clear, colorless to light yellow liquid[4][7]
Boiling Point 217.8 ± 35.0 °C (Predicted at 760 mmHg)[5][6][7]
Density 1.452 - 1.5 g/cm³[5][6][7]
Refractive Index 1.5540[6][7]
pKa 1.33 ± 0.20 (Predicted)[6][7]
Purity Typically ≥96.0% (GC) or ≥97%[4][7]

Reactivity Insights:

The chemical utility of this compound is primarily derived from the reactivity of the bromine atom at the C5 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[2][8] This makes the compound an excellent scaffold for introducing aryl, heteroaryl, or vinyl groups, a common strategy in the synthesis of complex pharmaceutical agents. The methoxy group at the C2 position and the methyl group at C3 sterically and electronically influence the pyridine ring, modulating its reactivity and providing additional points for potential derivatization in multi-step syntheses.

Analytical Characterization Workflow

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific research and drug development. A multi-faceted analytical approach is required for the comprehensive characterization of this compound.

G cluster_0 Characterization Workflow cluster_1 Analytical Techniques Sample Sample of 5-Bromo-2-methoxy- 3-methylpyridine Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC GCMS GC-MS Analysis (Impurity Identification) Prep->GCMS NMR ¹H NMR Spectroscopy (Structural Confirmation) Prep->NMR Data Data Analysis & Interpretation HPLC->Data GCMS->Data NMR->Data Report Certificate of Analysis (CoA) (Identity, Purity, Structure) Data->Report

Caption: Logical workflow for the analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for pyridine derivatives. The following protocol is adapted from established methods for similar analytes and serves as a robust starting point.[9]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[9]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier like 0.1% formic acid to ensure sharp peak shapes.[9]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector set to a wavelength where the compound exhibits strong absorbance (typically determined via a UV-Vis scan, often around 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[9]

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Trustworthiness: This self-validating system relies on the principle that impurities, having different polarities, will elute at different retention times than the main compound, allowing for their clear separation and quantification. The use of a standardized column and mobile phase ensures reproducibility.

Spectroscopic Confirmation

While chromatographic methods assess purity, spectroscopic techniques confirm the molecular structure.

  • Proton NMR (¹H NMR): This is essential for verifying the compound's identity. The spectrum should conform to the expected structure, showing distinct signals for the two aromatic protons, the methoxy group protons (singlet, ~3.9-4.0 ppm), and the methyl group protons (singlet, ~2.3-2.5 ppm).[4]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight. The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the compound's molecular weight (202.05 g/mol ), with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. This compound has specific hazards that must be managed through proper engineering controls and personal protective equipment.[5]

GHS Hazard Classification:

  • H302: Harmful if swallowed [Warning Acute toxicity, oral].[3]

  • H315: Causes skin irritation [Warning Skin corrosion/irritation].[3][10]

  • H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[3][10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][11]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5][12]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge is necessary.[11]

Storage and Stability:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12] Storage under an inert atmosphere is recommended to prevent potential degradation.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5][12]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

  • Pharmaceutical Synthesis: Substituted pyridines are a cornerstone of medicinal chemistry. This compound provides a scaffold that can be elaborated into a wide range of biologically active molecules. For instance, similar bromo-pyridine derivatives are precursors for potent and selective serotonin (5-HT3) receptor antagonists, which are used as antiemetic agents.[13] The bromo-functionality allows for the strategic introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

  • Agrochemical Development: The pyridine core is also a common feature in modern pesticides and herbicides. This intermediate can be used to construct novel agrochemicals designed for enhanced crop protection.[1]

Conclusion

This compound is a chemical intermediate of significant utility, defined by its versatile reactivity and well-characterized properties. Its strategic importance in the synthesis of complex molecules for drug discovery and agrochemical research cannot be overstated. A thorough understanding of its physical properties, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

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  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

  • Autech. Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for... Available from: [Link]

  • Capot Chemical. MSDS of 3-bromo-5-methoxy-2-methylpyridine. Available from: [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylpyridine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features make it a valuable intermediate for introducing the pyridyl moiety into larger, more complex molecules. As with any halogenated organic compound, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and technical data.

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. It is also harmful if swallowed[1][2].

Globally Harmonized System (GHS) Classification:

  • Acute Toxicity, Oral: Category 4[4]

  • Skin Corrosion/Irritation: Category 2[4][5][6]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[4][5][6]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[2][4][5]

Signal Word: Warning[6][7]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][4]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C7H8BrNO[8]
Molecular Weight 202.05 g/mol [8]
Appearance Colorless to light yellow Liquid[7]
Boiling Point 217.8±35.0 °C (Predicted)[7]
Density 1.452 g/mL[7]
Storage Temperature Room Temperature, under inert atmosphere[7]

Safe Handling and Engineering Controls

The causality behind stringent handling protocols is to minimize exposure through all potential routes. Given its irritant properties and potential for respiratory effects, robust engineering controls and diligent personal practices are not merely procedural but are critical risk mitigation strategies.

Core Principles for Handling:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][9]. This is the primary engineering control to prevent the accumulation of vapors and minimize inhalation exposure.

  • Ignition Sources: Avoid heat, flames, and sparks[1]. While not classified as highly flammable, standard prudent practice for organic solvents and reagents should be followed.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[1][2][5][6]. Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored[2][4][10].

Experimental Protocol: Weighing and Dispensing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment (PPE) as detailed in the subsequent section.

  • Container Handling: Keep the container tightly closed when not in use[5][9].

  • Dispensing: When transferring or weighing the liquid, do so within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.

  • Cleaning: Clean any spills immediately according to the accidental release measures outlined below. Decontaminate all equipment and the work surface after use.

  • Storage: After dispensing, securely seal the container and return it to a designated, well-ventilated storage area[5].

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound.

TaskRecommended Personal Protective EquipmentJustification
Routine Handling (in a fume hood) Safety goggles with side shields, nitrile or neoprene gloves, lab coat.Protects against splashes to the eyes and skin irritation.[1][6][9]
Handling outside of a fume hood (not recommended) Full-face respirator with appropriate cartridges, chemical-resistant gloves (nitrile or neoprene), lab coat, and chemical splash goggles.Provides a higher level of respiratory and facial protection in case of inadequate ventilation.[4]
Cleaning Spills Chemical splash goggles, chemical-resistant gloves, lab coat, and potentially a respirator depending on the spill size and location.Protects against concentrated exposure during cleanup.

Accidental Release Measures

In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity of the spill[11].

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area, if safe to do so.

Spill Cleanup Protocol:
  • Assess the Spill: Determine the extent of the spill and the associated risks. For minor spills within a fume hood, trained laboratory personnel can typically manage the cleanup. For major spills, or any spill outside of a fume hood, contact the institution's emergency response team.

  • Don Appropriate PPE: Wear the necessary personal protective equipment before attempting to clean the spill[12].

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill[1][13]. Work from the outside of the spill inwards to prevent spreading[12].

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[8][12].

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water. Collect the decontamination materials for proper disposal.

  • Reporting: Report the incident to the laboratory supervisor and the relevant safety officer.

Accidental Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

  • Inhalation: If inhaled, move the person to fresh air[1][4][5]. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][5].

  • Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][5]. If skin irritation occurs, seek medical advice[5][6].

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes[1][4][5]. Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes[4][5]. Seek immediate medical attention[5][6].

  • Ingestion: If swallowed, rinse the mouth with water[4][8]. Do not induce vomiting. Seek immediate medical attention[1].

Emergency Response Decision Tree

Emergency_Response_Decision_Tree Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin_Contact Skin Contact Route->Skin_Contact Skin Eye_Contact Eye Contact Route->Eye_Contact Eye Ingestion Ingestion Route->Ingestion Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Plenty of Water for 15 min Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Symptoms_Persist Symptoms Persist? Fresh_Air->Symptoms_Persist Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention Symptoms_Persist->Medical_Attention Yes

Caption: Decision-making process for emergency response to exposure.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental compliance.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[5][9]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[1][5]. The storage area should be secure and accessible only to authorized personnel.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations[1][5]. Do not allow the material to enter drains or water courses[1]. Contaminated packaging should be treated as hazardous waste.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of care and adherence to safety protocols. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, but it is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) and their institution's specific safety guidelines before commencing any work.

References

  • This compound | CAS#:760207-87-2 | Chemsrc. (2025, August 20). Retrieved January 11, 2026, from [Link]

  • MSDS of 3-bromo-5-methoxy-2-methylpyridine - Capot Chemical. (n.d.). Retrieved January 11, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved January 11, 2026, from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 11, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved January 11, 2026, from [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Loba Chemie. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

commercial availability of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Commercial Availability, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 760207-87-2, is a substituted pyridine derivative that has emerged as a crucial building block in synthetic organic chemistry.[1][2][3] Its unique trifunctional structure, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on its commercial availability, physicochemical properties, synthetic routes, reactivity, and key applications, particularly in the pharmaceutical and agrochemical sectors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. Purity levels are typically high, often exceeding 97%, ensuring its suitability for sensitive synthetic applications. The compound is generally supplied as a clear, colorless to yellow liquid.[3]

Below is a summary of representative commercial suppliers. Researchers are advised to consult supplier websites for the most current pricing, availability, and detailed specifications.

SupplierTypical PurityAvailable Quantities
Thermo Scientific Chemicals (Alfa Aesar)≥96.0% (GC), 97%1 g, 5 g
Capot Chemical Co., Ltd.98% (Min, HPLC)100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg
Hangzhou LEAP CHEM CO., LTD.99.00%Inquiry
Hangzhou KieRay Chem Co.,LTD.98%Inquiry
A.J Chemicals97%Inquiry
CLEARSYNTH LABS LTD.Not specifiedInquiry

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 760207-87-2[1]
Molecular Formula C7H8BrNO[1][3]
Molecular Weight 202.05 g/mol [4]
Appearance Clear colorless to yellow liquid[3]
Boiling Point 217.8±35.0 °C (Predicted)[1][5]
Density 1.452 g/mL[1][5]
Refractive Index 1.5540[1][5]
SMILES CC1=CC(=CN=C1OC)Br[4]
InChI Key RHYCFMXPPGZHAW-UHFFFAOYSA-N[3][4]

Spectroscopic data confirms the structure of the molecule. Thermo Scientific Chemicals specifies that the proton NMR spectrum conforms to the expected structure for their product.[3]

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common synthetic strategy for such substituted pyridines involves the functionalization of a pre-existing pyridine ring. A plausible pathway begins with the bromination of 2-methoxy-3-methylpyridine or through a methoxylation reaction of a dibrominated precursor. For instance, a related precursor, 5-Bromo-2-hydroxypyridine, can be methylated using reagents like methyl iodide.[2] A key synthetic precursor is 2,5-Dibromo-3-methylpyridine, which can undergo selective methoxylation.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach from a dibrominated precursor.

G A 2,5-Dibromo-3-methylpyridine C This compound A->C Reaction B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D

Caption: Generalized workflow for the synthesis of the target compound.

Core Reactivity

The chemical reactivity of this compound is dominated by the bromine atom at the C5 position. This site is highly susceptible to metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: The bromine atom serves as an excellent leaving group for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This allows for the straightforward introduction of diverse aryl or heteroaryl substituents at the C5 position.[6][7]

  • Other Cross-Coupling Reactions: The compound is also a suitable substrate for other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the formation of C-C triple bonds, C-C double bonds, and C-N bonds, respectively.[7]

The methoxy group at the C2 position and the methyl group at the C3 position electronically influence the pyridine ring, affecting the reactivity of the bromine atom and directing potential further substitutions.

G cluster_0 Key Reactivity Pathways Start This compound Suzuki Suzuki Coupling (with R-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with R2NH, Pd catalyst) Start->Buchwald Product_Suzuki 5-Aryl-2-methoxy-3-methylpyridine Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-2-methoxy-3-methylpyridine Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-2-methoxy-3-methylpyridine Buchwald->Product_Buchwald

Caption: Major cross-coupling reactions involving the bromo substituent.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[8][9] Pyridine scaffolds are prevalent in numerous approved drugs, and substituted pyridines like this one are invaluable for constructing libraries of novel compounds for high-throughput screening.

For example, related structures such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid are essential for synthesizing potent and selective serotonin (5-HT3) and dopamine (D2/D3) receptor antagonists, which are investigated as broad-spectrum antiemetic agents.[10] The structural motif present in this compound is relevant to the development of treatments for neurological disorders and as precursors for herbicides and pesticides.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Hazard Identification (GHS Classification): [4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid breathing vapors and prevent contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry place.[5]

  • Keep in an inert atmosphere.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate. Its defined structure and the reactivity of its bromine substituent make it a versatile tool for medicinal chemists and material scientists. The reliable supply from various manufacturers facilitates its use in the synthesis of novel compounds with potential applications in drug discovery and agrochemistry. Proper understanding of its properties, reactivity, and safety protocols is paramount for its successful application in research and development.

References

  • Chemsrc. This compound | CAS#:760207-87-2. [Link]

  • LookChem. This compound manufacturers and suppliers in india. [Link]

  • Fisher Scientific. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

  • ChemUniverse. 5-BROMO-3-METHOXY-2-METHYLPYRIDINE [P42397]. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Autech. Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. [Link]

  • The Royal Society of Chemistry. Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). [Link]

  • PubChem. This compound | C7H8BrNO | CID 22591176. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

Sources

electrophilic substitution reactions of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-2-methoxy-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This highly substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for the strategic design of synthetic routes to novel compounds. This document delineates the synergistic and antagonistic directing effects of the bromo, methoxy, and methyl substituents, predicts the most probable sites of electrophilic attack, and provides field-proven protocols for key transformations such as nitration, halogenation, and sulfonation. The inherent challenges of Friedel-Crafts reactions on the pyridine scaffold are also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocyclic scaffold in their work.

Introduction to Pyridine Reactivity in Electrophilic Aromatic Substitution

The pyridine ring, an aromatic heterocycle, exhibits significantly different reactivity in electrophilic aromatic substitution (EAS) compared to benzene. The presence of the electronegative nitrogen atom has two primary consequences:

  • Inductive Deactivation : The nitrogen atom withdraws electron density from the ring, making the π-system less nucleophilic and thus less reactive towards electrophiles.[1][2]

  • Basicity : The lone pair on the nitrogen atom readily reacts with acids. In many EAS reactions that require strong acidic conditions (e.g., nitration, sulfonation, Friedel-Crafts), the nitrogen becomes protonated or complexes with a Lewis acid.[3] This forms a pyridinium species, which is even more strongly deactivated than pyridine itself.

Consequently, EAS reactions on unsubstituted pyridine are sluggish and require harsh conditions.[2][4] Substitution, when it does occur, is directed to the C3 (or meta) position, as attack at C2, C4, or C6 results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom.[5][6]

The introduction of activating, electron-donating groups (EDGs) is essential to enhance the reactivity of the pyridine ring and facilitate EAS.[7][8] In this compound, the interplay between one strong activating group (2-methoxy), one weak activating group (3-methyl), and a deactivating but ortho-, para-directing group (5-bromo) creates a nuanced reactivity profile that this guide will explore in detail.

Analysis of Substituent Directing Effects

The regiochemical outcome of an electrophilic attack on this compound is determined by the combined electronic effects of its three substituents.

  • 2-Methoxy Group (-OCH₃) : This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M). By donating its lone pair electrons into the ring, it significantly stabilizes the cationic Wheland intermediate, particularly when the attack is at the ortho (C3) and para (C6) positions.

  • 3-Methyl Group (-CH₃) : This is a weakly activating group that operates through a positive inductive effect (+I) and hyperconjugation. It enriches the electron density of the entire ring and helps stabilize adjacent positive charges. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.

  • 5-Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I), but they are ortho-, para-directing because of a competing electron-donating resonance effect (+M) from their lone pairs.[9] The 5-bromo group will direct incoming electrophiles to the C4 and C6 positions.

Figure 1. Combined directing effects of substituents.

Predicted Regioselectivity: The Dominance of the 2-Methoxy Group

When multiple substituents are present, the regiochemical outcome is dictated by the most powerfully activating group. In this case, the 2-methoxy group's +M effect is the dominant electronic factor.

  • Attack at C4 : This position is ortho to the methyl and bromo groups and meta to the methoxy group. While it receives some activation from the methyl and bromo substituents, it does not benefit from the powerful resonance stabilization of the methoxy group.

  • Attack at C6 : This position is para to the strongly activating methoxy group, para to the weakly activating methyl group, and ortho to the bromo group. The alignment of the methoxy group in the para position provides the most significant stabilization for the cationic intermediate.

G start This compound + Electrophile (E⁺) attack_pos Electrophilic Attack Site? start->attack_pos c6_attack Attack at C6 attack_pos->c6_attack Favored c4_attack Attack at C4 attack_pos->c4_attack Disfavored wheland_c6 Wheland Intermediate (C6) Highly Stabilized c6_attack->wheland_c6 wheland_c4 Wheland Intermediate (C4) Moderately Stabilized c4_attack->wheland_c4 reason_c6 Reason: +M effect of para -OCH₃ group strongly stabilizes positive charge. wheland_c6->reason_c6 deprotonation Deprotonation (-H⁺) wheland_c6->deprotonation reason_c4 Reason: No direct resonance stabilization from -OCH₃ group. wheland_c4->reason_c4 product Final Product: 6-E-5-Bromo-2-methoxy-3-methylpyridine deprotonation->product

Figure 2. Logical workflow for predicting regioselectivity.

Key Electrophilic Substitution Reactions and Protocols

Based on the analysis above, the following sections detail the predicted outcomes and provide generalized protocols for common EAS reactions.

Nitration

Nitration introduces a nitro (-NO₂) group, a key functional group for further transformations. The reaction is predicted to yield 5-Bromo-2-methoxy-3-methyl-6-nitropyridine .

Protocol: Nitration of this compound

  • Reagent Preparation : Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.0 eq.) to concentrated sulfuric acid (H₂SO₄, ~2 vols.) at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Substrate Dissolution : In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.

  • Addition : Slowly add the nitrating mixture dropwise to the solution of the substrate. The temperature must be carefully controlled and maintained below 10 °C to prevent side reactions and ensure regioselectivity.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, or until TLC analysis (e.g., using a 3:1 hexane:ethyl acetate mobile phase) indicates the consumption of the starting material.

  • Quenching : Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification : Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Halogenation (Bromination)

Further halogenation, for instance with bromine, is also expected to occur at the C6 position to yield 5,6-Dibromo-2-methoxy-3-methylpyridine .

Protocol: Bromination of this compound

  • Dissolution : Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Reagent Addition : Add a solution of bromine (Br₂, 1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature. A catalyst such as iron(III) bromide (FeBr₃) may be used but is often unnecessary given the activated nature of the ring.[10]

  • Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction : If using a chlorinated solvent, separate the organic layer. If using acetic acid, dilute with water and extract the product into a suitable organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically challenging for pyridines due to the required fuming sulfuric acid, which promotes pyridinium ion formation.[11] However, the highly activated nature of the substrate may allow the reaction to proceed at C6.

Protocol: Sulfonation of this compound

  • Reaction Setup : Add this compound (1.0 eq.) to fuming sulfuric acid (oleum, ~20% SO₃) at room temperature.

  • Heating : Heat the mixture to 100-120 °C and maintain this temperature for several hours. The reaction requires significant thermal energy to overcome the deactivation from nitrogen protonation.

  • Monitoring : The reaction is difficult to monitor by TLC. Progress is typically checked by taking small aliquots, quenching them in water, and analyzing by LC-MS or NMR.

  • Workup : After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Isolation : The resulting sulfonic acid is water-soluble. Neutralize the solution carefully with a base like calcium carbonate or barium carbonate to precipitate the sulfate ions. Filter off the inorganic salts. The product, This compound-6-sulfonic acid , can then be isolated from the filtrate, often after conversion to a more easily handled salt (e.g., the sodium salt).

Friedel-Crafts Alkylation and Acylation: A Significant Challenge

Friedel-Crafts reactions are generally not feasible on pyridine substrates.[3] The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction coordinates strongly with the basic nitrogen lone pair. This creates a formal positive charge on the nitrogen, which severely deactivates the ring towards electrophilic attack. This deactivation is typically too strong to be overcome even by the activating groups present on this compound. Alternative strategies, such as preparing the corresponding pyridine N-oxide to increase ring electron density, are often employed, but this falls outside the scope of direct substitution on the parent molecule.[2]

Summary of Predicted Reactions

ReactionElectrophile (E⁺)ReagentsMajor Product
Nitration Nitronium ion (NO₂⁺)HNO₃ / H₂SO₄5-Bromo-2-methoxy-3-methyl-6-nitropyridine
Bromination Bromonium ion (Br⁺)Br₂ / Acetic Acid5,6-Dibromo-2-methoxy-3-methylpyridine
Sulfonation Sulfur trioxide (SO₃)Fuming H₂SO₄This compound-6-sulfonic acid
Friedel-Crafts R⁺ or RCO⁺R-X/AlCl₃ or RCOCl/AlCl₃Reaction is generally not feasible

Conclusion

The electrophilic substitution behavior of this compound is governed by the powerful activating and para-directing effect of the 2-methoxy group. This directing influence overrides the effects of the methyl and bromo substituents, channeling electrophiles almost exclusively to the C6 position. Standard protocols for nitration and halogenation are expected to proceed with high regioselectivity. Sulfonation is feasible but requires forcing conditions, while Friedel-Crafts reactions are largely precluded due to catalyst complexation with the pyridine nitrogen. These predictive insights provide a robust framework for synthetic chemists to effectively utilize this versatile heterocyclic intermediate in the development of new chemical entities.

References

  • S. D. Roughley and A. M. Jordan, "The Synthesis of Substituted Pyridines," J. Med. Chem., 2011, 54(10), 3451-3479. (General reference for pyridine synthesis, contextually relevant).
  • AK Lectures, "Electrophilic Substitution of Pyrrole and Pyridine." Available: [Link][7]

  • Pearson, "EAS Reactions of Pyridine." Available: [Link] (Link redirects to main page, but content discusses general EAS on pyridines).[1]

  • Homework.Study.com, "Electrophilic aromatic substitution reactions of pyridine normally occur at C3." Available: [Link][5]

  • Wikipedia, "Electrophilic aromatic substitution." Available: [Link][2]

  • D. A. Powell and G. C. Fu, "A Simple, Modular Synthesis of Substituted Pyridines," Org. Lett., 2004, 6(15), 2641-2643. Available: [Link][12]

  • Baran Lab, "Pyridine Synthesis: Cliff Notes." Available: [Link][13]

  • Wikipedia, "Pyridine." Available: [Link][11]

  • YouTube, "Electrophilic substitution reactions - pyridine." Available: [Link][8]

  • YouTube, "(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity." Available: [Link][3]

  • Química Organica.org, "Electrophilic substitution on pyridine." Available: [Link][4]

  • Chemistry LibreTexts, "16.4: Substituent Effects in Electrophilic Substitutions." Available: [Link][9]

  • Quora, "Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?" Available: [Link][6]

  • RSC Publishing, "Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules." Available: [Link][14]

  • Lumen Learning, "14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II." Available: [Link][10]

  • MDPI, "Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group." Available: [Link][15]

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potential applications of 5-Bromo-2-methoxy-3-methylpyridine in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 5-Bromo-2-methoxy-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

As a functionalized heterocyclic compound, this compound represents a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold allows for a multitude of selective chemical transformations. This guide provides a senior application scientist's perspective on the core utility of this reagent, focusing on its applications in medicinal chemistry and agrochemical research. We will delve into the causality behind key synthetic protocols, such as palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven methodologies. The objective is to equip researchers and development professionals with the technical knowledge and practical insights required to effectively leverage this compound in their synthetic programs.

Core Chemical Attributes and Reactivity Profile

This compound is a substituted pyridine derivative whose synthetic potential is dictated by the interplay of its three key functional groups.

Figure 1: Key reactive sites of this compound.

  • The 5-Bromo Group: This is the primary handle for synthetic elaboration. As a halogen on an aromatic ring, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of control and predictability.

  • The 2-Methoxy Group: This group is electron-donating, which influences the electronics of the pyridine ring. It can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although typically under harsher conditions than the cross-coupling at the bromine position.

  • The 3-Methyl Group: The methyl group provides steric bulk and has a modest electronic effect, which can influence the regioselectivity of certain reactions and the conformational preferences of the final molecule.

Applications in Drug Discovery and Agrochemicals

The substituted pyridine motif is a privileged scaffold in medicinal chemistry and agrochemical science. This compound serves as a key starting material for molecules with diverse biological activities.

Intermediate for Bioactive Molecules

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to be a building block for compounds targeting a range of biological pathways. For instance, derivatives are used in the development of novel pharmaceuticals, including those with potential antimicrobial and anti-inflammatory properties.[1]

Precursor for Agrochemicals

In the agricultural sector, it is used in the development of advanced crop protection agents. It acts as a precursor for creating new herbicides and pesticides, where the pyridine core is essential for biological efficacy.[1]

Synthesis of Serotonin (5-HT3) and Dopamine D2/D3 Receptor Antagonists

A significant application is in the synthesis of compounds with potent antagonistic activity at multiple receptors. For example, it was a key component in the development of AS-8112, a broad-spectrum antiemetic agent. The synthesis involved elaborating the pyridine structure, starting from a related pyridine carboxylic acid, to create a molecule with combined dopamine (D2/D3) and serotonin (5-HT3) receptor antagonistic properties.[2]

Core Synthetic Methodologies: Protocols and Insights

The true value of this compound is realized through its versatile reactivity in key synthetic transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This is arguably the most common and powerful reaction employed with this substrate. It allows for the direct attachment of aryl or heteroaryl groups at the 5-position.

Experimental Protocol: Synthesis of 5-Aryl-2-methoxy-3-methylpyridine

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (K₃PO₄, 1.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Stir the mixture under a nitrogen or argon atmosphere at 85–95 °C for 12-18 hours, monitoring progress by TLC or LC-MS.[3]

  • Workup: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Expertise & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki couplings. Its four phosphine ligands provide a stable, electron-rich environment around the palladium(0) center, which is crucial for the initial oxidative addition step with the bromopyridine.

  • Base and Solvent: The use of a base like K₃PO₄ is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is often optimal for solubilizing both the organic substrate and the inorganic base.

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is critical for installing amine functionalities, which are prevalent in a vast number of pharmaceuticals.

Experimental Protocol: Synthesis of 5-(Amino)-2-methoxy-3-methylpyridine

  • Glovebox/Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80–110 °C, stirring for 4-24 hours until completion is confirmed by LC-MS.

  • Quenching & Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.

Trustworthiness & Self-Validation: This protocol is robust because it uses a well-defined precatalyst/ligand system under strictly anhydrous and oxygen-free conditions, which is critical for maintaining the catalyst's activity. The choice of a bulky, electron-rich ligand like Xantphos is crucial for facilitating the reductive elimination step, which forms the C-N bond and is often rate-limiting. Monitoring by LC-MS provides a clear endpoint, ensuring reproducibility.

Quantitative and Analytical Data Summary

Proper characterization is paramount to validating the outcome of any synthesis. Below is a summary of expected analytical data for a representative product.

Analytical TechniqueExpected Data for 5-(4-methoxyphenyl)-2-methoxy-3-methylpyridine
¹H NMR (CDCl₃) Signals for pyridine protons (δ ~7.3-8.1 ppm), two sets of aromatic protons from the methoxyphenyl group (δ ~7.0-7.5 ppm), methoxy protons (δ ~3.9 ppm), and methyl protons (δ ~2.45 ppm).[3]
¹³C NMR (CDCl₃) Resonances for all unique carbon atoms, including those of the pyridine and phenyl rings, and distinct signals for the methoxy (δ ~55 ppm) and methyl (δ ~17 ppm) carbons.[3]
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the calculated mass (e.g., m/z 214 for the methoxyphenyl derivative).[3]

Future Directions and Advanced Applications

The utility of this compound extends beyond its current applications. Its robust reactivity makes it an ideal candidate for:

  • Materials Science: Incorporation into organic light-emitting diode (OLED) materials or conductive polymers, where tuning the electronic properties of the pyridine core is essential.[1]

  • Fragment-Based Drug Discovery (FBDD): As a well-characterized, reactive fragment, it can be used to build larger, more complex molecules by linking to other fragments that bind to adjacent pockets of a biological target.

  • Combinatorial Chemistry: Its suitability for robust, high-yield reactions like Suzuki coupling makes it ideal for generating large libraries of related compounds for high-throughput screening.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to complex molecular architectures. The protocols and insights detailed in this guide underscore its importance and are designed to empower scientists to confidently apply this versatile building block to solve challenges in drug discovery, agrochemicals, and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohashi, K., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(11), 1492-1495. Retrieved from [Link]

  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-3-methoxy-2-methylpyridine (C7H8BrNO). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in a vast array of functional molecules, including a significant number of FDA-approved drugs.[1][2] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its capacity to serve as a versatile synthetic handle.[1][2] Among the myriad of pyridine building blocks, 5-Bromo-2-methoxy-3-methylpyridine stands out as a particularly valuable synthon. The bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups at the 2- and 3-positions, respectively, modulate the electronic and steric properties of the ring, influencing both reactivity and the biological activity of the resulting derivatives.[3] The methoxy group, in particular, is a common feature in many pharmaceuticals, often contributing to improved binding affinity and favorable pharmacokinetic profiles.[3]

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[4][5] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way complex molecules are synthesized.[6][7] This guide provides detailed application notes and robust protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principles of Palladium-Catalyzed Cross-Coupling

The general mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species.[4][8] This cycle can be broadly divided into three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4][7]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin inserts into the Pd-C bond.[6][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Palladium Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ R-Br) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R'-M) Transmetalation Complex->Pd(0)L2 Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination R-Br 5-Bromo-2-methoxy- 3-methylpyridine R'-M Coupling Partner (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl and heteroaryl compounds.[10][11] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[12]

Expert Insights: The choice of base is critical in Suzuki-Miyaura couplings. A base is required to activate the organoboron species for transmetalation.[11] For a substrate like this compound, a moderately strong base such as potassium carbonate or potassium phosphate is often effective. The solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water, facilitates the dissolution of both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~92[13]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90High[14]
3-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF80~88[13]

Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of substituted bromopyridines.[13][14]

Section 2: Heck Reaction for Alkene Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[15][16] This reaction is particularly useful for synthesizing substituted alkenes and is known for its excellent trans selectivity.[16]

Expert Insights: The success of the Heck reaction is highly dependent on the choice of base and ligand. A hindered non-nucleophilic base like triethylamine is commonly used to regenerate the active catalyst.[17] The choice of phosphine ligand can influence both the reactivity and regioselectivity of the reaction. For electron-rich substrates, ligands like tri-o-tolylphosphine are often employed.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Workflow start Combine Solid Reagents (Substrate, Catalyst, Ligand) add_liquids Add Solvent, Base, and Alkene start->add_liquids heat Heat Reaction Mixture (100-120 °C) add_liquids->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Heck reaction.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is the most reliable method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[19]

Expert Insights: The copper(I) co-catalyst is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] It is important to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 60High[13]
3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClDABCOTHFRTHigh[20]
Propargyl alcoholPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Moderate to Excellent[19]

Table 2: Representative conditions for the Sonogashira coupling of substituted bromopyridines.[13][19][20]

Section 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][21] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines and has broad substrate scope.[9][22]

Expert Insights: The choice of ligand and base is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) are often required to promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.[23]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound and anhydrous toluene, followed by morpholine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[24]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L pd0->oxidative_addition + Ar-Br amine_coordination Amine Coordination [Ar-Pd(II)(Br)(H₂NR')]L oxidative_addition->amine_coordination + H₂NR' deprotonation Deprotonation [Ar-Pd(II)(HNR')]L amine_coordination->deprotonation + Base - H-Base⁺Br⁻ reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NHR' reductive_elimination->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The electronic nature of the coupling partners can significantly impact the optimal conditions. For Suzuki couplings, ensure the boronic acid is of high quality, as boronic acids can degrade over time.

  • Catalyst Decomposition: Palladium catalysts can sometimes decompose to form palladium black, especially at high temperatures. Using more robust ligands or pre-catalysts can mitigate this issue. Ensure all solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Side Reactions: In Sonogashira couplings, alkyne homocoupling can be a significant side reaction. This can be minimized by ensuring a strictly inert atmosphere and using the appropriate ratio of copper(I) iodide. In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of bromine with hydrogen) can occur. This can sometimes be suppressed by adjusting the ligand and base.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for C-C and C-N bond formation. By understanding the core principles of these reactions and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery, materials science, and beyond. The protocols provided herein serve as a solid foundation for further exploration and optimization in the laboratory.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
  • Heck Reaction. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in potent and selective kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, combined with its favorable physicochemical properties, makes it an ideal foundation for drug design. The specific building block, 5-Bromo-2-methoxy-3-methylpyridine , offers a unique combination of features for the synthetic chemist. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, or amino moieties to probe the solvent-exposed regions of the kinase active site.[2][3] The 2-methoxy and 3-methyl groups provide steric and electronic influences that can fine-tune binding affinity, selectivity, and metabolic stability.

This guide provides a detailed technical overview and field-proven protocols for leveraging this compound as a key intermediate in the synthesis of advanced kinase inhibitor scaffolds, with a particular focus on targeting Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and established targets in oncology.[4]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The functionalization of the 5-bromo position is paramount for elaborating the core scaffold into complex, biologically active molecules. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and mild reaction conditions.[5] We will detail protocols for two of the most powerful C-C and C-N bond-forming reactions in this context: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Experimental Workflow Overview

The general workflow for utilizing this compound involves a primary cross-coupling step to install a key pharmacophoric group, followed by purification and characterization.

G cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 5-Bromo-2-methoxy- 3-methylpyridine Setup Assemble Reaction: - Pd Catalyst - Ligand - Base - Anhydrous Solvent Start->Setup Coupling_Partner Boronic Acid/Ester (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Setup Reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Kinase Inhibitor Scaffold Purify->Product Analysis Characterization (NMR, MS, Purity) Product->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and an aryl or heteroaryl boronic acid/ester.[5] This is a foundational step for synthesizing inhibitors where a biaryl scaffold is necessary for occupying hydrophobic pockets within the kinase active site. The following protocol is adapted from established procedures for structurally similar bromopyridines.[2]

Causality and Reagent Selection
  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and effective catalyst for a range of Suzuki couplings. It is an air-stable Pd(0) source that readily initiates the catalytic cycle by oxidative addition into the C-Br bond.[2][6]

  • Base (K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[2] Potassium phosphate is often preferred for its efficacy and good solubility in mixed aqueous-organic solvent systems.

  • Solvent (1,4-Dioxane/H₂O): This solvent mixture is ideal for Suzuki reactions. 1,4-Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]

Detailed Step-by-Step Methodology
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can degrade the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-methoxy-3-methylpyridine product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Reliable, commercially available Pd(0) source for C-Br activation.[2]
Base K₃PO₄ (2.5 equiv.)Activates boronic acid for efficient transmetalation.[2]
Solvent 1,4-Dioxane / H₂O (4:1)Solubilizes both organic and inorganic reagents.[2]
Temperature 90-95 °CProvides sufficient thermal energy for catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative degradation.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the bromopyridine with a primary or secondary amine.[7] This is a critical transformation for installing moieties that can act as hydrogen bond donors or acceptors, directly interacting with the kinase hinge region.

Causality and Reagent Selection
  • Catalyst System (Pd₂(dba)₃ / BINAP): This combination is a classic and highly effective system for challenging Buchwald-Hartwig couplings. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. (±)-BINAP is a bulky, electron-rich phosphine ligand that stabilizes the palladium center, promotes the oxidative addition step, and facilitates the final reductive elimination to form the C-N bond.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine coupling partner after it coordinates to the palladium center, forming the key palladium-amido intermediate.

  • Solvent (Anhydrous Toluene): Anhydrous, aprotic solvents like toluene are essential to prevent quenching of the strong base and to ensure a homogeneous reaction environment at elevated temperatures.

Detailed Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv., 2 mol%) and (±)-BINAP (0.04 equiv., 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: If not already in a glovebox, seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the bromopyridine).

  • Reaction Execution: Heat the sealed flask in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until completion (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography to afford the desired 5-amino-2-methoxy-3-methylpyridine derivative.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)Stable and reactive Pd(0) precursor.
Ligand (±)-BINAP (4 mol%)Bulky phosphine ligand that facilitates reductive elimination.
Base NaOtBu (1.5 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent compatible with the strong base.
Temperature 100-110 °COvercomes the activation energy for C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and side reactions.

Biological Context: Targeting the CDK Cell Cycle Engine

Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle.[4] Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1] CDK inhibitors developed from scaffolds such as 5-aryl-2-methoxy-3-methylpyridine function by competing with ATP for the binding site on the CDK enzyme, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and arresting the cell cycle.[4]

G Mitogens Growth Factors (Mitogens) Receptor Growth Factor Receptor Mitogens->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD forms complex Rb pRb CDK46_CyclinD->Rb phosphorylates P_Rb pRb-P E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription (Cyclin E, etc.) E2F->S_Phase_Genes activates P_Rb->E2F releases G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor 5-Aryl-2-methoxy- 3-methylpyridine (CDK Inhibitor) Inhibitor->CDK46_CyclinD inhibits ATP ATP ATP->CDK46_CyclinD

Caption: Simplified CDK/Rb signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and strategically functionalized building block for the synthesis of kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings outlined herein provide robust and reproducible methods for elaborating this core into diverse chemical libraries. By targeting fundamental cellular processes such as the cell cycle, inhibitors derived from this scaffold represent a promising avenue for the development of next-generation targeted therapeutics.

References

  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Chroma Therapeutics Ltd. (2014). Pyrrolopyrimidine compounds as cdk inhibitors. Google Patents, EP2331547B1.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available at: [Link]

  • Incyte Corp (2015). Triazine compounds as p13 kinase and mtor inhibitors. Google Patents, WO2009143313A1.
  • Janssen Pharmaceuticals, Inc. (2015). Pyrrolo [2, 3-D] pyridines and use thereof as tyrosine kinase inhibitors.
  • Novartis Ag (2014). Pyrrolopyrimidine compounds as CDK inhibitors.
  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents, US20060116519A1.
  • RCSB Protein Data Bank. Structure of CDK6 in complex with Palbociclib. Available at: [Link]

  • Scarpino, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(22), 5360. Available at: [Link]

  • Wang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • BenchChem (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
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  • BenchChem (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.

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Application Note & Protocol: Sonogashira Coupling of 5-Bromo-2-methoxy-3-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][2] Its applications are particularly profound in medicinal chemistry and drug development, where the resulting arylalkyne scaffolds serve as rigid linkers or key pharmacophores in a multitude of therapeutic agents.[3][4][5]

Substituted pyridines are prevalent motifs in pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. The specific substrate, 5-Bromo-2-methoxy-3-methylpyridine, incorporates a synthetically versatile bromine handle and electron-donating methoxy and methyl groups, which modulate the electronic properties of the pyridine core. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this valuable heterocyclic building block. We will delve into the mechanistic underpinnings, explore critical reaction parameters, present a detailed experimental protocol, and offer a systematic troubleshooting guide to ensure reproducible and high-yielding results.

Mechanistic Rationale: The Synergy of Dual Catalysis

The efficacy of the classical Sonogashira reaction stems from the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: This cycle is responsible for the C(sp²)-C(sp) bond formation.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Br bond of this compound. This forms a square planar Pd(II) complex.[8] This step is often rate-limiting, particularly for less reactive aryl bromides compared to iodides.[9]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the bromide ligand.[10]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: Copper(I), typically from a CuI salt, coordinates to the terminal alkyne.[11]

    • Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[1] This species is the key nucleophile for the transmetalation step in the palladium cycle.

The presence of copper significantly accelerates the reaction, allowing it to proceed under much milder conditions (often room temperature) than copper-free variants.[1] However, a primary drawback of copper is its tendency to catalyze the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction that can be mitigated by maintaining strictly anaerobic conditions.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Product Ar-C≡CR' ArBr Ar-Br CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide + Base Alkyne H-C≡CR' Alkyne->CuI Base Base (e.g., Et₃N) Cu_Acetylide->Transmetalation Transfers Alkyne BaseH Base-H⁺Br⁻

Figure 1: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Optimizing Reaction Conditions for this compound

The successful coupling of this compound requires careful consideration of several parameters. The pyridine nitrogen and the electron-donating methoxy and methyl groups can influence the electronic properties of the aryl halide, potentially making the oxidative addition step more challenging than with electron-deficient systems.[13]

Parameter Reagent/Condition Rationale & Field Insights Ref.
Palladium Precatalyst Pd(PPh₃)₄A Pd(0) source, often highly active but sensitive to air. Requires careful handling under inert conditions.[11][12]
PdCl₂(PPh₃)₂An air-stable Pd(II) precatalyst. Reduced in situ to Pd(0). A robust and common choice for general screening.[1][9]
Pd(OAc)₂ / Pd₂(dba)₃Often paired with more specialized phosphine ligands for challenging substrates. Requires ligand addition.[11]
Copper(I) Cocatalyst CuIThe most common and effective choice. Use a fresh bottle, as quality can degrade over time, appearing greenish or gray.[9][12]
Ligand PPh₃ (Triphenylphosphine)The classical ligand, often sufficient for aryl bromides. Can be used as a standalone ligand or is already part of the catalyst complex.[14]
dppf, XPhos, SPhosBulky, electron-rich biaryl phosphine ligands. These can accelerate the rate-limiting oxidative addition and reductive elimination steps, and are highly recommended for less reactive aryl bromides or when initial trials with PPh₃ are sluggish.[11][13][15]
Base Et₃N (Triethylamine)A standard choice that often serves as both base and co-solvent. Must be dry.[16]
DIPEA, n-BuNH₂Other amine bases that can be effective. The choice of amine can sometimes influence reaction rates.[17]
K₂CO₃, Cs₂CO₃Inorganic bases. Typically used in copper-free protocols or with specific solvent systems like DMF or Dioxane.[1]
Solvent THF, DioxaneCommon ethereal solvents. Anhydrous grade is essential. THF can sometimes promote palladium black formation.[12][18]
DMF, NMPPolar aprotic solvents. Can be beneficial for solubility and may accelerate reactions, especially for less reactive substrates, but require higher purification effort.[14][19]
TolueneA non-polar option, often used in a mixture with an amine base (e.g., 3:1 Toluene:Et₃N).[16]
Temperature Room Temp to 100 °CAryl bromides often require heating to achieve a reasonable reaction rate, typically in the 50-100 °C range. Monitor for potential decomposition at higher temperatures.[14][15]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction. It should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Dry glassware (oven or flame-dry) B Add Ar-Br, Pd Catalyst, & CuI to flask A->B C Seal flask, evacuate, and backfill with N₂/Ar (3x) B->C D Add degassed solvent and amine base via syringe C->D E Add terminal alkyne (H-C≡CR') dropwise D->E F Heat to target temperature (e.g., 60-80 °C) E->F G Monitor reaction by TLC until Ar-Br is consumed F->G H Cool to RT, dilute with organic solvent (e.g., EtOAc) G->H I Filter through Celite® to remove catalyst residues H->I J Wash filtrate with aq. NH₄Cl, then brine I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L Purify crude product via flash column chromatography K->L M Characterize pure product (NMR, MS, etc.) L->M

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Materials:

  • This compound (1.0 mmol, 202.05 mg)[20]

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%, 21.1 mg)

  • Copper(I) Iodide [CuI] (0.06 mmol, 6 mol%, 11.4 mg)

  • Triethylamine [Et₃N] (3.0 mmol, 303.5 mg, 416 µL)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (202.05 mg), PdCl₂(PPh₃)₂ (21.1 mg), and CuI (11.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the degassed THF (5 mL) followed by triethylamine (416 µL) via syringe. Stir the resulting suspension at room temperature for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the mixture. The solution may change color, often becoming darker.

  • Reaction: Heat the reaction mixture in an oil bath set to 65 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the starting bromopyridine spot. This may take 4-16 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove insoluble catalyst residues and salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2-methoxy-3-methyl-5-(phenylethynyl)pyridine.

Troubleshooting Guide

Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to overcoming challenges.

Problem Potential Cause(s) Recommended Solution(s) Ref.
No or Low Conversion 1. Inactive CatalystUse a fresh batch of palladium catalyst. Pd(II) precatalysts are generally more stable for storage than Pd(0) sources.[12]
2. Low Reactivity of Aryl BromideIncrease the reaction temperature in 10-20 °C increments. If still unsuccessful, switch to a more active catalyst system using a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with XPhos or SPhos).[15][21]
3. Poor Quality Base/SolventUse freshly distilled and dry amine base and anhydrous grade, degassed solvent. Water and oxygen can inhibit the reaction.[18]
Significant Homocoupling 1. Presence of OxygenEnsure the reaction is run under strictly anaerobic conditions. Thoroughly degas all solvents and reagents before use.[12]
(Glaser Product)2. High Copper Loading / TempReduce the amount of CuI to 1-2 mol%. Consider a copper-free protocol, which may require a different base (e.g., Cs₂CO₃) and ligand system.[1][12]
Formation of Black Precipitate 1. Catalyst Decomposition"Palladium black" indicates the Pd(0) has crashed out of solution. This can be caused by impurities, high temperatures, or an inappropriate solvent.[12][18]
(Palladium Black)2. Solvent EffectsSome solvents, like THF, are anecdotally more prone to causing this. Consider switching to Dioxane or a Toluene/Et₃N mixture.[12][18]

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile transformation for accessing complex molecular architectures relevant to drug discovery and materials science. Success hinges on a foundational understanding of the dual catalytic mechanism and the careful selection of reaction components. While standard conditions using PdCl₂(PPh₃)₂ and CuI provide a reliable starting point, challenges arising from substrate reactivity can be systematically overcome by elevating the temperature or employing more advanced catalyst systems with bulky phosphine ligands. The detailed protocol and troubleshooting guide presented herein serve as a robust framework for researchers to confidently apply this powerful reaction in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Online] Available at: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Online] May 2014. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Online] Available at: [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Online] Available at: [Link]

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  • Later, R., & Ghorbani-Vaghei, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5215. [Online] Available at: [Link]

  • Bano, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Online] Available at: [Link]

  • Wang, X., et al. (2021). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 40(12), 1865–1874. [Online] Available at: [Link]

  • ResearchGate. Effect of different bases in the Sonogashira reaction. [Online] Available at: [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Online] 2023. Available at: [Link]

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  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Online] 2022. Available at: [Link]

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  • NIH National Library of Medicine. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Online] Available at: [Link]

  • PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Online] November 2018. Available at: [Link]

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  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Online] January 2013. Available at: [Link]

  • Synfacts. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Online] Available at: [Link]

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The Versatile Virtuoso: 5-Bromo-2-methoxy-3-methylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated heterocycles have emerged as indispensable linchpins, offering a gateway to a multitude of chemical transformations. This application note delves into the utility of 5-Bromo-2-methoxy-3-methylpyridine (CAS No. 760207-87-2), a highly functionalized pyridine derivative, as a versatile building block for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. We will explore its reactivity, provide detailed protocols for key cross-coupling reactions, and offer insights into the mechanistic underpinnings that govern its synthetic applications.

Physicochemical Properties and Reactivity Profile

This compound is a strategically substituted pyridine ring, with each substituent playing a crucial role in modulating its reactivity. Understanding these influences is key to predicting its behavior in chemical reactions and designing robust synthetic routes.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 217.8±35.0 °C at 760 mmHg[3]
Density 1.5±0.1 g/cm³[3]

The electronic landscape of the pyridine ring is significantly influenced by its substituents:

  • 5-Bromo Group: The bromine atom at the C5 position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. Its electronegativity also contributes to the overall electron-deficient nature of the pyridine ring.

  • 2-Methoxy Group: This electron-donating group at the C2 position modulates the electron density of the ring, influencing the rate of oxidative addition in cross-coupling reactions. It can also play a role in directing metallation reactions.

  • 3-Methyl Group: The methyl group at the C3 position provides steric hindrance and has a modest electron-donating effect. Its presence can influence the regioselectivity of certain reactions.

This unique combination of electronic and steric factors makes this compound a versatile substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Applications in Cross-Coupling Reactions

The bromine atom at the 5-position serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This transformation is crucial for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the bromopyridine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Coupling Workflow A 5-Bromo-2-methoxy- 3-methylpyridine C Pd(0) Catalyst A->C Oxidative Addition B Aryl/Heteroaryl Boronic Acid or Ester B->C Transmetalation D Coupled Product C->D Reductive Elimination E Base (e.g., K₂CO₃, K₃PO₄)

Caption: A simplified workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium(II) acetate and SPhos.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines. These products are important intermediates in the synthesis of pharmaceuticals and organic materials.

Mechanistic Insight: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) salt). Reductive elimination then affords the alkynylated product.

Sonogashira_Coupling cluster_1 Sonogashira Coupling Workflow A 5-Bromo-2-methoxy- 3-methylpyridine C Pd(0) Catalyst Cu(I) Co-catalyst A->C Oxidative Addition B Terminal Alkyne B->C Transmetalation D Alkynylated Product C->D Reductive Elimination E Amine Base (e.g., Et₃N)

Caption: A simplified workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the bromopyridine to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[8][9]

Buchwald_Hartwig_Amination cluster_2 Buchwald-Hartwig Amination Workflow A 5-Bromo-2-methoxy- 3-methylpyridine C Pd(0) Catalyst + Ligand A->C Oxidative Addition B Primary or Secondary Amine B->C Amine Coordination & Deprotonation D N-Arylated Product C->D Reductive Elimination E Base (e.g., NaOtBu)

Caption: A simplified workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[8][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: The Case of Crizotinib

The utility of building blocks like this compound is best exemplified by their application in the synthesis of complex, biologically active molecules. While not a direct precursor, the structural motif is found in key intermediates for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[11] The synthesis of Crizotinib and its analogs often involves the coupling of a substituted pyrazole with a functionalized pyridine ring, a transformation where a bromo-methoxy-pyridine derivative can serve as a crucial starting material.[12][13]

Conclusion

This compound has proven to be a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and predictable introduction of a diverse range of substituents. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to harness the synthetic potential of this important intermediate. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such highly functionalized building blocks will remain at the forefront of innovation in chemical synthesis.

References

  • ChemSrc. This compound. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with.... [Link]

  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. [Link]

Sources

Application Notes and Protocols for the Heck-Mizoroki Reaction with 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between unsaturated halides and alkenes.[1] This transformation is celebrated for its reliability, functional group tolerance, and stereoselectivity, making it an indispensable tool in the synthesis of complex organic molecules.[2][3] Its application is particularly profound in the fields of pharmaceutical and materials science, where the construction of substituted alkenes is a frequent necessity.[4][5]

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Consequently, robust methods for their functionalization are of paramount importance to drug discovery professionals. This guide provides a detailed, field-proven protocol for the Heck coupling of 5-Bromo-2-methoxy-3-methylpyridine, a versatile heterocyclic building block, with various olefin partners. The causality behind experimental choices is explained to empower researchers to not only replicate the results but also to adapt and troubleshoot the methodology for their specific needs.

The Heck-Mizoroki Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is a foundational mechanism in cross-coupling chemistry.[1] The generally accepted pathway involves four key steps, as illustrated below.[5][6]

Heck_Cycle cluster_cycle Catalytic Cycle cluster_products pd0 Pd(0)L₂ pdiia Ar-Pd(II)(X)L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)(Alkene)L₂⁺ pdiia->pdiib Olefin Coordination pdiic R-Pd(II)(X)L₂ pdiib->pdiic Migratory Insertion pdiid H-Pd(II)(X)L₂ pdiic->pdiid β-Hydride Elimination Product Substituted Alkene pdiid->pd0 Reductive Elimination HX H-X ArX Ar-X (Pyridyl Bromide) Alkene Alkene BaseH Base-H⁺ HX->BaseH Neutralization Base Base

Figure 1: The Catalytic Cycle of the Heck-Mizoroki Reaction.
  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a square planar Pd(II)-pyridyl intermediate.[6][7]

  • Olefin Coordination and Insertion : The alkene partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-pyridyl bond, which dictates the regioselectivity of the final product.[8]

  • β-Hydride Elimination : For the C-C bond formation to be productive, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium center and releasing the substituted alkene product.[6][7] This step is typically stereospecific, favoring the formation of the more thermodynamically stable E-isomer.[6]

  • Catalyst Regeneration : The resulting palladium-hydride species, [HPdX], undergoes reductive elimination in the presence of a stoichiometric amount of base.[2] The base neutralizes the generated hydrobromic acid (HBr), regenerating the active Pd(0) catalyst and allowing the cycle to continue.[9]

Key Experimental Parameters & Rationale

The success of the Heck reaction is contingent upon the careful selection of several key parameters. Understanding the role of each component is critical for optimization and troubleshooting.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)Pd(OAc)₂ is an air-stable, cost-effective, and highly efficient precatalyst. It is readily reduced in situ to the active Pd(0) species by various components in the reaction mixture, such as phosphine ligands, amines, or even the solvent.[1][9] While Pd(PPh₃)₄ can be used, Pd(OAc)₂ often provides higher efficiency.[9]
Ligand Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species, preventing its aggregation into inactive palladium black. They also modulate the electronic properties and steric environment of the catalyst, which influences reactivity. For electron-rich aryl bromides like the target substrate, a slightly more electron-donating ligand like P(o-tol)₃ can sometimes enhance the rate of oxidative addition.[10] Phosphine-free systems are possible but often require specific conditions or highly active catalyst systems.[5]
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)A base is essential for the catalyst regeneration step.[2] Inorganic bases like K₂CO₃ are often preferred for their low cost and ease of removal during workup. Organic amines like Et₃N can also serve as the base and, in some cases, the solvent.[1] The choice may depend on the specific substrates and desired reaction temperature.
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), TolueneHighly polar aprotic solvents like DMF and NMP are excellent choices as they effectively dissolve a wide range of organic substrates and inorganic salts, and they can stabilize charged intermediates in the catalytic cycle.[11][12] However, solvent quality is critical; NMP, for instance, can form hydroperoxides upon exposure to air, which can oxidize the phosphine ligand and inhibit the reaction.[10] Toluene is a less polar alternative that can be effective, particularly at higher temperatures.[13]
Alkene Partner Acrylates, StyrenesThe reaction is generally most efficient with alkenes bearing electron-withdrawing groups, such as acrylates, as this polarization facilitates the migratory insertion step.[1] Styrenes are also excellent coupling partners.
Additives Tetrabutylammonium Bromide (TBAB)Phase-transfer catalysts like TBAB can be beneficial, especially when using inorganic bases in organic solvents. They can enhance the rate of reaction by facilitating the interaction between the ionic base and the organometallic intermediates in the organic phase.[14][15]

Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the coupling reaction. Researchers are encouraged to optimize conditions based on their specific alkene and analytical observations.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature controller

Experimental Workflow Diagram

Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask) start->setup charge Charge Solids: Pyridyl Bromide, K₂CO₃, PPh₃ setup->charge inert Evacuate & Backfill with Inert Gas (3x) charge->inert add_liquids Add Anhydrous DMF & n-Butyl Acrylate inert->add_liquids add_catalyst Add Pd(OAc)₂ add_liquids->add_catalyst react Heat to 110 °C Monitor by TLC/LC-MS add_catalyst->react cool Cool to Room Temp. react->cool quench Quench with Water Extract with Ethyl Acetate cool->quench wash Wash Organic Layer (Water, Brine) quench->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 202 mg, 1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill it with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes. Add n-butyl acrylate (215 µL, 1.5 mmol, 1.5 equiv.) via syringe.

  • Catalyst Addition : Add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) to the stirring suspension. The mixture may change color upon addition of the catalyst.

  • Reaction : Lower the flask into a preheated oil bath at 110 °C. Stir the reaction vigorously. The reaction's progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed. Typical reaction times range from 6 to 24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic extracts and wash them with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Impure solvent; Insufficient temperature; Poor inert atmosphere.Ensure Pd(OAc)₂ is fresh. Use freshly opened anhydrous solvent or degas thoroughly.[16] Increase temperature in 10 °C increments (up to 130 °C). Ensure all joints are well-sealed and the inert gas flow is adequate. Check for peroxides in the solvent, especially NMP.[10]
Formation of Palladium Black Ligand degradation or insufficient ligand.Increase the phosphine ligand loading to 5-6 mol%. Ensure the reaction is properly deoxygenated, as oxygen can degrade phosphine ligands.
Alkene Isomerization/Side Products Reversible β-hydride elimination/re-addition.The formation of the E-isomer is highly favored, but side products can occur. The addition of certain silver or thallium salts can sometimes minimize isomerization, though this introduces toxicity concerns.[17] Sticking to the optimized protocol is the best first approach.
Slow Reaction with Other Alkenes Steric hindrance or electronic effects of the alkene.For sterically hindered or electron-rich alkenes, higher temperatures, longer reaction times, or a more active catalyst system (e.g., using a palladacycle or an N-heterocyclic carbene ligand) may be required.[17][18]

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile method for the functionalization of the pyridine core. The protocol detailed herein for this compound provides a robust and reproducible starting point for researchers in drug discovery and synthetic chemistry. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, scientists can confidently apply, adapt, and troubleshoot this essential transformation to accelerate their research programs.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Slattery, C. N., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Heck Reaction. University of Pittsburgh. Retrieved from [Link]

  • Ananikov, V. P., et al. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. MDPI. Retrieved from [Link]

  • Qiu, J., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]

  • Reddy, M. S., & Thirupathi, N. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Scrivanti, A., et al. (2006). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • de la Torre, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • de la Torre, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Selvakumar, K., et al. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. Retrieved from [Link]

  • Gök, Y., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved from [Link]

  • Newman, S. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • Roger, J., & Doucet, H. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-2-methoxy-3-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, prized for its metabolic stability and its ability to be intricately functionalized to modulate biological activity.[1][2] Among the vast array of pyridine-based building blocks, 5-Bromo-2-methoxy-3-methylpyridine stands out as a particularly versatile precursor. Its strategically positioned functional groups—a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position—offer a rich platform for a multitude of chemical transformations. The bromine atom, in particular, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse molecular fragments, a key strategy in the rational design of novel herbicides and pesticides.

These application notes will provide a comprehensive guide for researchers and scientists on the practical application of this compound in the synthesis of a novel, hypothetical pyridinecarboxamide herbicide. The protocols detailed herein are grounded in established chemical principles and supported by literature precedents for analogous transformations. We will explore a synthetic strategy that leverages the reactivity of the bromine atom for a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination to construct the final herbicidal molecule. The mode of action of the target compound class will also be discussed, providing a holistic understanding of the rationale behind its synthesis.

Synthetic Strategy: A Modular Approach to a Novel Pyridinecarboxamide Herbicide

Our synthetic approach to a novel pyridinecarboxamide herbicide, which we will refer to as "PyridiCarb," from this compound is designed to be modular and efficient. The core strategy involves a two-step sequence of palladium-catalyzed cross-coupling reactions, as illustrated in the workflow diagram below. This approach allows for the late-stage introduction of key structural motifs, which is highly advantageous for the creation of chemical libraries for structure-activity relationship (SAR) studies.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) A->B Step 1 C Intermediate 1: 5-Aryl-2-methoxy-3-methylpyridine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) C->D Step 2 E Final Product: 'PyridiCarb' Herbicide D->E

Caption: Synthetic workflow for 'PyridiCarb' from this compound.

The first key transformation is a Suzuki-Miyaura coupling reaction. This Nobel Prize-winning methodology is exceptionally robust for the formation of C(sp²)–C(sp²) bonds and is widely employed in industrial synthesis. In our proposed synthesis, the bromine atom at the 5-position of the starting material will be coupled with a suitable arylboronic acid. This step introduces a crucial aryl substituent, a common feature in many pyridine-based herbicides.

Following the successful synthesis of the 5-aryl intermediate, the second key step is a Buchwald-Hartwig amination. This reaction is a powerful tool for the construction of carbon-nitrogen bonds and has revolutionized the synthesis of arylamines.[3][4][5] In our protocol, we will displace the 2-methoxy group with an appropriate amine to form the final pyridinecarboxamide product, "PyridiCarb." The choice of amine is critical and can be varied to fine-tune the herbicidal activity and selectivity of the final compound.

Mode of Action: Pyridinecarboxamides as Synthetic Auxins

The target molecule, "PyridiCarb," belongs to the class of pyridinecarboxamide herbicides. Many herbicides in this class act as synthetic auxins.[1][2] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxin herbicides mimic the action of natural auxins but are not readily metabolized by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible plant species.[1] The structural features introduced through the Suzuki-Miyaura and Buchwald-Hartwig reactions are designed to optimize the binding of "PyridiCarb" to the auxin receptors in target weed species.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (5-(4-fluorophenyl)-2-methoxy-3-methylpyridine) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-(4-fluorophenyl)-2-methoxy-3-methylpyridine.

Protocol 2: Synthesis of "PyridiCarb" (N-benzyl-5-(4-fluorophenyl)-3-methylpyridin-2-amine) via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the intermediate from Protocol 1 with benzylamine.

Materials:

  • 5-(4-fluorophenyl)-2-methoxy-3-methylpyridine (Intermediate 1)

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-(4-fluorophenyl)-2-methoxy-3-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.2 eq) to the tube.

  • Seal the tube and add anhydrous toluene via syringe.

  • Add benzylamine (1.1 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, "PyridiCarb."

Data Presentation

The following table summarizes the expected outcomes for the synthesis of "PyridiCarb." Yields are based on literature precedents for similar cross-coupling reactions on substituted pyridines.

Reaction Step Reactants Key Reagents Expected Yield Analytical Method
Suzuki-Miyaura Coupling This compound, 4-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄75-90%TLC, LC-MS, ¹H NMR
Buchwald-Hartwig Amination 5-(4-fluorophenyl)-2-methoxy-3-methylpyridine, BenzylaminePd₂(dba)₃, Xantphos, NaOtBu65-85%TLC, LC-MS, ¹H NMR, ¹³C NMR

Visualization of the Catalytic Cycles

To further elucidate the mechanisms of the key transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂-Br B->C D Transmetalation (Ar'B(OH)₂) C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂-X B->C D Amine Coordination C->D R₂NH E [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ D->E F Deprotonation (Base) E->F G Ar-Pd(II)L₂(NR₂) F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR₂ H->I Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[3]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and strategies outlined in these application notes demonstrate a clear and efficient pathway to novel pyridinecarboxamide herbicides. The use of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the modular and efficient construction of complex molecular architectures. By leveraging the unique reactivity of this substituted pyridine precursor, researchers and scientists in the agrochemical industry can explore new chemical space and develop the next generation of effective and selective crop protection agents.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. Available at: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. Available at: [Link]

  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. USDA ARS. Available at: [Link]

  • Shi, Y., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8965. Available at: [Link]

  • Dolabelký, J., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Molecules, 24(7), 1253. Available at: [Link]

  • Herbicides, Pyridine Carboxylate. ResearchGate. Available at: [Link]

  • Method for producing substituted pyridine-carboxylic acids. Google Patents.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science. Available at: [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Pesticidal pyridinecarboxamide derivatives. Google Patents.
  • HERBICIDE MODE OF ACTION TABLE. Available at: [Link]

  • Pyridine carboxamide pesticides. Google Patents.
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Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from the pyridine's ability to act as a bioisostere for a phenyl ring while offering unique properties, including improved solubility and the capacity to engage in hydrogen bonding as an acceptor. The strategic functionalization of the pyridine core allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties.

5-Bromo-2-methoxy-3-methylpyridine is a highly versatile and valuable building block for drug discovery and development professionals. Its structure is primed for selective modification:

  • The 5-Bromo Position: The bromine atom serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.[1] Its reactivity is generally predictable, following the typical halide order of I > Br > Cl.[2]

  • The 2-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring, potentially modulating the reactivity at the 5-position. Furthermore, the methoxy group is a common motif in approved drugs, often contributing to improved binding affinity and metabolic stability.[3]

  • The 3-Methyl Group: The methyl group provides steric bulk, which can be leveraged to influence the conformation of the final molecule and its interaction with biological targets.

This guide provides a comprehensive overview of key synthetic transformations starting from this compound, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic campaigns.

Overview of Synthetic Transformations

The strategic position of the bromine atom on the pyridine ring allows for a multitude of synthetic routes to be explored. This document will focus on the most robust and widely utilized methodologies for derivatization.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_other Other Transformations start This compound suzuki Aryl/Vinyl Pyridines start->suzuki Suzuki-Miyaura (ArB(OH)₂) sonogashira Alkynyl Pyridines start->sonogashira Sonogashira (Terminal Alkyne) stille Aryl/Vinyl Pyridines start->stille Stille (Organostannane) negishi Alkyl/Aryl Pyridines start->negishi Negishi (Organozinc) cyanation Cyanopyridines start->cyanation Cyanation (e.g., Zn(CN)₂) buchwald Aminopyridines start->buchwald Buchwald-Hartwig (Amine) lithiation Functionalized Pyridines (via Lithiation-Electrophile Quench) start->lithiation Halogen-Metal Exchange (n-BuLi)

Caption: Synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing aryl halides.[4] The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos) can offer superior performance.[7]

  • Base: A base is essential for the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical.[8] The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90>85%
4-Formylphenylboronic acidPd(OAc)₂ (3%)SPhos (6%)K₃PO₄ (2.5)Toluene/H₂O (5:1)100>80%
Thiophen-2-ylboronic acidPdCl₂(dppf) (4%)-Cs₂CO₃ (2.0)DME/H₂O (4:1)85>90%
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90>75%

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[9]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).[9]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 8-12 hours.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[12] The reaction is co-catalyzed by palladium and a copper(I) salt.[13]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[13] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne. Copper-free conditions have been developed but often require specialized ligands.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[2]

  • Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[2]

G cluster_main Palladium Cycle cluster_cu Copper Co-catalysis pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition alkyne_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product aryl_halide Ar-Br aryl_halide->pd_complex cu_acetylide Cu-C≡CR cu_acetylide->pd_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cu_salt CuI cu_salt->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and phenylacetylene (1.1 equiv.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.) under an inert atmosphere.[13]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 16 hours. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15] This transformation is a cornerstone of medicinal chemistry for synthesizing arylamines.[16]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or Josiphos are often required to facilitate the crucial reductive elimination step.[17] Pre-catalysts, where the ligand is already complexed to the palladium source, are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[18] The choice of base must be compatible with other functional groups in the molecule.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.[16]

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Other Key Transformations

Stille Coupling

The Stille reaction couples the substrate with an organotin compound.[19] While effective and tolerant of many functional groups, the toxicity of organostannane reagents and byproducts is a significant drawback.[20][21] The mechanism is similar to other palladium-catalyzed couplings.[22]

Data Presentation: Representative Conditions for Stille Coupling

Coupling PartnerPalladium Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)
(Tributylstannyl)benzenePd(PPh₃)₄ (5%)--Toluene110
(Tributylstannyl)furanPd₂(dba)₃ (2.5%)P(fur)₃ (10%)-DMF80
VinyltributylstannanePdCl₂(PPh₃)₂ (4%)-CuI (10%)NMP60
Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive and can be prepared from a wide range of precursors.[7] This reactivity allows for couplings that may be difficult under other conditions, but organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and inert techniques.[23][24]

Cyanation

Introducing a nitrile group is a valuable transformation, as the cyano group can be further hydrolyzed to a carboxylic acid or amide, or reduced to an amine.[25] Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is a common and effective method.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.025 equiv.), and dppf (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF.

  • Reaction: Heat the mixture to 120 °C for 12-18 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with aqueous ammonia and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Halogen-Metal Exchange (Lithiation)

An alternative to cross-coupling is halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a lithiated pyridine species.[26] This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones) to install different functional groups.

Causality Behind Experimental Choices:

  • Temperature: Cryogenic temperatures (-78 °C) are critical to prevent side reactions, such as the lithiated intermediate attacking another molecule of the starting material.[26]

  • Reagents: Strict anhydrous conditions are mandatory as organolithium reagents are strong bases and will be quenched by protic sources.[27]

  • Mechanism: The reaction proceeds via a halogen-metal exchange mechanism. The choice of electrophile determines the final product. For example, quenching with solid CO₂ (dry ice) will yield a carboxylic acid after acidic workup.

References

  • BenchChem (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. BenchChem.
  • Finar Chemicals (n.d.). The Versatility of 2-Methoxy-3-Methylpyrazine: Beyond Flavor and Fragrance. Finar Chemicals.
  • ChemicalBook (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI. Retrieved from [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry, 70(1), 388-90. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • NROChemistry (n.d.). Stille Coupling. NROChemistry. Retrieved from [Link]

  • Černý, M., & Hocek, M. (n.d.). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 47(26), 4849–4852. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

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  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 92(6), 625-632. Retrieved from [Link]

  • Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2963. MDPI. Retrieved from [Link]

  • Google Patents (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine. Google Patents.
  • Dherange, B. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(6), 6988–6999. Retrieved from [Link]

  • Reddit (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. Retrieved from [Link]

  • Taylor & Francis (n.d.). Cyanation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

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Application Notes & Protocols: Protecting Group Strategies for Reactions of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of a Versatile Pyridine Building Block

5-Bromo-2-methoxy-3-methylpyridine is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its strategic substitution pattern, featuring a nucleophilic nitrogen, a versatile brominated carbon suitable for cross-coupling, and methoxy and methyl groups that modulate electronic properties and sterics, offers multiple avenues for synthetic diversification.[2] However, this multi-functionality presents a significant challenge: achieving chemoselectivity. The pyridine nitrogen's inherent basicity and nucleophilicity can interfere with a wide range of common synthetic transformations, particularly those involving organometallic reagents or strong bases.

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will move beyond simple procedural lists to explain the causal mechanisms behind the choice of a protecting group, offering field-proven insights into when protection is necessary and which strategy offers the most robust and efficient path to the desired product. The protocols described herein are designed to be self-validating systems for researchers, scientists, and drug development professionals aiming to harness the full synthetic potential of this important intermediate.

Reactivity Profile: Understanding the Competing Sites

To develop an effective protecting group strategy, one must first appreciate the distinct reactive sites on the this compound scaffold.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile. It readily reacts with electrophiles, protons, and Lewis acids. In the context of many reactions, such as metal-halogen exchange, this basicity can lead to reagent quenching or undesired side reactions.[3][4]

  • C5-Bromine: The carbon-bromine bond is the primary handle for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[5][6] It is also susceptible to metal-halogen exchange with organolithium or Grignard reagents to form a nucleophilic pyridyl-metal species.[7][8]

  • C2-Methoxy Group: While generally a stable ether, the methoxy group can direct ortho-lithiation to the C3 position under certain conditions, although the presence of the C3-methyl group makes this less likely. It is a poorer leaving group than bromine in nucleophilic aromatic substitution (SNAr) reactions.[9][10]

The central challenge is that many reagents intended for the C5-Br bond are incompatible with the unprotected pyridine nitrogen. For instance, n-butyllithium, a common reagent for Br-Li exchange, would be instantly quenched by the acidic proton of a protonated pyridine or could potentially add to the pyridine ring. This necessitates the temporary masking of the nitrogen's reactivity.

Decision Workflow: When to Employ a Protecting Group

The decision to use a protecting group is critical and should be based on the specific reaction conditions planned. The following workflow provides a logical framework for this choice.

G start Proposed Reaction on This compound reagent_check Does the reaction involve: - Strong bases (RLi, LDA, NaH)? - Grignard reagents? - Lewis acidic catalysts/reagents? start->reagent_check protect YES: Nitrogen protection is REQUIRED to prevent side reactions. reagent_check->protect Yes no_protect NO: Protection may not be necessary. Proceed with caution. reagent_check->no_protect No strategy Select Protecting Group Strategy: - N-Oxide - Borane Complex protect->strategy reaction Perform desired reaction (e.g., Suzuki, Lithiation) no_protect->reaction strategy->reaction deprotect Deprotection Step reaction->deprotect final Final Product deprotect->final G sub This compound N-oxide product 5-Aryl-2-methoxy-3-methylpyridine N-oxide sub->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->product G sub Pyridine-Borane Complex product 5-Substituted Pyridine- Borane Complex sub->product Br-Li Exchange & Electrophilic Trap reagents 1. n-BuLi, THF, -78 °C 2. Electrophile (E⁺) reagents->product

Sources

scale-up synthesis of 5-Bromo-2-methoxy-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable and Regioselective Synthesis of 5-Bromo-2-methoxy-3-methylpyridine: A Key Intermediate for Pharmaceutical Development

Abstract

Substituted pyridines are foundational scaffolds in a significant portion of modern pharmaceuticals and agrochemicals.[1] Among these, this compound serves as a versatile building block for creating more complex molecular architectures. The transition from laboratory-scale synthesis to industrial production, however, presents substantial challenges, including cost-effectiveness, reaction control, and regioselectivity.[2] This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will explore the underlying chemical principles, address critical scale-up parameters, and outline a robust, self-validating protocol designed for safety, efficiency, and high purity.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged structure in medicinal chemistry, present in approximately 20% of the top 200 commercial drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a frequent choice for designing active pharmaceutical ingredients (APIs). The specific functionalization pattern of the pyridine ring is critical to its biological activity. This compound, with its strategically placed bromine, methoxy, and methyl groups, offers multiple points for further chemical modification, such as cross-coupling reactions, making it a highly valuable intermediate.[3]

However, the synthesis of polysubstituted pyridines can be complex. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions for functionalization.[2] Furthermore, achieving specific regioselectivity during reactions like bromination is a common hurdle, which can lead to difficult-to-separate isomeric mixtures and reduced yields, thereby increasing production costs.[4] This guide details a synthetic strategy that prioritizes regiochemical control and is optimized for large-scale implementation.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic bromination of 2-methoxy-3-methylpyridine. This approach is advantageous due to the commercial availability of the starting material and the directness of the transformation.

Reaction Scheme: 2-methoxy-3-methylpyridine → this compound

The core of this strategy lies in controlling the regioselectivity of the bromination. The pyridine ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. The methoxy group at the 2-position is a strong ortho-, para-director, while the methyl group at the 3-position is a weaker ortho-, para-director. Their combined electronic influence strongly activates the C5 position for electrophilic attack, leading to the desired 5-bromo isomer as the major product.

For the brominating agent, N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂). While Br₂ can be used, it is highly corrosive, volatile, and its reactions can be difficult to control on a large scale.[5] NBS is a solid, making it easier and safer to handle, and it often provides higher selectivity, minimizing the formation of dibrominated or other isomeric byproducts.[4]

Logical Workflow for Synthesis

G cluster_prep Preparation & Staging cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification Reactor_Prep Reactor Preparation (Inert Atmosphere, Cooling) Charge_Reactants Charge Reactor with Pyridine Solution Reactor_Prep->Charge_Reactants Reagent_Prep Reagent Staging (2-methoxy-3-methylpyridine in Solvent, NBS) Reagent_Prep->Charge_Reactants Cooling Cool to 0-5 °C Charge_Reactants->Cooling NBS_Addition Slow, Portion-wise Addition of NBS Cooling->NBS_Addition Reaction_Monitoring Monitor by TLC/HPLC (2-4 hours) NBS_Addition->Reaction_Monitoring Quench Quench with Aq. Na₂S₂O₃ Reaction_Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Purify Vacuum Distillation or Recrystallization Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis. All operations involving hazardous chemicals must be conducted in a well-ventilated fume hood or an appropriate process enclosure by personnel with proper training.[5]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
2-methoxy-3-methylpyridine26452-80-2123.15 g/mol 100.0 g0.812
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 151.6 g0.852 (1.05 eq)
Acetonitrile (ACN)75-05-8-1.0 L-
Ethyl Acetate (EtOAc)141-78-6-2.0 L-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7-10% aq. solution-
Sodium Bicarbonate (NaHCO₃)144-55-8-Saturated aq. solution-
Brine (Saturated NaCl)7647-14-5-Saturated aq. solution-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel or solids charging system.

  • Chiller/circulator for reactor temperature control.

  • Separatory funnel (5 L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor system. Ensure it is clean, dry, and purged with an inert atmosphere (nitrogen). Set the chiller to 0 °C.

  • Charging Reactants: Charge the reactor with 2-methoxy-3-methylpyridine (100.0 g) and acetonitrile (1.0 L). Begin stirring to form a homogeneous solution.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C.

  • Bromination: Once the target temperature is stable, begin adding N-Bromosuccinimide (151.6 g) in small portions over 1-2 hours.

    • Causality: Slow, portion-wise addition is critical for managing the exothermic nature of the bromination reaction.[2] Maintaining a low temperature ensures high regioselectivity and minimizes byproduct formation.

  • Reaction Monitoring: Maintain the reaction temperature at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is typically complete within 2-4 hours after the NBS addition is finished.

  • Quenching: Once the starting material is consumed, slowly add 500 mL of 10% aqueous sodium thiosulfate solution to the reactor to quench any unreacted bromine species. Allow the temperature to rise to room temperature.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction and Wash: Transfer the remaining residue to a 5 L separatory funnel. Add 1 L of ethyl acetate and 1 L of water. Shake and separate the layers.

    • Wash the organic layer sequentially with:

      • 1 L of saturated aqueous NaHCO₃ solution.

      • 1 L of water.

      • 1 L of saturated brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by vacuum distillation.[4] Collect the fraction corresponding to this compound.

Process Safety and Scale-Up Considerations

  • Hazardous Materials: N-Bromosuccinimide is a skin and eye irritant. Bromine, if generated, is highly corrosive and toxic if inhaled.[6][7] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

  • Thermal Management: The bromination reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of NBS addition must be strictly controlled by the cooling capacity of the system to prevent a thermal runaway.

  • Waste Disposal: Aqueous waste containing residual bromine and organic solvents must be segregated and disposed of according to institutional and local environmental regulations.[5]

Analytical Characterization

The identity and purity of the final product must be confirmed through a combination of analytical techniques.[9]

Parameter Method Expected Result
Purity HPLC (C18 column, ACN/H₂O gradient)≥97%
Identity Mass Spectrometry (ESI+)m/z = 202.0, 204.0 [M+H]⁺ (1:1 ratio, characteristic of bromine isotope)
Structure ¹H NMR (CDCl₃, 400 MHz)Conforms to the expected structure of this compound.
Appearance Visual InspectionClear, colorless to pale yellow liquid or solid.[10]
Reaction Mechanism Visualization

Caption: Simplified mechanism of electrophilic bromination on the activated pyridine ring.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By leveraging the directing effects of the substituents and employing a safer brominating agent like NBS, this method achieves high regioselectivity and yield. The detailed considerations for reaction monitoring, thermal management, and safety are crucial for the successful transition of this synthesis from the laboratory to a production environment. Adherence to this protocol will enable researchers and drug development professionals to reliably produce this key intermediate with high purity and consistency.

References

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • BenchChem. (n.d.). 2-Bromo-4-methoxy-3-methylpyridine | CAS 1227592-43-9.
  • Sigma-Aldrich. (2023). Safety Data Sheet - 2-Bromo-6-(bromomethyl)pyridine.
  • Breckland Scientific Supplies. (2023). Bromine - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chempedia - LookChem. (n.d.). Purification of Pyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • PubChem. (n.d.). This compound.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.

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Application Notes & Protocols: The Strategic Use of 5-Bromo-2-methoxy-3-methylpyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxy-3-methylpyridine is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry community. Its strategic array of substituents—a reactive bromine atom, an electron-donating methoxy group, and a directing methyl group—provides a versatile platform for the synthesis of complex, biologically active molecules. The bromine atom at the C5 position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and amino moieties. This guide provides an in-depth exploration of the core synthetic applications of this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, field-tested protocols are provided to empower researchers in the development of novel therapeutics, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders.

Introduction: A Multifunctional Scaffold for Drug Discovery

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The title compound, this compound, offers a unique combination of features that make it an exceptionally valuable starting material:

  • The Bromine Atom (C5): This is the primary site of reactivity, serving as an excellent leaving group in palladium-catalyzed reactions. It allows for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex drug candidates.[2]

  • The Methoxy Group (C2): As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring. It can play a crucial role in modulating the binding of the final molecule to its biological target, often by acting as a hydrogen bond acceptor.

  • The Methyl Group (C3): This group provides steric bulk and can be involved in beneficial hydrophobic interactions within a target's binding pocket. Its position adjacent to the methoxy group and meta to the bromine influences the regioselectivity of further reactions.

This combination of functional handles allows for a modular and divergent approach to synthesis, enabling the creation of diverse libraries of compounds for screening and lead optimization.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The most powerful and widely utilized application of this compound is in palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and reliable, high-yielding transformations.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming biaryl and heteroaryl-aryl structures.[5][6] It involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7] This reaction is fundamental for synthesizing molecules where a pyridine core is linked to other aromatic systems, a common motif in kinase inhibitors.[2][8]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, especially with challenging substrates.[6][9]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required for the transmetalation step, where the organic group is transferred from boron to palladium.[7] Phosphate bases are often effective in these couplings.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[5][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetalation->Product ArBr 5-Bromo-2-methoxy- 3-methylpyridine ArBr->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->OxAdd Base Base (e.g., K₃PO₄) Base->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl-2-methoxy-3-methylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd₂(dba)₃ (0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if used), and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The typical concentration is 0.1-0.2 M with respect to the bromopyridine.

  • Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-2-methoxy-3-methylpyridine.

Coupling Partner ExamplePotential Bioactive ClassReference Application
4-Aminophenylboronic acidKinase InhibitorsCore scaffold for hinge-binding
3-Indoleboronic acidSerotonergic AgentsBioisostere for tryptophan-like motifs
4-Fluorophenylboronic acidGeneral TherapeuticsImproves metabolic stability/potency
Pyrimidine-5-boronic acidKinase InhibitorsHeterocyclic scaffolds for ATP-site

Table 1: Representative Boronic Acid Coupling Partners and Their Relevance.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[3][10] This reaction is critical for synthesizing compounds that target a vast range of biological systems, including dopamine and serotonin receptors.[11] The reaction couples the bromopyridine with a primary or secondary amine, using a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[12][13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is paramount for success, especially with a potentially coordinating pyridine substrate. Sterically hindered, bulky phosphine ligands such as (±)-BINAP or Josiphos-type ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[12][13]

  • Base: A strong base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine (or the N-H precursor) in the catalytic cycle, forming the key palladium-amido intermediate.[10][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L-Br) Pd0->OxAdd Oxidative Addition AmidoComplex Palladium Amido Complex (Ar-Pd(II)L-NR₂) OxAdd->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-NR₂) AmidoComplex->Product ArBr 5-Bromo-2-methoxy- 3-methylpyridine ArBr->OxAdd Amine HNR₂ Amine->OxAdd Base Base (e.g., NaOtBu) Base->OxAdd

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Protocol 2: Generalized Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-2-methoxy-3-methylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.5 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide to an oven-dried Schlenk tube.[10]

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[12][13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aminopyridine.

Application Workflow: From Building Block to Bioactive Candidate

The true power of this compound lies in its ability to serve as a central scaffold in multi-step syntheses. A typical workflow for developing a kinase inhibitor or CNS agent might follow the path outlined below.

Synthesis_Workflow A 5-Bromo-2-methoxy- 3-methylpyridine (Starting Material) B Suzuki or Buchwald-Hartwig Cross-Coupling A->B C Key Intermediate (C-C or C-N bond formed) B->C D Further Functionalization (e.g., amide coupling, deprotection, etc.) C->D E Final Bioactive Molecule (e.g., Kinase Inhibitor) D->E

Figure 3: General Synthetic Workflow for Bioactive Molecules.

This modular approach allows for the late-stage diversification of intermediates, enabling the rapid exploration of structure-activity relationships (SAR). For example, a library of kinase inhibitors could be generated by coupling the core pyridine scaffold with various arylboronic acids via Suzuki coupling, followed by functionalization of a different part of the molecule.[2] Similarly, diverse CNS-active agents can be synthesized by introducing different amine side chains via the Buchwald-Hartwig reaction, a strategy used to develop dopamine and serotonin receptor antagonists.[11][14]

Conclusion

This compound is a potent and versatile building block for the synthesis of high-value bioactive molecules. Its utility is primarily driven by its suitability for palladium-catalyzed cross-coupling reactions, which provide reliable and flexible methods for constructing the C-C and C-N bonds that are ubiquitous in modern pharmaceuticals. The protocols and strategic insights provided herein serve as a robust foundation for researchers aiming to leverage this scaffold in their drug discovery programs. By understanding the causality behind the experimental choices for Suzuki-Miyaura and Buchwald-Hartwig reactions, scientists can efficiently develop novel kinase inhibitors, CNS agents, and other therapeutics.

References

  • Benchchem. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. (n.d.). Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake.
  • PubMed. (n.d.). Diversity synthesis of complex pyridines yields a probe of a neurotrophic signaling pathway.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • DASH (Harvard). (n.d.). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
  • Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • PubMed. (n.d.). Synthesis of New Serotonergic 2-substituted 4,6-diaryl pyridazin-3-ones.
  • PMC - PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • ChemicalBook. (2025). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1.
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxypyridine synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5.
  • PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BLDpharm. (n.d.). 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxy-3-methylpyridine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this specific, and often challenging, substrate.

The this compound core is a valuable building block in medicinal chemistry. However, its successful coupling presents a unique set of challenges. The pyridine nitrogen can coordinate to and inhibit the palladium catalyst, a well-documented phenomenon known as the "2-pyridyl problem".[1][2] Furthermore, the electron-donating effects of the methoxy and methyl groups increase the electron density of the pyridine ring, which can make the initial oxidative addition step of the catalytic cycle sluggish.[3][4]

This guide provides a systematic approach to overcoming these hurdles, ensuring successful and reproducible outcomes in your research.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: My reaction yield is low to non-existent. What are the primary factors I should investigate?

Answer: Achieving a low yield is a frequent challenge with this substrate. The cause is typically multifactorial, stemming from catalyst inhibition, suboptimal reaction conditions, or reagent quality. A systematic investigation is key.

  • Possible Cause 1: Catalyst Inhibition or Deactivation The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible to this inhibition.[2]

    Solution: Employ Bulky, Electron-Rich Ligands. The most effective strategy is to use sterically demanding biaryl phosphine ligands (e.g., Buchwald ligands). The bulk of these ligands creates a "pocket" around the palladium atom that sterically hinders coordination from the pyridine nitrogen while promoting the desired reductive elimination step.[1][2][4]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.

    • Catalyst Choice: Use palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand, or opt for pre-formed catalysts such as XPhos Pd G3 for more reliable generation of the active Pd(0) species.[4][5]

  • Possible Cause 2: Inefficient Oxidative Addition As an electron-rich heteroaromatic halide, the carbon-bromine bond in this compound is less electrophilic. This can slow down the oxidative addition step, which is often rate-limiting.[3][4]

    Solution: Optimize Ligand and Temperature. Electron-rich phosphine ligands not only prevent inhibition but also accelerate oxidative addition.[4] If the reaction is still sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy.[1][6]

  • Possible Cause 3: Suboptimal Base or Solvent System The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Its strength, solubility, and interaction with the solvent can dramatically affect the reaction rate.[1][7]

    Solution: Screen Bases and Solvents.

    • Bases: Potassium phosphate (K₃PO₄) is often a highly effective and reliable choice for challenging couplings.[2][3] Other common options to screen include K₂CO₃ and Cs₂CO₃.[2][6]

    • Solvents: Aprotic polar solvents, often mixed with water to dissolve the inorganic base, are standard.[2] Good starting points are 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).[4][8] If solubility of the starting materials is an issue, DMF or 2-MeTHF can be considered.[4][9]

  • Possible Cause 4: Poor Reagent Quality or Inert Atmosphere The success of a Suzuki coupling is highly dependent on the quality of the reagents and the strict exclusion of oxygen.

    Solution: Verify Reagents and Technique.

    • Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to failed reactions and the formation of homocoupling byproducts.[2] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[2][6]

    • Reagent Purity: Use fresh, high-purity boronic acid, as it can degrade over time.[10] Ensure the palladium catalyst and ligands have been stored correctly under an inert atmosphere.[2]

Question 2: I'm observing significant side products. How can I identify and minimize them?

Answer: Side product formation directly competes with your desired reaction, reducing yield and complicating purification. The most common culprits are protodeboronation, homocoupling, and dehalogenation.

  • Side Product 1: Protodeboronation This is the cleavage of the carbon-boron bond of your boronic acid by a proton source, replacing it with a C-H bond. This side reaction is particularly problematic with heteroaromatic boronic acids and can be accelerated by excess water or strong bases.[3]

    Solution: Protect the Boronic Acid and Control Conditions.

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable and less prone to protodeboronation.[3] They act as a "slow release" source of the boronic acid under the reaction conditions.

    • Optimize Base and Water Content: Avoid strong bases like hydroxides (NaOH, KOH). Weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferable.[3] While a small amount of water is often necessary to dissolve the base, ensure your organic solvent is anhydrous to begin with to avoid excess water.

  • Side Product 2: Homocoupling This is the self-coupling of the boronic acid to form a biaryl byproduct (R-R from R-B(OH)₂). It is primarily caused by the presence of oxygen, which can facilitate an alternative catalytic cycle involving Pd(II) species.[2][10][11]

    Solution: Rigorous Exclusion of Oxygen. As detailed above, meticulous degassing of the solvent and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.[2][10] Using a Pd(0) source directly, like Pd(PPh₃)₄, or a pre-catalyst that rapidly generates Pd(0) can also help compared to starting with a Pd(II) salt like Pd(OAc)₂.[10][11]

  • Side Product 3: Dehalogenation This involves the replacement of the bromine atom on your starting material with a hydrogen atom. This can be promoted by certain bases or solvents and involves a hydride source in the reaction mixture.[11]

    Solution: Screen Reaction Parameters. If dehalogenation is a significant issue, changing the base (e.g., from a carbonate to a phosphate) or the solvent system may resolve the problem.[10]

Question 3: My starting materials (or product) appear to be precipitating from the reaction mixture. What should I do?

Answer: Poor solubility of reactants, intermediates, or the final product can halt the reaction prematurely.[9]

Solution: Adjust Solvent and Temperature.

  • Solvent Screening: If solubility is an issue in common solvents like dioxane or toluene, consider more polar aprotic solvents like DMF, DMAc, or NMP. However, be aware that these can sometimes complicate product purification. 2-MeTHF is another excellent alternative to THF or dioxane.[4][9]

  • Increase Temperature: Heating the reaction can often improve the solubility of all components. Ensure the chosen solvent is appropriate for the target temperature.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially if some components have limited solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst system (palladium source and ligand) for this substrate? A: Given the challenges of catalyst inhibition, a robust system is recommended from the start. A combination of Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) is an excellent and highly effective starting point.[2] Alternatively, using a pre-formed catalyst like XPhos Pd G3 (2-4 mol%) can offer greater convenience and reproducibility.[5] While classic catalysts like Pd(PPh₃)₄ can work, they are often less effective for this specific type of challenging substrate.[2]

Q2: Which base and solvent combination should I try first? A: A reliable and broadly effective starting point is K₃PO₄ (2.0-3.0 equivalents) as the base in a degassed 1,4-Dioxane / H₂O (4:1) solvent system.[1][2] This combination provides a good balance of reactivity and solubility for many Suzuki couplings of bromopyridines.

Q3: How critical is it to use anhydrous solvents? A: While the Suzuki reaction requires water to dissolve the inorganic base, starting with anhydrous organic solvents is a best practice. This gives you precise control over the amount of water in the reaction, which is important for minimizing protodeboronation of the boronic acid.[3]

Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: If you are experiencing issues with low yields due to the decomposition (protodeboronation) of your boronic acid partner, switching to its corresponding pinacol boronate ester is highly recommended.[3][10] Boronic esters are more stable and can lead to more consistent and higher yields, especially if the boronic acid is purchased and stored for some time.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendation 1 (High Performance)Recommendation 2 (Cost-Effective)Rationale & Considerations
Palladium Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[11]
Ligand SPhos (3.5 mol%)PPh₃ (4-8 mol%)Bulky, electron-rich ligands like SPhos are superior for preventing pyridine inhibition and promoting oxidative addition. PPh₃ is a classic but often less effective choice for this substrate.[2][12]
Base K₃PO₄ (2.5 equiv.)K₂CO₃ (3 equiv.)K₃PO₄ is a strong, effective base for challenging couplings. K₂CO₃ is a standard, milder, and widely used alternative.[2][3][8]
Solvent System 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (5:1)Dioxane is a very common and effective solvent. Toluene is a good alternative and can be easier to remove. The water is essential for dissolving the base.[4][12]
Temperature 100 °C90 - 100 °CHigher temperatures can overcome the activation barrier for the sluggish oxidative addition step with this electron-rich substrate.[1][6]
Atmosphere Argon or NitrogenArgon or NitrogenA strict inert atmosphere is non-negotiable to prevent catalyst deactivation and homocoupling.[2]
Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a generalized starting point. Molar amounts and volumes should be adjusted for specific reactions.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting bromide is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-R (Product) Trans->Product Reductive Elimination ArylHalide 5-Bromo-2-methoxy- 3-methylpyridine (Ar-X) ArylHalide->OxAdd Boronic R-B(OR)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check1 Verify Reagents & Inert Atmosphere (Fresh Catalyst/Ligand, Degassed Solvent) Start->Check1 Check2 Is Catalyst Inhibition Suspected? (e.g., using PPh₃) Check1->Check2 Action1 Switch to Bulky Ligand (e.g., SPhos, XPhos) Check2->Action1 Yes Check3 Are Side Products Present? (Protodeboronation, Homocoupling) Check2->Check3 No Action1->Check3 Action2 If Protodeboronation: Use Boronic Ester (Bpin) If Homocoupling: Improve Degassing Check3->Action2 Yes Check4 Optimize Base & Solvent (Screen K₃PO₄, K₂CO₃, Cs₂CO₃) (Screen Dioxane, Toluene, 2-MeTHF) Check3->Check4 No Action2->Check4 Success Improved Yield Check4->Success

Caption: A systematic workflow for troubleshooting low yields.

References
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically involves the electrophilic bromination of 2-methoxy-3-methylpyridine. The methoxy and methyl groups on the pyridine ring are ortho-, para-directing, influencing the regioselectivity of the bromination.[1] While the desired product is the 5-bromo isomer, several side reactions can occur, leading to a mixture of products and complicating purification. This guide will walk you through the identification and mitigation of these common side reactions.

Visualizing the Reaction Pathway and Side Reactions

To better understand the synthetic landscape, the following diagram illustrates the desired reaction pathway and the most common side reactions.

A 2-methoxy-3-methylpyridine B This compound (Desired Product) A->B Electrophilic Bromination C Dibromo-isomers (e.g., 3,5-dibromo) A->C Over-bromination D Other Monobromo-isomers (e.g., 6-bromo) A->D Poor Regioselectivity E 5-Bromo-2-hydroxy-3-methylpyridine (Demethylation) B->E Harsh Acidic Conditions F 5-Bromo-2-methoxy-3-(bromomethyl)pyridine (Benzylic Bromination) B->F Radical Initiators

Caption: Desired synthesis pathway and common side reactions.

Troubleshooting Guide and FAQs

Issue 1: Low Yield of the Desired 5-Bromo Isomer and Formation of Other Monobromo-isomers

Question: I am getting a mixture of monobrominated products instead of predominantly the 5-bromo isomer. How can I improve the regioselectivity?

Answer:

The formation of other monobromo-isomers, such as the 6-bromo isomer, is a common issue related to regioselectivity. The methoxy group at the 2-position and the methyl group at the 3-position both direct electrophilic substitution to the 5- and 6-positions. While the 5-position is generally favored electronically and sterically, reaction conditions can influence the product distribution.

Causality:

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the brominating agent to the 4-position, and to a lesser extent, the 2-position (if it were not already substituted). The 6-position is sterically less hindered than the 4-position.

  • Electronic Effects: The methoxy group is a strong activating group and directs ortho and para. The para position (5-position) is highly activated. The ortho position (3-position) is already substituted. The other ortho position (relative to the nitrogen and influenced by the methoxy group) is the 6-position. The methyl group is also an activating group, further enhancing the electron density at the 5- and 6-positions.

  • Reaction Conditions: The choice of brominating agent and solvent can significantly impact the regioselectivity.

Troubleshooting Protocol:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent compared to liquid bromine.[1][2] Using NBS in a suitable solvent like acetonitrile can improve the regioselectivity for the 5-position.[3]

    • Liquid Bromine (Br₂): If using liquid bromine, the reaction is often carried out in the presence of a Lewis acid or in a polar solvent like acetic acid. However, this can sometimes lead to lower selectivity and over-bromination.[4][5]

  • Solvent Selection:

    • The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) with NBS can sometimes favor radical reactions, while polar solvents like acetonitrile (CH₃CN) can promote the desired ionic electrophilic substitution.[3]

  • Temperature Control:

    • Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product. Start the reaction at 0°C and slowly allow it to warm to room temperature while monitoring the progress by TLC or GC-MS.

Recommended Protocol for Improved Regioselectivity:

ParameterRecommended Condition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN)
Temperature 0°C to room temperature
Stoichiometry 1.0 - 1.1 equivalents of NBS

Step-by-Step Methodology:

  • Dissolve 2-methoxy-3-methylpyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Dibromo Byproducts (Over-bromination)

Question: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

Answer:

Over-bromination, leading to the formation of dibromo-isomers (e.g., 3,5-dibromo- or 5,6-dibromo-2-methoxy-3-methylpyridine), is a common side reaction, especially when using highly reactive brominating agents or an excess of the reagent. The monobrominated product is still an activated ring and can undergo a second bromination.

Causality:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause of over-bromination.

  • High Reactivity: The pyridine ring, activated by both the methoxy and methyl groups, is susceptible to multiple substitutions.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the formation of the dibrominated product.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents. It may be preferable to use a slight excess of the starting pyridine and accept a lower conversion to avoid over-bromination, as the starting material is easier to separate from the desired product than the dibrominated byproduct.

  • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration of the reagent in the reaction mixture.

  • Monitoring: Closely monitor the reaction by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Choice of Reagent: NBS is generally less prone to causing over-bromination than liquid bromine.[4][5]

Visualizing the Prevention of Over-bromination:

Start 2-methoxy-3-methylpyridine Desired This compound Start->Desired Bromination Side Dibromo-isomers Desired->Side Over-bromination Control Stoichiometric Control (≤ 1.1 eq. NBS) Control->Desired Favors Control->Side Minimizes

Caption: Stoichiometric control to minimize over-bromination.

Issue 3: Bromination of the Methyl Group (Benzylic Bromination)

Question: I am observing a byproduct with a mass corresponding to the addition of two bromine atoms, but it seems to be a bromo-substituted methyl group. How can I avoid this?

Answer:

Bromination of the methyl group at the 3-position is a radical-mediated side reaction, often referred to as benzylic bromination (though on a pyridine ring). This is particularly common when using NBS under conditions that favor radical formation.

Causality:

  • Radical Initiators: The presence of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or exposure to UV light, will promote benzylic bromination.[2]

  • Non-polar Solvents: Reactions in non-polar solvents like carbon tetrachloride (CCl₄) can also favor radical pathways.[6]

  • High Temperatures: Refluxing conditions can initiate radical chain reactions.

Troubleshooting Protocol:

  • Avoid Radical Initiators: Ensure that your reagents and solvents are free from radical initiators.

  • Use a Polar Solvent: Perform the reaction in a polar aprotic solvent like acetonitrile. This will favor the ionic electrophilic aromatic substitution pathway over the radical pathway.[3]

  • Control Temperature: Run the reaction at or below room temperature.

  • Work in the Dark: To avoid photochemical initiation of radical reactions, it is good practice to wrap the reaction flask in aluminum foil.

Comparison of Reaction Conditions:

ConditionFavors Electrophilic SubstitutionFavors Benzylic Bromination
Solvent Acetonitrile, Acetic AcidCarbon Tetrachloride
Initiator None (ionic mechanism)AIBN, Benzoyl Peroxide, UV light
Temperature 0°C to Room TemperatureReflux Temperature
Issue 4: Demethylation of the 2-Methoxy Group

Question: My product appears to have a hydroxyl group instead of a methoxy group. What could be causing this demethylation?

Answer:

Demethylation of aryl methyl ethers can occur under harsh acidic conditions.[7][8] If your reaction or workup involves strong acids, the methoxy group can be cleaved to form the corresponding hydroxypyridine.

Causality:

  • Strong Acids: The use of strong Brønsted acids like HBr or Lewis acids such as BBr₃ or AlCl₃ can cause demethylation.[7][9][10] While these are not typically used in this specific bromination, contamination or inappropriate workup procedures could be a cause.

  • High Temperatures with Acid: The combination of high temperatures and acidic conditions is particularly prone to causing demethylation.

Troubleshooting Protocol:

  • Avoid Strong Acids: Ensure that your reaction conditions are not strongly acidic. If using bromine in acetic acid, the acidity is generally not strong enough to cause significant demethylation at moderate temperatures.

  • Neutral Workup: During the workup, avoid washing with strong acids. Use a mild base like sodium bicarbonate solution to neutralize any acid present before extraction.

  • Purification: If demethylation has occurred, the resulting hydroxypyridine will have a different polarity and can usually be separated from the desired methoxy product by column chromatography.

FAQs Regarding Starting Materials and Purification

Q1: Could impurities in my starting 2-methoxy-3-methylpyridine be causing issues?

A1: Absolutely. The purity of your starting material is crucial. If 2-methoxy-3-methylpyridine is synthesized from 2-chloro-3-methylpyridine and sodium methoxide, potential impurities could include unreacted 2-chloro-3-methylpyridine or the isomeric 4-methoxy-2,3-dimethylpyridine-N-oxide if starting from the corresponding N-oxide.[11] These impurities will also react with the brominating agent, leading to a complex mixture of byproducts that can be difficult to separate. It is highly recommended to purify the starting 2-methoxy-3-methylpyridine by distillation or column chromatography before use.

Q2: What is the best way to purify the final this compound product?

A2: Column chromatography is generally the most effective method for purifying the final product and removing the various side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the different isomers is often very similar, so a careful and slow gradient may be required for optimal separation. The dibrominated and demethylated byproducts will have significantly different polarities, making them easier to separate.

Q3: How can I confirm the structure of my product and identify the byproducts?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the regiochemistry of the bromination. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weights of the components in your reaction mixture, allowing you to easily distinguish between starting material, monobrominated, and dibrominated products.

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the progress of the reaction and for developing a purification strategy by column chromatography.

By carefully considering these potential side reactions and implementing the recommended troubleshooting steps, you can significantly improve the outcome of your this compound synthesis.

References

  • Elsevier. Regioselective bromination. 2017. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available from: [Link]

  • Elsevier. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. 2014. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]

  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2019. Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]

  • PMC - NIH. Lewis Acid Catalyzed Benzylic Bromination. 2012. Available from: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. 2001. Available from: [Link]

  • Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. 2022. Available from: [Link]

  • Chem-Station Int. Ed. O-Demethylation. 2024. Available from: [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. 2020. Available from: [Link]

  • ACS Publications. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. 1995. Available from: [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. 2022. Available from: [Link]

  • Wikipedia. Demethylation. Available from: [Link]

  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. 2014. Available from: [Link]

  • ResearchGate. What demethylating reagent do you suggest?. 2016. Available from: [Link]

  • ResearchGate. Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... | Download Scientific Diagram. Available from: [Link]

  • Royal Society of Chemistry. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. 2023. Available from: [Link]

  • Chegg.com. Solved Bromination of 2-methoxypyrrole yields a | Chegg.com. 2020. Available from: [Link]

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Available from: [Link]

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine, 2847-30-5. Available from: [Link]

  • Google Patents. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Google Patents. US11613549B2 - Bromination of pyridine derivatives.
  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and efficiency of cross-coupling reactions involving the versatile building block, 5-Bromo-2-methoxy-3-methylpyridine. The inherent electronic properties and steric environment of this substrate present unique challenges that require careful consideration of reaction parameters. This document is designed to provide both fundamental understanding and actionable solutions to common experimental hurdles.

Introduction: Understanding the Substrate

This compound is an electron-rich heterocyclic halide. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by a balance of several factors:

  • Pyridine Nitrogen: The lone pair on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a well-documented challenge when working with pyridine-containing substrates[1].

  • Electron-Donating Groups: The 2-methoxy and 3-methyl groups both donate electron density into the pyridine ring. This increases the electron density at the C-Br bond, which can slow down the rate-limiting oxidative addition step of the catalytic cycle[2].

  • Steric Hindrance: While the 3-methyl group does not directly flank the bromine atom, it contributes to the overall steric profile of the molecule, which can influence ligand-catalyst interactions[3][4].

Navigating these properties is key to developing high-yielding and robust cross-coupling protocols.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

The choice of reaction depends entirely on the desired bond formation. The three most common and effective palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds using boronic acids or their esters. This is arguably the most versatile and widely used method due to the vast commercial availability of boron reagents and the generally mild reaction conditions[5].

  • Buchwald-Hartwig Amination: For forming C–N bonds by coupling with primary or secondary amines. This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines[6][7].

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes. This method is invaluable for accessing acetylenic and conjugated systems[8][9][10].

Each of these reactions requires specific optimization, particularly in the choice of ligand, base, and solvent, to overcome the inherent challenges of the substrate.

Q2: Why is my boronic acid decomposing in my Suzuki-Miyaura reaction?

This is likely due to protodeboronation , a common side reaction where the boronic acid is replaced by a hydrogen atom. This process is often catalyzed by the presence of water and base and is particularly problematic for many heteroaryl boronic acids[2][11].

Preventative Measures:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than the corresponding boronic acids[12]. They often participate in the catalytic cycle by slowly hydrolyzing to the active boronic acid in situ.

  • Use Potassium Organotrifluoroborates (R-BF₃K): These reagents offer a "slow release" of the boronic acid under basic Suzuki-Miyaura conditions, which keeps the concentration of the sensitive boronic acid low, minimizing side reactions like homocoupling and protodeboronation[13][14].

  • Minimize Water: While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions with a suitable base (e.g., K₃PO₄ in dry dioxane) can suppress this side reaction.

Q3: What role does the ligand play, and how do I choose the right one?

The ligand is arguably the most critical component for a successful cross-coupling reaction with this substrate. It modulates the steric and electronic properties of the palladium catalyst, directly influencing its activity and stability[15][16].

  • For Suzuki-Miyaura: Bulky, electron-rich phosphine ligands are generally preferred. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps. Good starting points include Buchwald ligands like SPhos , XPhos , or ferrocene-based ligands like dppf [17][18].

  • For Buchwald-Hartwig Amination: The choice is highly dependent on the amine coupling partner. Bidentate ligands like Xantphos or bulky monophosphine ligands from the Buchwald or Hartwig groups are essential for achieving high yields and preventing side reactions like β-hydride elimination[6][19].

  • For Sonogashira Coupling: Triphenylphosphine (PPh₃) is a classic choice, often used in conjunction with a Cu(I) co-catalyst[10]. However, for challenging substrates, more specialized phosphine ligands or copper-free conditions with advanced palladium precatalysts may be necessary to improve yields and prevent alkyne homocoupling (Glaser coupling)[20].

The diagram below illustrates the central role of the palladium catalyst and its ligand in the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Aryl_complex Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArBr 5-Bromo-2-methoxy- 3-methylpyridine ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boron

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow for optimization.

Problem: My Suzuki-Miyaura reaction has stalled with significant starting material remaining.
Potential Cause Scientific Rationale Recommended Solution
1. Catalyst Inhibition/Deactivation The pyridine nitrogen is coordinating to the Pd(0) center, preventing oxidative addition. Alternatively, impurities (especially oxygen) may have oxidized the active Pd(0) to inactive Pd(II) species.A. Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) to promote reductive elimination, which is often the turnover-limiting step[17]. B. Use a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which is more air-stable and forms the active Pd(0) species more cleanly in situ. C. Ensure rigorous degassing of all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and maintain a strict inert atmosphere[21].
2. Ineffective Base The chosen base may be too weak to facilitate the transmetalation step efficiently, or it may have poor solubility in the reaction solvent.A. Switch to a stronger base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃[21][22]. B. Ensure the base is finely powdered and anhydrous if required. C. Consider a solvent system that better solubilizes the base, such as using a co-solvent like water or switching to a more polar aprotic solvent like DMF (use with caution, as DMF can decompose at high temperatures).
3. Poor Boron Reagent Reactivity The boronic ester (e.g., Bpin) may not be hydrolyzing to the active boronic acid under the reaction conditions, or the boronic acid itself may be sterically or electronically deactivated.A. If using a boronic ester, ensure a sufficient amount of water is present to facilitate hydrolysis. A 4:1 to 10:1 mixture of organic solvent to aqueous base is common[22]. B. Screen different boron reagents. Sometimes a boronic acid will work where an ester fails, and vice-versa.
Problem: My main impurity is the homocoupled product of my boronic acid (Ar'-Ar').
Potential Cause Scientific Rationale Recommended Solution
1. Oxygen in the Reaction Pd(0) can be oxidized to Pd(II) by trace oxygen. These Pd(II) species can catalyze the oxidative homocoupling of two boronic acid molecules[2].This strongly indicates insufficient degassing. Re-evaluate your inert atmosphere technique. Sparge all solvents with argon for at least 30 minutes before use and maintain a positive pressure of inert gas throughout the reaction.
2. Slow Cross-Coupling Kinetics If the desired catalytic cycle is slow, the competing homocoupling pathway becomes more significant.Re-optimize the primary reaction conditions (catalyst, ligand, temperature). Increasing the rate of the desired reaction is the best way to outcompete the side reaction. Consider a more active ligand or a higher reaction temperature.
Problem: I am seeing hydrodehalogenation (replacement of -Br with -H) of my starting material.
Potential Cause Scientific Rationale Recommended Solution
1. Presence of a Hydrogen Source This side reaction can occur if a hydrogen source (e.g., water, alcohol solvent, or even certain amines) is present and the reductive elimination step is slow.A. Ensure all reagents and solvents are anhydrous. B. Optimize the ligand to accelerate reductive elimination. Bulky, electron-rich ligands are often effective[17].
2. β-Hydride Elimination (in Buchwald-Hartwig) If the amine coupling partner has β-hydrogens, this can be a competing pathway with reductive elimination, leading to the hydrodehalogenated arene and an imine byproduct[6].This is a classic challenge in Buchwald-Hartwig amination. The solution lies in careful ligand selection. Ligands like Xantphos or Josiphos, which have specific bite angles and steric profiles, are designed to favor reductive elimination over β-hydride elimination.

The following diagram provides a logical workflow for troubleshooting a low-yielding reaction.

Caption: A logical workflow for diagnosing and solving low-yield cross-coupling reactions.

Standard Operating Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealable reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 204 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inerting the System: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three to five times. This process is crucial to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe. The solvents must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 85-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(49), 18032–18041. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(49), 18032–18041. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264–1276. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 9(7), 697–702. Available from: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available from: [Link]

  • Adcock, W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(23), 7871–7881. Available from: [Link]

  • Martínez-Salas, P., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(13), 3374–3378. Available from: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available from: [Link]

  • Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Reddit r/OrganicChemistry community. (2022). Tips on increasing yield of Miyaura coupling reaction? Reddit. Available from: [Link]

  • Pathare, R. S., et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(7), 1547–1574. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(50), 13110-13114. Available from: [Link]

  • Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 58(42), 14934-14957. Available from: [Link]

  • Jagadeesh, Y., et al. (2020). Privileged ligands for palladium-catalyzed cross-coupling reactions. Catalysis Science & Technology, 10(15), 4965-4993. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Available from: [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1902–1912. Available from: [Link]

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1190–1202. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • ResearchGate. (2025). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Available from: [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available from: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4554–4558. Available from: [Link]

  • Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. Available from: [Link]

  • You, J., et al. (2014). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science, 5(3), 964-969. Available from: [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of purifying specialized heterocyclic compounds requires a blend of theoretical knowledge and practical, field-tested experience. This guide is structured to serve as a direct line to a Senior Application Scientist, offering in-depth solutions and troubleshooting for the purification of 5-Bromo-2-methoxy-3-methylpyridine.

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This resource provides expert-driven answers to common and complex purification challenges.

Physical & Chemical Properties Profile

A foundational understanding of the target molecule's properties is the first step in designing any successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1][2][3]
Molecular Weight 202.05 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 217.8 ± 35.0 °C (Predicted)[3][4]
Density 1.452 g/mL[3][4]
pKa 1.33 ± 0.20 (Predicted)[3][4]
Purity (Typical) ≥96.0% - 97%[2][5]

Troubleshooting Guide: Real-World Scenarios

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: I'm performing column chromatography on silica gel, but my compound is smearing/tailing down the column, leading to poor separation and mixed fractions. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.

  • The Root Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom on your pyridine ring can undergo strong, non-ideal acid-base interactions with these silanol groups. This causes some molecules to "stick" to the stationary phase longer than others, resulting in significant peak tailing and poor resolution.

  • The Solution (Authoritative Grounding):

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be done by adding a small amount of a volatile base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent).[6][7] A typical concentration is 0.1-1% TEA in your eluent system. The TEA acts as a competing base, binding to the active silanol sites and allowing your pyridine compound to elute symmetrically.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[7] However, be aware that alumina can have different selectivity compared to silica, so you will need to re-optimize your solvent system using Thin-Layer Chromatography (TLC).

Question 2: My final product looks clean by ¹H NMR, but the purity by GC analysis is lower than expected. What could be the cause?

Answer: This discrepancy often points to the presence of impurities that are either not visible in the proton NMR or are co-eluting with your product in the gas chromatograph.

  • The Root Cause (Expertise & Experience):

    • Isomeric Impurities: A common byproduct in the synthesis of substituted pyridines is the formation of isomers.[8] For example, you might have a small amount of a regioisomer that has very similar polarity and boiling point to your target compound. The ¹H NMR spectra of these isomers can be very similar and may overlap, making them difficult to distinguish without careful analysis. Their structural similarity often leads to co-elution in GC as well.

    • Non-Protonated Impurities: If your synthesis involves reagents without protons (e.g., inorganic salts), they will not appear in the ¹H NMR spectrum but could potentially interfere with other analyses or downstream applications.

    • High-Boiling Solvent Residue: Residual solvent from the purification, such as DMF or DMSO, may not be readily apparent in the ¹H NMR if the sample is not properly dried under high vacuum, but can show up in a GC analysis.

  • The Solution (Authoritative Grounding):

    • Optimize Chromatography: Improving the resolution of your purification is key. For column chromatography, using a longer column, a slower flow rate, or a shallower solvent gradient can enhance the separation of closely related isomers.[6]

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the mass of your main product and to identify the masses of any minor impurities. This can quickly confirm or deny the presence of isomers or other unexpected byproducts.

    • Orthogonal Purification: If chromatography is insufficient, consider an alternative purification method based on a different physical property. For instance, if the impurity is a solid, a simple filtration might work. If there's a significant difference in basicity (pKa), an acid-base extraction could be effective.

Question 3: Can I use distillation for purification instead of chromatography?

Answer: While possible, distillation is likely not the ideal primary purification method for this compound.

  • The Root Cause (Expertise & Experience): The predicted boiling point of this compound is high, around 218 °C at atmospheric pressure.[3][4] Distilling at this temperature risks thermal decomposition of the compound. While vacuum distillation would lower the boiling point, it is generally not effective at separating compounds with very close boiling points, such as the isomeric impurities that are common in this type of synthesis.[8]

  • The Solution (Authoritative Grounding):

    • When to Use Distillation: Distillation is most effective for removing impurities with vastly different boiling points, for example, removing a low-boiling starting material or a very high-boiling, non-volatile impurity (like tar or baseline material from a column).

    • Recommended Approach: Use flash column chromatography as your primary purification method to remove isomers and other closely related impurities. You can then perform a vacuum distillation on the pooled, pure fractions as a final polishing step to remove residual chromatography solvents and any non-volatile baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best method to develop a solvent system for flash column chromatography of this compound?

A1: The gold-standard method is analytical Thin-Layer Chromatography (TLC). It is a fast, inexpensive, and highly effective way to screen multiple solvent systems to find the one that gives the best separation.

  • The Goal: You are looking for a solvent system where your target compound, this compound, has an Rf (retention factor) value between 0.2 and 0.4.[7] This Rf range typically translates well to good separation on a flash column.

  • Step-by-Step Protocol:

    • Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system. Good starting points are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

    • Visualize the plates under a UV lamp.

    • Select the solvent system that shows the greatest separation between the spot for your product and any impurity spots, with the product spot having an Rf of ~0.3.

Suggested Starting Solvent Systems (Hexane:Ethyl Acetate)
95:5
90:10
80:20
70:30

Q2: What are the primary safety concerns when handling this compound?

A2: According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards that require proper personal protective equipment (PPE) and handling procedures.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

  • Recommended PPE:

    • Wear laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

  • Handling:

    • Use only in a chemical fume hood to avoid inhalation.[9]

    • Avoid contact with oxidizing agents, heat, flames, and sparks.[9]

    • Wash hands thoroughly after handling.

Q3: How should I store the purified this compound?

A3: Proper storage is crucial to maintain the purity of the compound over time. Based on supplier recommendations for similar compounds, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[4] This prevents potential degradation from atmospheric moisture and oxygen.

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.

Purification_Strategy start Crude Product (this compound) tlc Perform TLC Analysis (e.g., 8:2 Hexane:EtOAc) start->tlc decision_spots How many spots? tlc->decision_spots single_spot Single Spot with Tailing? decision_spots->single_spot One multiple_spots Multiple, Well-Separated Spots? decision_spots->multiple_spots Multiple column_tea Flash Column Chromatography (Silica + 1% TEA in eluent) single_spot->column_tea Yes (Pyridine Tailing) column_standard Standard Flash Column Chromatography (Silica) single_spot->column_standard No multiple_spots->column_standard Yes check_purity Check Purity (GC, NMR) column_tea->check_purity column_standard->check_purity fail Purity < 95% check_purity->fail Failure pass Purity > 95% Store under Inert Gas check_purity->pass Success re_purify Re-evaluate: - Use Alumina Column - Try Acid/Base Extraction fail->re_purify

Caption: Decision tree for purifying this compound.

References

  • Method for preparing 5-bromo-2-methylpyridine.
  • This compound | C7H8BrNO. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | CAS#:760207-87-2. Chemsrc. [Link]

  • This compound manufacturers and suppliers in india. LookChem. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Column Chromatography. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting the Buch-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. The amination of bromopyridines presents unique challenges, primarily due to the pyridine nitrogen's ability to coordinate with and deactivate the palladium catalyst.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or stalls completely, resulting in low yield. What are the likely causes?

Low or no conversion in the Buchwald-Hartwig amination of bromopyridines is a common issue. The primary culprits often involve catalyst inhibition, suboptimal reaction components, or improper reaction setup.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is particularly problematic with 2-bromopyridines.

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2] An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination and promote the desired reaction pathway.[1]

  • Incorrect Base Selection: The base is crucial for the deprotonation of the amine-palladium complex, regenerating the active catalyst.[2] A base that is too weak can lead to a slow reaction, while a base that is too strong may cause decomposition of sensitive substrates.[3][4]

  • Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. The presence of these impurities can lead to catalyst deactivation.[1][4]

  • Inadequate Temperature: Most Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1][5]

Q2: I'm observing significant amounts of side products. What are the common side reactions and how can I minimize them?

Side product formation can significantly complicate purification and reduce the yield of your desired product. Common side reactions in this context include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the corresponding unsubstituted pyridine. This can occur via a competing pathway in the catalytic cycle.

  • Dimerization of the Bromopyridine: In some cases, the bromopyridine can couple with itself to form a bipyridine species.

  • Reaction with the Solvent: Certain solvents, particularly those with reactive functionalities, can participate in side reactions.

To minimize side reactions:

  • Optimize Ligand and Catalyst Loading: Using a highly effective ligand can accelerate the desired amination reaction, outcompeting side reactions. Lowering the catalyst loading can sometimes reduce the rate of side product formation.

  • Screen Different Bases: A change in base can alter the reaction pathways and potentially suppress unwanted side reactions.[3]

  • Ensure an Inert Atmosphere: Rigorously excluding oxygen is critical, as its presence can lead to catalyst decomposition and promote side reactions.

Q3: How do I choose the right ligand for my specific bromopyridine substrate and amine?

Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig amination of bromopyridines. The ideal ligand should be both sterically bulky and electron-rich.

  • Steric Bulk: A bulky ligand helps to create a coordinatively unsaturated palladium center, which is necessary for the oxidative addition step. It also helps to prevent the formation of inactive palladium dimers and discourages the coordination of the pyridine nitrogen.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the bromopyridine.

The choice of ligand is also dependent on the nature of the amine coupling partner.

Amine Type Recommended Ligand Classes Rationale
Primary Aliphatic Amines Biarylphosphines (e.g., BrettPhos, XPhos)These ligands are highly effective for coupling primary amines and can often overcome the challenges associated with catalyst inhibition.[4]
Secondary Aliphatic Amines Biarylphosphines (e.g., RuPhos), Josiphos-type ligandsThese ligands have shown broad applicability for coupling a variety of secondary amines.
Aryl Amines Biarylphosphines (e.g., SPhos, XPhos), Ferrocenylphosphines (e.g., dppf)These ligands are well-suited for the coupling of less nucleophilic aryl amines.
Amides & Weakly Nucleophilic Amines tBuBrettPhos, BippyPhosThese highly specialized ligands are designed to facilitate the coupling of challenging, weakly nucleophilic amines.[4][6]

This table provides general guidance. The optimal ligand for a specific transformation should be determined experimentally.

Troubleshooting Flowchart

Troubleshooting_Buchwald_Hartwig Start Reaction Failure (Low Yield / No Reaction) Check_Inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) Start->Check_Inert Initial Checks Check_Inert->Start Re-setup reaction Check_Reagents Assess Reagent Purity (Fresh Catalyst, Dry Amine & Base) Check_Inert->Check_Reagents If atmosphere is inert Check_Reagents->Start Use fresh reagents Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Reagents->Screen_Ligands If reagents are pure Screen_Bases Screen Different Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Screen_Ligands->Screen_Bases If low yield persists Screen_Solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents If low yield persists Increase_Temp Increase Reaction Temperature (e.g., 100-120 °C) Screen_Solvents->Increase_Temp If low yield persists Success Successful Reaction Increase_Temp->Success Optimization Successful

Caption: A decision-making workflow for troubleshooting a failed Buchwald-Hartwig amination.

Deep Dive into Key Reaction Parameters

The Crucial Role of the Base

The choice of base is critical and highly dependent on the functional groups present in your substrates.

Base pKa of Conjugate Acid Advantages Disadvantages
Sodium tert-butoxide (NaOtBu) ~19High reactivity, often leads to faster reactions and lower catalyst loadings.[4]Incompatible with base-sensitive functional groups like esters and enolizable ketones.[4]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Tolerates some protic functional groups; useful for low-temperature aminations.[4]The solid is air-sensitive; can be incompatible with certain electrophiles.[4]
Cesium Carbonate (Cs₂CO₃) ~10.3Milder base, compatible with a wider range of functional groups.Generally results in slower reaction rates compared to alkoxides.
Potassium Phosphate (K₃PO₄) ~12.3A good mid-range base, often used when stronger bases cause decomposition.May require higher temperatures or longer reaction times.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5A soluble organic base that can lead to homogeneous reaction mixtures.[3][7]May not be strong enough for all substrate combinations.[3]
Solvent Selection

The solvent plays a significant role in solubilizing the reagents and catalyst, as well as influencing the reaction rate.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[4][8] They are generally inert and have boiling points suitable for the required reaction temperatures.

  • tert-Butanol: Can be a good choice, particularly when using potassium tert-butoxide as the base.

  • Tetrahydrofuran (THF): A viable option, although its lower boiling point may necessitate the use of sealed reaction vessels to reach higher temperatures.

  • Solvent-Free Conditions: In some cases, particularly with secondary amines, solvent-free conditions have been shown to be effective.[9]

General Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of a bromopyridine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Bromopyridine

  • Amine

  • Base (e.g., NaOtBu, LHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition: Add the bromopyridine and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle and Points of Failure

Catalytic_Cycle cluster_failure Potential Failure Points Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Catalyst_Poisoning Catalyst Poisoning (Pyridine Coordination) Pd0->Catalyst_Poisoning Inhibition Amine_Coord Amine Coordination OxAdd->Amine_Coord R2NH Deprotonation Deprotonated Complex Amine_Coord->Deprotonation Base, -HBase+ Deprotonation->Pd0 Reductive Elimination (Ar-NR2) Slow_Reductive_Elim Slow Reductive Elimination Deprotonation->Slow_Reductive_Elim Side Reactions

Caption: The Buchwald-Hartwig catalytic cycle with key points of potential failure highlighted.

References

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

Sources

catalyst selection for difficult Suzuki coupling of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Catalyst Selection for Difficult Suzuki Couplings

Introduction: Navigating the Challenges of an Electron-Rich Pyridine Substrate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxy-3-methylpyridine. This particular substrate is classified as "difficult" due to a combination of electronic and steric factors that can impede the catalytic cycle, leading to low yields and inconsistent results.

The primary obstacles are:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming stable off-cycle complexes that reduce catalytic activity. This is a well-documented issue for pyridyl substrates.[1][2][3][4]

  • Slow Oxidative Addition: The 2-methoxy and 3-methyl groups are electron-donating, which increases the electron density of the pyridine ring. This makes the crucial first step of the catalytic cycle—the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond—energetically less favorable.[5]

This document provides a structured, question-and-answer-based approach to troubleshoot these issues, select an optimal catalyst system, and execute the reaction successfully.

Troubleshooting and Optimization Guide

Q1: My Suzuki coupling of this compound is failing or giving very low yields. What are the most likely causes?

Answer: Failure in this specific coupling reaction almost always traces back to suboptimal catalyst selection or reaction conditions that do not adequately address the substrate's inherent challenges.

The combination of an electron-rich ring system and a Lewis basic nitrogen atom creates a "perfect storm" for catalyst deactivation and sluggish kinetics. A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fails because the triphenylphosphine ligand is not sufficiently bulky or electron-donating to overcome these hurdles.[6] Inefficient activation of the boronic acid by the base or the presence of oxygen can also lead to reaction failure.[6][7]

sub This compound node1 Pyridine Nitrogen (Lewis Basic) sub->node1 node2 2-MeO & 3-Me Groups (Electron-Donating) sub->node2 prob1 Catalyst Inhibition (Coordination to Pd) node1->prob1 prob2 Slow Oxidative Addition (Electron-Rich C-Br Bond) node2->prob2 result Low Yield or Reaction Failure prob1->result prob2->result

Caption: Key challenges in the Suzuki coupling of the target substrate.

Q2: Which palladium catalyst and ligand system is most effective for this electron-rich, sterically hindered pyridine?

Answer: To overcome the dual challenges of catalyst inhibition and slow oxidative addition, a catalyst system featuring a bulky, electron-rich phosphine ligand is required. These ligands, often referred to as Buchwald ligands, are specifically designed for difficult cross-coupling reactions.[1][8][9]

Here is a comparison of potential catalyst systems:

Catalyst SystemLigand TypeRationale & Expected Performance
System 1: Pd(PPh₃)₄ Traditional (Monodentate Phosphine)Not Recommended. The PPh₃ ligand is not bulky enough to prevent pyridine coordination and not electron-rich enough to promote oxidative addition efficiently.[6] Often results in low to no conversion.
System 2: Pd(OAc)₂ + SPhos or XPhos Buchwald Ligand (Dialkylbiaryl Phosphine)Highly Recommended. The bulky biaryl backbone shields the palladium center from the pyridine nitrogen. The electron-rich dicyclohexylphosphine (for SPhos) or di-tert-butylphosphine (for XPhos) moiety accelerates oxidative addition.[4][6][10] This class of ligands provides the highest probability of success.
System 3: PdCl₂(dppf) Ferrocenyl PhosphineViable Alternative. Dppf is more effective than PPh₃ and can work for some bromopyridines.[6][11] However, it may be less robust than modern Buchwald ligands for this particularly challenging substrate.
System 4: Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Good Alternative. NHC ligands are strong electron donors and sterically hindered, making them effective for difficult couplings.[12][13] They are a good option if phosphine-based systems fail.
Q3: How do I select the optimal base and solvent for this reaction?

Answer: The base and solvent are not independent variables; they work in concert to facilitate the key transmetalation step of the catalytic cycle.

Base Selection: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.[7][14][15] For difficult couplings, a moderately strong, non-nucleophilic base is preferred.

  • Recommended: Potassium Phosphate (K₃PO₄) is often the most effective base for challenging Suzuki couplings of heteroaryl halides.[6][8][16] Its efficacy is attributed to its sufficient basicity and the nature of the phosphate anion in solution.

  • Alternatives to Screen: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) can also be effective.[6] The choice may depend on the specific boronic acid partner.

Solvent Selection: The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic solvents, often with a small amount of water to dissolve the inorganic base, are standard.

  • Recommended: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust and widely used system for Suzuki couplings.[6]

  • Alternatives to Screen: Toluene/water or THF/water are also common and can sometimes provide better results depending on substrate solubility.[1][13][17] The choice of solvent can influence reaction rates and even selectivity in some cases.[18][19][20]

Q4: What are the main side reactions, and how can I minimize them?

Answer: Besides low conversion, several side reactions can complicate your experiment and reduce the yield of the desired product.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom from a proton source (like water). This is a very common issue, especially with heteroaryl boronic acids or under harsh conditions (high temperature, prolonged reaction times).[1][6][21]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters (Bpin).[6] Avoid unnecessarily high temperatures or extended reaction times.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (R-R from R-B(OH)₂). This side reaction is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[6][21]

    • Solution: Rigorous degassing is essential. Ensure your solvent is thoroughly degassed before use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.

  • Dehalogenation: The starting material, this compound, loses its bromine atom and is replaced by a hydrogen. This can occur if the catalytic cycle stalls after oxidative addition and a hydride source is present.[21]

    • Solution: This is typically a symptom of a poorly optimized reaction. Improving the efficiency of the forward catalytic cycle by using the recommended catalyst, base, and solvent systems will minimize this pathway.

cluster_0 Reagent Preparation cluster_1 Reaction Execution cluster_2 Workup & Purification prep Add Substrate, Boronic Acid, Base, Catalyst & Ligand to Flask degas Evacuate & Backfill with Inert Gas (3x) prep->degas solvent Add Degassed Solvent degas->solvent heat Heat & Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound using a Buchwald ligand system.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)[6]

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)[6]

  • Degassed Solvent (1,4-Dioxane/Water, 4:1 v/v)[6]

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Heating: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[22]

G cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product r1x R¹-X (Aryl Halide) r1x->pd0 r2b R²-B(OH)₂ (Boronic Acid) r2b->pd2_ox base Base base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

  • Q: How critical is the quality of my boronic acid?

    • A: It is extremely critical. Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeboronation) upon storage.[1][21] Always use a fresh, reputable source. If in doubt, consider converting the boronic acid to its more stable pinacol ester derivative.

  • Q: My reaction starts but then stalls. What should I do?

    • A: Stalling often indicates catalyst deactivation. This could be due to trace oxygen or inhibition by the substrate. Ensure your inert atmosphere is maintained. In some cases, adding a second small portion of the catalyst and ligand can restart the reaction, but it is better to optimize the initial setup.

  • Q: Can I use 5-Chloro-2-methoxy-3-methylpyridine instead?

    • A: Aryl chlorides are significantly less reactive than aryl bromides.[14][23] While coupling is possible, it requires an even more active catalyst system, often at higher temperatures and catalyst loadings. The Buchwald ligands (SPhos, XPhos) are among the few systems capable of activating aryl chlorides effectively.[9][10] Expect to perform more extensive optimization if you switch to the chloride analogue.

References

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Clerici, F., Gelmi, M. L., Gude, M., & Pocar, D. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(14), 4809-4814. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(1), 80-83. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ghaffari, M. F., & Newman, S. G. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Ghaffari, M. F., & Newman, S. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Lyubimov, S. E., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Colacot, T. J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(4), 689-692. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Wang, C., et al. (2019). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts, 9(12), 1049. [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methoxy-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this versatile yet sterically hindered and electronically rich building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you successfully incorporate this substrate into your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with this compound and the common issues observed during experimentation.

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound is a consequence of a combination of electronic and steric factors inherent to its structure.

  • Electronic Effects: The pyridine ring is generally considered electron-deficient. However, the 2-methoxy group (-OCH₃) is a strong electron-donating group (+M effect), which increases the electron density on the pyridine ring. This heightened electron density strengthens the Carbon-Bromine (C-Br) bond and makes the carbon atom less electrophilic. Consequently, the oxidative addition of a Palladium(0) catalyst, the often rate-determining step in many cross-coupling reactions, becomes significantly more difficult.[1][2]

  • Steric Hindrance: The 3-methyl group (-CH₃) is positioned adjacent to the 2-methoxy group and is in the vicinity of the 5-bromo substituent. This arrangement creates considerable steric bulk around the C-Br bond, physically impeding the approach of the large, ligand-coordinated palladium catalyst.

start Reaction Failed (Low Yield / No Conversion) check_basics Step 1: Verify Basics - Inert Atmosphere (N₂/Ar)? - Anhydrous Solvent? - Reagent Quality? start->check_basics catalyst Step 2: Upgrade Catalyst System - From Pd(PPh₃)₄ to... - Buchwald Ligands (SPhos, XPhos)? - NHC Ligands (Pd-PEPPSI)? check_basics->catalyst Basics OK conditions Step 3: Optimize Conditions - Increase Temperature? - Change Base (e.g., K₃PO₄ to Cs₂CO₃)? - Increase Catalyst Loading? catalyst->conditions Still Low Yield success Reaction Successful catalyst->success Improvement Seen conditions->success Improvement Seen

Caption: A logical troubleshooting workflow for cross-coupling reactions.

Part 3: Optimized Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst

This protocol uses a G3 (third-generation) Buchwald pre-catalyst for ease of handling.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), SPhos Pd G3 pre-catalyst (2 mol%), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a strong base and a specialized ligand.

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), the Josiphos ligand CyPF-tBu (4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Inert Atmosphere & Solvent: Seal the tube and purge with argon. Add anhydrous, degassed toluene via syringe to a final concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of copper to prevent Glaser coupling.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube and purge with argon for 15 minutes.

  • Reagent & Solvent Addition: Add the terminal alkyne (1.5 eq.) followed by anhydrous, degassed triethylamine (Et₃N) via syringe. The final concentration should be around 0.2 M.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd ArX 5-Bromo-2-methoxy- 3-methylpyridine ArX->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) or Alkyne Coordination (Sonogashira) PdII->Transmetalation CouplingPartner Coupling Partner (Boronic Acid, Amine, Alkyne) CouplingPartner->Transmetalation PdII_Ar_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_Ar_R ReductiveElimination Reductive Elimination PdII_Ar_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R Product ReductiveElimination->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. [URL: https://www.benchchem.com/product/bchm10101/technical-guide]
  • BenchChem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. [URL: https://www.benchchem.com/product/bchm10099/technical-guide]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [URL: https://www.mdpi.com/1420-3049/22/2/194]
  • Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [URL: https://www.reddit.com/r/organicchemistry/comments/1cnv17n/which_reacts_more_efficiently_the_fluoropyridine/]
  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [URL: https://www.researchgate.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. [URL: https://pubs.acs.org/doi/10.1021/jo026079h]
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00125]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5%3A_Advanced_Techniques/5.4%3A_Inert_Atmosphere_Techniques/5.4.5%3A_Common_Cross-Coupling_Reactions/5.4.5.
  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [URL: https://www.researchgate.net/post/Why_2-amino-4-bromopyridine_is_more_reactive_to_nucleophilic_substitution_reaction_than_2-amino-5-bromopyridine]
  • BenchChem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/product/bchm10100/technical-guide]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00911h]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [URL: https://www.researchgate.net/publication/7036616_Synthesis_of_2-methoxy-2-methyl-3-6-2-5-methyl-2-phenyl-13-oxazol-4-ylethoxy_pyridin-3-ylpropanoic_acid_a_dual_PPARag_agonist]
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/17%3A_Organometallic_Catalysis/17.
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5%3A_Advanced_Techniques/5.4%3A_Inert_Atmosphere_Techniques/5.4.5%3A_Common_Cross-Coupling_Reactions/5.4.5.04%3A_Sonogashira_Coupling]
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7569b8f65170001005828]
  • NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015112/]
  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [URL: https://www.prepchem.com/synthesis-of-2-amino-5-methoxy-pyridine]
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/cr078344w]
  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.
  • Books Gateway. Sonogashira Coupling. [URL: https://www.rsc.org/books/booking/978-1-78262-202-6/chapter/429188/sonogashira-coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/c9ob02446a]
  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/631885]
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [URL: https://www.nobelprize.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. [URL: https://www.benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [URL: https://www.inno-pharmchem.com/news/the-versatility-of-5-bromo-2-methoxy-4-methyl-3-nitropyridine-in-chemical-research]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5%3A_Advanced_Techniques/5.4%3A_Inert_Atmosphere_Techniques/5.4.5%3A_Common_Cross-Coupling_Reactions/5.4.5.02%3A_Suzuki-Miyaura_Coupling]
  • NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5401705/]
  • BLDpharm. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [URL: https://www.bldpharm.com/products/884495-14-1.html]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22591176]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [URL: https://www.researchgate.net/publication/318858804_Cross-Coupling_Reactions_of_5-Bromo-123-triazines]
  • Thermo Scientific Alfa Aesar. This compound, 97%. [URL: https://www.fishersci.com/shop/products/5-bromo-2-methoxy-3-methylpyridine-97-thermo-scientific/H32514.02]
  • Google Patents. Method for preparing 5-bromo-2-methylpyridine. [URL: https://patents.google.

Sources

Technical Support Center: Managing Debromination of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methoxy-3-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in carbon-carbon bond-forming reactions such as Suzuki-Miyaura cross-coupling. However, a common and often frustrating side reaction is the premature cleavage of the C-Br bond, leading to the formation of the debrominated byproduct, 2-methoxy-3-methylpyridine. This hydrodehalogenation reduces the yield of the desired product and complicates purification. This guide provides a comprehensive overview of the causes of this side reaction and offers detailed troubleshooting strategies and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 2-methoxy-3-methylpyridine in my crude reaction mixture. What is happening?

A1: The presence of 2-methoxy-3-methylpyridine is the hallmark of a debromination side reaction, also known as hydrodehalogenation.[1] This occurs when the bromine atom on your starting material is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions, especially with electron-rich or sterically hindered aryl halides.[2][3] The hydrogen atom can originate from various sources in the reaction mixture, including solvents (like alcohols), the base, or even trace amounts of water.[4][5][6]

Q2: What are the primary mechanisms that lead to this debromination?

A2: Debromination in the context of a palladium-catalyzed reaction typically proceeds via two main pathways after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst:

  • Protonolysis of the Aryl-Palladium Intermediate: The Ar-Pd(II)-Br intermediate can react with a proton source (H⁺) in the mixture. This is often facilitated by the base and can lead to the formation of the Ar-H byproduct and a Pd(II) species.

  • Reductive Elimination with a Hydride: A hydride source (H⁻) can be transferred to the palladium center, forming an Ar-Pd(II)-H intermediate. This species can then undergo rapid reductive elimination to yield the debrominated product (Ar-H) and regenerate the Pd(0) catalyst.[4] Hydride sources can be generated in situ from the decomposition of reagents or from certain solvents like isopropanol.[7]

Below is a diagram illustrating how the hydrodehalogenation pathway competes with the desired Suzuki-Miyaura coupling.

G cluster_0 Catalytic Cycle cluster_1 Desired Suzuki Pathway cluster_2 Debromination Side Reaction pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add start 5-Bromo-2-methoxy- 3-methylpyridine (Ar-Br) start->ox_add arpdbr Ar-Pd(II)-Br Intermediate ox_add->arpdbr trans Transmetalation arpdbr->trans hydrode Hydrodehalogenation arpdbr->hydrode boronic Boronic Acid + Base boronic->trans arpdr Ar-Pd(II)-R Intermediate red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 product Desired Product (Ar-R) red_elim->product hydride Hydride Source (e.g., Solvent, Base) hydride->hydrode side_product Debrominated Byproduct (Ar-H) hydrode->side_product

Caption: Competing pathways in Suzuki coupling.
Q3: My reaction involves palladium catalysis. Which specific factors should I investigate to minimize debromination?

A3: In palladium-catalyzed reactions, several parameters are critical. A systematic approach to optimization is key.[8][9]

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired reductive elimination step over pathways leading to debromination.[8][10] Standard ligands like triphenylphosphine (PPh₃) can sometimes be less effective.

  • Base Selection: The strength and type of base can significantly influence the reaction.[11] Very strong bases may promote side reactions. Milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over hydroxides or alkoxides.[8][10]

  • Solvent: Solvents capable of donating hydrides, such as isopropanol or ethanol, should be used with caution as they can be the source of the unwanted hydrogen atom.[5][7] Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally safer choices.

  • Temperature: Excessive heat can accelerate catalyst decomposition and side reactions, including debromination.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving debromination issues during your experiments.

Symptom / Observation Potential Cause Recommended Action Scientific Rationale
High levels (>10%) of debrominated byproduct detected by LC-MS or GC-MS. Inappropriate Ligand Choice: The ligand may not be sufficiently electron-donating or bulky to favor the desired coupling.[10]Switch from a generic ligand (e.g., PPh₃) to a specialized Buchwald-type ligand (e.g., SPhos, XPhos, or RuPhos).Bulky, electron-rich ligands accelerate the reductive elimination step of the main catalytic cycle, outcompeting the debromination pathway.[8][12]
Debromination increases with reaction time or at higher temperatures. Presence of a Hydride Source: A reagent or solvent is acting as a hydride donor.[4][5]Replace protic or reducible solvents (e.g., isopropanol) with robust aprotic solvents like dioxane or toluene. Ensure the base is not a hydride source.Aprotic solvents lack easily abstractable hydrogen atoms, thus minimizing the formation of palladium-hydride species that lead to hydrodehalogenation.[13]
Reaction is inconsistent between runs; debromination levels vary. Atmospheric Contamination or Reagent Quality: Trace oxygen or moisture is deactivating the catalyst. Boronic acid may be degrading.[10]Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents and high-purity reagents.[10][14]Oxygen can lead to the formation of Pd(II) species that promote homocoupling and other side reactions.[4] Water can cause protodeboronation of the boronic acid, reducing its effective concentration.[8][15]
Low yield of desired product and significant debromination. Suboptimal Base: The base may be too harsh, too weak, or poorly soluble.[11]Screen different bases. K₃PO₄ is often a good starting point for pyridine substrates. If using an aqueous base solution, ensure vigorous stirring.[8][11]The base's role is to form the reactive boronate species.[16] An optimal base facilitates this without promoting substrate/product degradation or other side reactions.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling (Prone to Debromination)

This protocol uses common, non-specialized reagents and serves as a baseline that may result in the debromination side reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • Toluene and Water (4:1 v/v mixture)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with Argon three times.

    • Add the Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to 110 °C with vigorous stirring for 12 hours.

    • Monitor reaction progress by TLC or LC-MS. Expect to see both the desired product and the debrominated byproduct.

Protocol 2: Optimized Suzuki Coupling (To Minimize Debromination)

This optimized protocol incorporates best practices to suppress the hydrodehalogenation side reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • SPhos (3.5 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

References

  • Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. [Link]

  • Bunescu, A., et al. (2014). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Chelucci, G. (2009). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate. [Link]

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1985). HYDRODEHALOGENATION OF BROMO- AND CHLOROPYRIDINES OVER PALLADIUM COMPLEX AND PALLADIUM METAL CATALYSTS. Lookchem. [Link]

  • Wikipedia. Dehalogenation. Wikipedia. [Link]

  • Wang, C., et al. (2018). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

  • MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry by Dr. Mukul C. Ray. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: The Effect of Base on the Suzuki Coupling of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address challenges encountered during the coupling of 5-Bromo-2-methoxy-3-methylpyridine, with a focus on the critical role of the base. As researchers and drug development professionals, understanding the nuances of base selection is paramount for optimizing reaction outcomes. This resource provides in-depth, experience-driven insights and practical solutions to common issues.

I. Troubleshooting Guide & FAQs

This section addresses frequently asked questions and provides systematic troubleshooting for common problems related to the base in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for the Suzuki-Miyaura coupling reaction?

A base is a crucial component in the Suzuki-Miyaura catalytic cycle.[1][2][3][4] Its primary role is to activate the boronic acid (or its ester derivative) to form a more nucleophilic boronate "ate" complex.[5][6][7] This boronate species is then competent to undergo transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[1][3][8] The base also facilitates the formation of the active Pd(0) catalyst from a Pd(II) precatalyst and can influence the rate of reductive elimination.[2][8]

Q2: What are the most common types of bases used for Suzuki couplings?

A variety of bases are employed in Suzuki-Miyaura couplings, broadly categorized as inorganic and organic bases.[2][5]

  • Inorganic Bases:

    • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[5][9]

    • Phosphates: Potassium phosphate (K₃PO₄) is another common and effective choice.[5]

    • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be suitable for all substrates.[5]

    • Fluorides: Potassium fluoride (KF) is a milder base that can be advantageous when dealing with base-sensitive functional groups.[10][11]

  • Organic Bases:

    • Amines: Triethylamine (TEA) and other amine bases are sometimes used, though they are often less effective than inorganic bases in many Suzuki reactions.[9][12]

Q3: How does the choice of base affect the reaction with this compound?

The electronic nature of this compound, an electron-rich heteroaromatic halide, makes the selection of the base particularly important. The methoxy and methyl groups are electron-donating, which can make the oxidative addition step slower compared to electron-deficient aryl halides.[2] A suitably strong base is required to efficiently generate the boronate for the subsequent transmetalation. However, excessively strong bases could lead to side reactions. For pyridine-containing substrates, the basicity of the base must be carefully considered to avoid unwanted interactions with the pyridine nitrogen.[13]

Q4: Can the pyridine nitrogen in my substrate interfere with the reaction?

Yes, the basic nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst, which may inhibit catalytic activity. The choice of base can indirectly influence this by affecting the overall reaction environment. In some cases, using a base that does not strongly interact with the palladium center is preferable. Some studies have even explored Suzuki couplings of nitrogen-containing heterocyles in the absence of an external base, where the substrate itself can play a role in the catalytic cycle.[13]

Troubleshooting Common Issues
Problem Potential Cause(s) Related to Base Troubleshooting Steps & Rationale
Low or No Conversion Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the boronic acid and form the active boronate species. This is a common issue with electron-rich halides like this compound.Action: Switch to a stronger base. For example, if you are using a mild base like NaHCO₃, consider screening stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][14] Rationale: A stronger base will increase the concentration of the highly nucleophilic boronate, thereby accelerating the transmetalation step.[7]
Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent system, leading to a low effective concentration.Action: Ensure vigorous stirring, especially in biphasic reactions.[14] Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility.[15] Alternatively, switch to a more soluble base (e.g., Cs₂CO₃ in some organic solvents) or a solvent system where the base is more soluble.[5] The addition of water is often necessary to dissolve inorganic bases.[2]
Significant Protodeborylation (Loss of Boronic Acid) Base is too Strong or Reaction Conditions are too Harsh: Highly basic conditions, especially in the presence of water and at elevated temperatures, can lead to the cleavage of the C-B bond of the boronic acid, converting it back to the corresponding arene.Action: Use a milder base such as KF.[10][11] Consider using a more stable boronic acid derivative, like a pinacol ester (BPin).[14] Lowering the reaction temperature or reducing the reaction time may also be beneficial.
Formation of Homocoupling Product (Biaryl from Boronic Acid) Presence of Oxygen and Pd(II): Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2]Action: While not directly a base issue, ensure thorough degassing of all solvents and reagents before starting the reaction.[14] The choice of a Pd(0) precatalyst over a Pd(II) source can sometimes mitigate this.[14]
Ester or other Base-Labile Group Cleavage Base is too Nucleophilic/Basic: Strong bases like NaOH or KOH, or even carbonates in the presence of water at high temperatures, can hydrolyze sensitive functional groups on the substrate or boronic acid.Action: Use a non-nucleophilic, milder base. KF is an excellent choice in these situations as it can activate the boronic acid without cleaving esters.[10][11]

II. Experimental Protocols & Data

To aid in the rational selection of a base, this section provides a general experimental protocol for base screening and a comparative data table.

General Experimental Protocol for Base Screening

This protocol provides a standardized method for comparing the efficacy of different bases in the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the chosen base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data on Base Selection

The following table illustrates the potential impact of different bases on the yield of a Suzuki coupling reaction. Note that these are representative yields and will vary depending on the specific boronic acid, catalyst, and reaction conditions.

Base Typical Yield (%) Key Considerations
K₃PO₄ 85 - 95%Often provides high yields and is a good starting point for optimization.[16]
Cs₂CO₃ 80 - 92%Highly effective, especially for challenging couplings, due to its good solubility in organic solvents.[5][16]
K₂CO₃ 75 - 88%A cost-effective and commonly used base, often requiring aqueous conditions for good solubility.[16][17]
Na₂CO₃ 70 - 85%Another economical option, generally effective but may be slightly less reactive than its potassium or cesium counterparts.[9][18]
KF 60 - 80%A milder base, ideal for substrates with base-sensitive functional groups. May require longer reaction times or higher temperatures.[10]
Et₃N (Triethylamine) < 40%Organic bases are often less effective than inorganic bases for this type of Suzuki coupling.[9][12]

Data compiled for illustrative purposes and are highly dependent on specific reaction conditions.[5]

III. Mechanistic Insights & Visualizations

A deeper understanding of the catalytic cycle can inform troubleshooting and optimization efforts.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1][2][3]

  • Transmetalation: This is the step where the base is critically involved. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[7][19] This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[1][2][3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Ar-R' (Product) PdII_Both->Product RedElim->Pd0 ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation caption Figure 1: Role of the base in the Suzuki catalytic cycle.

Caption: Figure 1: Role of the base in the Suzuki catalytic cycle.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue, with a focus on the role of the base.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Integrity (Boronic Acid, Solvent, Catalyst) start->check_reagents base_solubility Is the base soluble in the reaction medium? check_reagents->base_solubility Reagents OK increase_stirring Increase Stirring Rate / Add Phase Transfer Catalyst base_solubility->increase_stirring No base_strength Is the base strong enough? base_solubility->base_strength Yes change_solvent Change Solvent System increase_stirring->change_solvent increase_stirring->base_strength change_solvent->base_strength stronger_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base_strength->stronger_base No side_reactions Check for Side Reactions (Protodeborylation, Ester Cleavage) base_strength->side_reactions Yes stronger_base->side_reactions milder_base Use Milder Base (e.g., KF) / Use Boronic Ester side_reactions->milder_base Yes optimize_other Optimize Other Parameters (Catalyst, Ligand, Temperature) side_reactions->optimize_other No milder_base->optimize_other caption Figure 2: A workflow for troubleshooting low-yield reactions.

Caption: Figure 2: A workflow for troubleshooting low-yield reactions.

IV. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5). [Link]

  • WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of this substituted pyridine is highly dependent on the reaction environment, with solvent choice being a paramount factor.

Frequently Asked Questions (FAQs): General Considerations
Q1: Why is solvent selection so critical when working with this compound?

A1: The solvent is not merely a medium for the reaction but an active participant that influences multiple factors.[1] For this compound, the solvent choice dictates:

  • Catalyst Stability and Activity: In palladium-catalyzed reactions, coordinating solvents can compete with ligands, affecting the stability and reactivity of the active catalytic species.[1][2]

  • Reagent Solubility: The solubility of the pyridine substrate, coupling partners, and, crucially, the inorganic base used (e.g., K₂CO₃, Cs₂CO₃) can determine the reaction rate. Poor solubility of the base can be a major bottleneck.

  • Reaction Mechanism and Selectivity: Solvents can influence the reaction pathway. For example, polar aprotic solvents can stabilize charged intermediates or transition states in palladium-catalyzed cross-coupling reactions, sometimes altering the chemoselectivity of a reaction.[3][4][5]

  • Pyridine Nitrogen Interaction: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium), potentially acting as a catalyst poison. The solvent can modulate this interaction.

Q2: What are the main reaction types where solvent effects are most pronounced for this substrate?

A2: You will observe the most significant solvent effects in three primary areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These are the most common methods for functionalizing the C5-position.[6][7]

  • Metal-Halogen Exchange (Lithiation): The formation of an organolithium species via reaction with reagents like n-BuLi is highly sensitive to the solvent's ability to stabilize the resulting organometallic compound.

  • Grignard Reagent Formation: The formation of the corresponding Grignard reagent is critically dependent on ether-based solvents that can stabilize the magnesium center.[8]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

This is one of the most powerful C-C bond-forming reactions. However, pyridyl bromides, especially electron-rich ones like our substrate, can present unique challenges.

Q: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What is the most likely cause related to the solvent?

A: The most common issue is a combination of poor base solubility and suboptimal catalyst activity, both of which are directly tied to your solvent system.

Troubleshooting Protocol:

  • Evaluate Your Solvent System: A mixture of a non-polar aprotic solvent with water or an alcohol is often essential.[9]

    • Toluene/Water or Dioxane/Water: These are classic choices. The organic solvent dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₂CO₃), making it available for the reaction.[10]

    • Alcohols (e.g., Methanol, Ethanol): In some cases, using an alcohol as a solvent or co-solvent can dramatically increase the reaction rate.[9]

    • Polar Aprotic Solvents (e.g., DMF, DME): These can be effective but be aware that their role is complex and can go beyond simple solubility, potentially stabilizing charged intermediates in the catalytic cycle.[3][4][5]

  • Match the Base to the Solvent:

    • For biphasic systems (e.g., Toluene/H₂O), common bases like K₂CO₃ or Na₂CO₃ are suitable.

    • For anhydrous systems (e.g., Dioxane), stronger but more soluble bases like K₃PO₄ or Cs₂CO₃ are often required.[10]

  • Consider Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center. A more polar or coordinating solvent might exacerbate or mitigate this effect depending on the specific ligand used. If you suspect catalyst deactivation, screening different ligands is advisable.

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Outcome & Notes
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-90A reliable and common starting point for many substrates.[10]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-110Buchwald ligands often give higher yields, especially for challenging couplings.[10]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)100A cost-effective, classic system.[10]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Effective for a broad range of substrates, particularly when solubility is an issue.[10]
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-X (Substrate) Transmetalation_Complex Transmetalation Intermediate OA_Complex->Transmetalation_Complex Ar'-B(OR)₂ + Base (SOLVENT CRITICAL for base solubility) note1 Solvent polarity can stabilize this polar Pd(II) complex. Product_Complex Product Complex Transmetalation_Complex->Product_Complex Reductive Elimination note2 Aqueous phase in biphasic solvents ensures base is available to activate the boronic acid. Product_Complex->Pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura catalytic cycle where solvent choice is critical.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond at the C5 position is crucial for many pharmaceutical applications. This reaction is notoriously sensitive to the interplay between solvent, base, and ligand.

Q: I'm getting low yields and side products in my Buchwald-Hartwig amination. How can I troubleshoot this using solvent selection?

A: Low yields in this reaction often stem from an incompatible base/solvent combination or catalyst inhibition. Aryl chlorides are generally less reactive than bromides, but the principles for troubleshooting are similar.[11]

Visualization: Troubleshooting Buchwald-Hartwig Reactions

Buchwald_Troubleshooting cluster_solvents Solvent Options cluster_bases Base Options Start Low Yield / No Reaction CheckReagents 1. Verify Reagent Purity (Substrate, Amine, Anhydrous Solvent) Start->CheckReagents SolventScreen 2. Screen Solvents Is the base soluble? CheckReagents->SolventScreen Reagents OK BaseScreen 3. Screen Bases Is the base strong enough? SolventScreen->BaseScreen Still Low Yield Toluene Toluene (Non-polar, common) SolventScreen->Toluene Dioxane 1,4-Dioxane (Polar ether) SolventScreen->Dioxane THF THF (Lower boiling) SolventScreen->THF LigandScreen 4. Screen Ligands Is the catalyst active/stable? BaseScreen->LigandScreen Still Low Yield NaOtBu NaOtBu (Strong, common) BaseScreen->NaOtBu LHMDS LHMDS (Strong, non-nucleophilic) BaseScreen->LHMDS Cs2CO3 Cs₂CO₃ (Milder, good for sensitive groups) BaseScreen->Cs2CO3 Success Optimized Reaction LigandScreen->Success Improved Yield DMF DMF (Polar, coordinating)

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Troubleshooting Protocol:

  • Start with a Non-Polar Aprotic Solvent: Toluene is the most common and often best choice for these reactions.[12][13] 1,4-Dioxane is also a very effective alternative.[12] These solvents generally provide good solubility for the organic components and work well with common bases.

  • Ensure Anhydrous and Degassed Conditions: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Phosphine ligands can also be oxidized. Water can hydrolyze the strong bases used. Always use anhydrous, degassed solvents.[14]

  • Evaluate Base and Solvent Compatibility:

    • NaOtBu (Sodium tert-butoxide): This is the workhorse base. It has limited solubility in toluene but is highly effective. Vigorous stirring is key.

    • LHMDS (Lithium bis(trimethylsilyl)amide): A strong, non-nucleophilic base that can be effective in solvents like THF.[14]

    • Cs₂CO₃ or K₃PO₄: Milder bases that can be advantageous when your substrate has base-sensitive functional groups. They often require a more polar solvent like Dioxane or DMF to achieve sufficient solubility and reactivity.[14]

  • Consider Polar Aprotic Solvents Carefully: While solvents like DMF can be used, they are more coordinating and can sometimes inhibit the catalyst.[15] They are typically reserved for cases where reagent solubility is a severe limitation.

Troubleshooting Guide 3: Metal-Halogen Exchange & Grignard Formation

Directly converting the C-Br bond to a C-Li or C-MgBr bond opens up a different avenue for reactivity, allowing for quenching with various electrophiles.

Q: My attempt to form a Grignard or organolithium reagent from this compound is failing. What is the role of the solvent here?

A: For these organometallic reactions, the solvent's role is primarily stabilization and ensuring the reagent doesn't react with the solvent itself. Failure is almost always due to improper solvent choice or trace impurities.

Troubleshooting Protocol:

  • For Grignard Reagent Formation (R-MgBr):

    • Use Ethereal Solvents ONLY: Diethyl ether or Tetrahydrofuran (THF) are essential.[8] The lone pairs on the ether oxygens coordinate to the magnesium atom, forming a stabilizing complex.[8]

    • Absolutely Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water, alcohols, or even trace moisture on the glassware.[8][16] Use flame-dried glassware and anhydrous solvents.

    • Avoid Hydrocarbon Solvents: While some Grignard reagents can be prepared in hydrocarbon solvents with the aid of tertiary amines, it is not standard practice and can lead to insoluble products.[17]

  • For Organolithium Formation (R-Li) via Halogen-Metal Exchange:

    • Solvent Choice: THF is a common and effective solvent for this transformation, as it solvates the lithium cation well. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions.[18]

    • Consider Directed Ortho-Metalation (DoM) as a Side Reaction: Although the bromine should direct the lithiation, the 2-methoxy group is a directing group. Using a non-coordinating solvent like diethyl ether might favor halogen-metal exchange, but THF is generally required for solubility and reactivity at low temperatures.

    • Reagent Purity: The alkyllithium reagent (e.g., n-BuLi) is highly reactive. Ensure its titer is known and that all reagents and solvents are scrupulously dried.

References
  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society.
  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Waylander. (2020). Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
  • ECHEMI. Pyridine: Protic or Aprotic. ECHEMI.
  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Comins, D. L., & O'Connor, S. (1998).
  • Wikipedia. Pyridine. Wikipedia.
  • Niemeyer, Z. L., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Wikipedia.
  • Al-Hamdani, A. A. S., et al. (2015). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Reddit User Community. (2018).
  • LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
  • Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • El-Faham, A., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development.
  • Walborsky, H. M. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Chemistry Steps. (2023). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Ashby, E. C. (1969). Method for the preparation of grignard compounds in hydrocarbon solution.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • DAV University. Pyridines – Structure. DAV University.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • De Boer, H. J. R., et al. (1976). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society.
  • Ikehira, H., et al. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles.
  • LibreTexts Chemistry. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • ChemicalBook. (2025). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. ChemicalBook.

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Technical Support Center: Strategies for Preventing Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in cross-coupling reactions involving 5-Bromo-2-methoxy-3-methylpyridine. Our focus is to equip you with the mechanistic understanding and practical solutions necessary to optimize your synthetic outcomes.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, stemming from the methoxy and methyl substituents on the pyridine ring, can complicate palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A primary and often yield-limiting side reaction is the undesired homocoupling of the starting materials, leading to the formation of symmetric biaryls or diynes. This not only consumes valuable reagents but also introduces significant purification challenges.[1][2] This guide will dissect the root causes of homocoupling and provide actionable protocols to mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of your work, you might observe the formation of 5,5'-bis(2-methoxy-3-methylpyridine) from the aryl halide or the corresponding symmetrical biaryl from your boronic acid partner in a Suzuki reaction.[1] This is particularly problematic with electron-rich heteroaromatic halides like this compound because the electron-donating groups can influence the rates of the elementary steps in the catalytic cycle, sometimes favoring pathways that lead to homocoupling.

Q2: My reaction mixture turns black, and I see a lot of homocoupling. What's happening?

A2: The formation of a black precipitate, often referred to as palladium black, is a strong indicator of catalyst decomposition.[3] This can be triggered by several factors, including the presence of oxygen, high reaction temperatures, or impurities in your reagents and solvents.[3] Decomposed palladium species are often incompetent for the desired cross-coupling but can actively promote homocoupling pathways.

Q3: How does the choice of palladium catalyst and ligand affect homocoupling?

A3: The selection of the palladium source and its coordinating ligand is paramount. Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd₂(dba)₃ with a suitable ligand is often preferable to Pd(II) precatalysts such as Pd(OAc)₂.[1][4] Pd(II) species can directly promote the homocoupling of boronic acids before being reduced to the catalytically active Pd(0).[1][5] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended as they can accelerate the desired oxidative addition and reductive elimination steps, thereby minimizing the lifetime of intermediates that could lead to side reactions.[1][6]

Q4: Can the base and solvent system contribute to homocoupling?

A4: Absolutely. The choice of base and solvent is interdependent and can significantly impact the reaction outcome.[7] Strong bases can sometimes promote the degradation of sensitive reagents, while certain solvents may not be optimal for catalyst stability. For instance, in Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases if homocoupling is an issue.[2] Aprotic solvents such as dioxane, toluene, or THF are generally good choices.[2] The presence of water should also be carefully controlled, as it can facilitate the protodeboronation of the boronic acid, another common side reaction.[7]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

When faced with significant homocoupling, a systematic approach to troubleshooting is essential. The following guide will walk you through the key experimental parameters to investigate.

Issue 1: Pervasive Homocoupling of the Boronic Acid (Suzuki-Miyaura Coupling)
  • Primary Cause: The presence of dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote this undesired side reaction.[1]

  • Solution 1: Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly deoxygenated. A common method is to bubble an inert gas like argon or nitrogen through the solvent for 20-30 minutes before adding the reagents.[4][9] For more sensitive reactions, the freeze-pump-thaw method is highly effective. Maintaining a positive pressure of inert gas throughout the reaction is critical.[4]

  • Solution 2: Catalyst Selection: As mentioned in the FAQs, opt for a Pd(0) precatalyst. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[5][10]

  • Solution 3: Order of Addition: Pre-heating the mixture of the aryl bromide, base, catalyst, and ligand in the deoxygenated solvent for a short period (e.g., 10-15 minutes at 60-80°C) before adding the boronic acid can be beneficial.[8] Alternatively, the slow addition of the boronic acid solution via a syringe pump can help maintain a low concentration of the boronic acid, disfavoring the homocoupling pathway.[4]

Issue 2: Homocoupling of the Terminal Alkyne (Sonogashira Coupling)
  • Primary Cause: The copper co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[11]

  • Solution 1: Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[11] These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Solution 2: Controlled Atmosphere: If a copper co-catalyst is necessary, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the extent of alkyne homocoupling.[12]

  • Solution 3: Base and Solvent Optimization: The choice of an amine base, which also often serves as the solvent, is crucial.[11] Bases like triethylamine or diisopropylamine are commonly used.[13] The reaction should be run under strictly anaerobic conditions.

Issue 3: Homocoupling of the Amine or Aryl Halide (Buchwald-Hartwig Amination)
  • Primary Cause: While less common than in Suzuki or Sonogashira couplings, homocoupling can still occur in Buchwald-Hartwig aminations. This can arise from side reactions involving the palladium catalyst and the starting materials. Biaryl byproduct formation has been observed, particularly when using certain primary amines.[14]

  • Solution 1: Ligand Optimization: The ligand plays a critical role in preventing side reactions. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired C-N bond formation.[15][16] For challenging substrates, a thorough screening of ligands is often necessary.

  • Solution 2: Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[14]

  • Solution 3: Catalyst System: Utilizing well-defined palladium pre-catalysts can lead to more reproducible results and lower the likelihood of side reactions compared to generating the active catalyst in situ from a simple palladium salt.[14]

Data Presentation: Impact of Key Parameters on Homocoupling

ParameterCondition Favoring HomocouplingRecommended Condition to Minimize HomocouplingRationale
Atmosphere Presence of OxygenRigorous inert atmosphere (Argon or Nitrogen)Oxygen promotes catalyst decomposition and oxidative homocoupling pathways.[1][8]
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(0) precatalysts (e.g., Pd₂(dba)₃/ligand)Pd(II) can stoichiometrically react with nucleophiles to form homocoupled products.[1][5]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Accelerates the desired catalytic cycle, outcompeting side reactions.[1][6]
Base Excessively strong bases for sensitive substratesWeaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Milder conditions can prevent degradation of starting materials and the catalyst.[14]
Reagent Addition All reagents mixed at the startSlow addition of the nucleophile (e.g., boronic acid)Maintains a low concentration of the nucleophile, disfavoring dimerization.[4]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and should be optimized for your specific boronic acid partner.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Then, add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Pre-heating: Stir the mixture at 60-80°C for 15 minutes.

  • Boronic Acid Addition: Dissolve the boronic acid (1.1-1.2 equiv.) in a minimal amount of degassed solvent and add it slowly to the reaction mixture via a syringe pump over 1-2 hours.

  • Monitoring: Stir the reaction at the optimized temperature (e.g., 80-100°C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway start Ar-Br + Pd(0)L2 OA Oxidative Addition (Ar)Pd(II)(Br)L2 start->OA TM Transmetalation (Ar)Pd(II)(Ar')L2 OA->TM + Ar'-B(OR)2 RE Reductive Elimination TM->RE product Ar-Ar' + Pd(0)L2 RE->product start_hc Ar'-B(OR)2 + Pd(II) TM_hc1 Transmetalation (Ar')Pd(II)X start_hc->TM_hc1 TM_hc2 Second Transmetalation (Ar')2Pd(II) TM_hc1->TM_hc2 + Ar'-B(OR)2 RE_hc Reductive Elimination TM_hc2->RE_hc homo_product Ar'-Ar' + Pd(0) RE_hc->homo_product

Caption: Desired cross-coupling vs. undesired homocoupling pathway.

G start High Homocoupling Observed q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Improve Degassing Protocol (e.g., sparging, freeze-pump-thaw) a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to Pd(0) Source or add a mild reducing agent a2_yes->sol2 q3 Is the ligand choice optimal? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Could the base or reagent addition be improved? a3_yes->q4 sol3 Screen bulky, electron-rich phosphine ligands a3_no->sol3 sol3->q4 sol4 Try weaker bases or slow addition of nucleophile q4->sol4 end Homocoupling Minimized sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters - ACS Publications.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
  • optimizing base and solvent for Buchwald-Hartwig amination - Benchchem.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. NIH.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
  • Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. ResearchGate.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au - ACS Publications.
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
  • CHAPTER 6: Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions. Books.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate.
  • Sonogashira troubleshooting help needed. Reddit.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry - ACS Publications.
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • What is the best procedure for Sonogashira coupling? ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics - ACS Publications.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem.

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Technical Support Center: Temperature Optimization for Cross-Coupling of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-methoxy-3-methylpyridine. As a sterically hindered and electron-rich heteroaromatic substrate, it presents unique challenges where temperature control is paramount for success.

The Critical Role of Temperature in Pyridine Cross-Coupling

Temperature is more than just a parameter to accelerate a reaction; it is a critical lever that dictates the delicate balance between catalyst activation, reaction rate, and catalyst/reagent stability. For substituted pyridines, the pyridine nitrogen's lone pair can coordinate with the palladium center, potentially leading to catalyst deactivation or inhibition.[1][2] The correct temperature is essential to overcome the activation energy for the rate-limiting oxidative addition step without inducing thermal decomposition of the starting materials, products, or the catalyst itself.[2][3]

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low or no conversion. Is the temperature too low?

This is a common issue, particularly with challenging substrates. Low conversion often points to an insufficiently active catalytic system, where the temperature is not high enough to drive the reaction forward at a reasonable rate.

Expert Analysis & Solution:

  • Understanding the Activation Barrier: The initial oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound is often the rate-determining step. This step has a significant energy barrier that must be overcome. Increasing the temperature provides the necessary thermal energy to surmount this barrier and initiate the catalytic cycle.[4][5]

  • Systematic Temperature Increase: If you suspect the temperature is too low, a systematic increase is recommended.

    • Initial Step: Begin with a temperature reported in the literature for a structurally similar substrate. For many Suzuki, Buchwald-Hartwig, or Sonogashira reactions with bromopyridines, this is often in the 80–100 °C range.[1][6][7]

    • Incremental Heating: Increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Caution: Be aware that each catalyst/ligand combination has its own thermal stability limit. Excessively high temperatures can lead to catalyst decomposition.[3]

  • Catalyst System Considerations: The optimal temperature is highly dependent on the chosen palladium source and ligand. Highly active, electron-rich, and bulky phosphine ligands may allow for lower reaction temperatures, whereas less active systems may require more thermal energy.[8][9]

Q2: I'm observing significant formation of 2-methoxy-3-methylpyridine (debrominated starting material). Is my temperature too high?

The formation of the hydrodehalogenation (or debromination) byproduct is a classic sign that the reaction conditions, particularly temperature, may be too harsh.[1][8]

Expert Analysis & Solution:

  • Mechanism of Hydrodehalogenation: This side reaction occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[1] Elevated temperatures can accelerate this undesired pathway. Potential hydride sources include solvents (like alcohols), impurities in reagents, or even certain bases.

  • Corrective Temperature Adjustment:

    • Reduce the Temperature: The first and most direct approach is to lower the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate to the desired product.

    • Balance Rate and Selectivity: You are looking for a "sweet spot" where the rate of the desired cross-coupling is significantly faster than the rate of hydrodehalogenation. This often requires careful optimization.

  • Other Mitigation Strategies: If lowering the temperature significantly slows the reaction, consider other factors. Ensure you are using anhydrous, high-purity reagents and an inert atmosphere to minimize potential hydride sources and side reactions.[2] Switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can also help suppress this side reaction.[1]

Q3: My reaction mixture is turning black, and the reaction has stalled. What's happening?

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[2] This signifies that the active Pd(0) catalyst has aggregated and precipitated out of the solution, effectively halting the catalytic cycle.

Expert Analysis & Solution:

  • Thermal Instability of the Catalyst: This issue is almost always caused by the reaction temperature exceeding the thermal stability of the palladium-ligand complex.[3] The phosphine ligands that stabilize the palladium center can dissociate at high temperatures, leaving the palladium atoms vulnerable to aggregation.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. It is crucial to find the minimum temperature required for efficient coupling.

    • Screen Ligands: If high temperatures are necessary for your specific transformation, you may need to switch to a more thermally robust ligand. Bulky, electron-rich biarylphosphine ligands are often more stable at elevated temperatures than simpler ligands like PPh₃.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes improve stability and ensure a more controlled entry into the catalytic cycle.[10]

    • Ensure Inert Atmosphere: While temperature is the primary culprit, the presence of oxygen can exacerbate catalyst decomposition.[6][2] Always ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[1]

Data Summary: Recommended Starting Temperatures

The following table provides recommended starting temperature ranges for common cross-coupling reactions with this compound. These are starting points and may require further optimization.

Cross-Coupling ReactionTypical Catalyst / Ligand SystemTypical BaseTypical SolventRecommended Temperature Range (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80 - 110[2][11]
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos or RuPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 120[1][5][9]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMFRoom Temp. to 100[6][7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in your cross-coupling experiments.

G Start Start Experiment (e.g., 90 °C) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Outcome Analyze Outcome Monitor->Outcome Low_Conversion Low / No Conversion Outcome->Low_Conversion Poor Side_Products Side Products Formed (e.g., Debromination) Outcome->Side_Products Impure Pd_Black Catalyst Decomposition (Palladium Black) Outcome->Pd_Black Stalled Good_Yield Good Yield & Selectivity Outcome->Good_Yield Good Increase_T Increase Temperature (e.g., to 110 °C) Low_Conversion->Increase_T Decrease_T Decrease Temperature (e.g., to 70 °C) Side_Products->Decrease_T Pd_Black->Decrease_T Change_Ligand Use More Thermally Stable Ligand Pd_Black->Change_Ligand Optimize Reaction Optimized Good_Yield->Optimize Increase_T->Monitor Decrease_T->Monitor Change_Ligand->Start

Caption: A decision tree for troubleshooting temperature-related issues.

Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for systematically optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

1. Reaction Setup (Under Inert Atmosphere):

  • To a series of oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.).[2]

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) to each vial.

  • Seal the vials with septa, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8][2]

2. Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a suitable concentration (e.g., 0.1 M).[8][11]

3. Heating and Monitoring:

  • Place the vials in separate wells of a pre-heated aluminum block or parallel synthesizer set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Allow the reactions to stir vigorously at their respective temperatures.

  • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess conversion and side product formation.[1][8]

  • Continue to monitor at regular intervals until the reaction with the best profile (high conversion, low side products) reaches completion or stalls.

4. Work-up and Analysis:

  • Once the optimal time and temperature are identified, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield for the optimal condition.[1]

Relationship Between Temperature and Reaction Outcomes

G cluster_0 Low Temperature (e.g., < 60°C) cluster_1 Optimal Temperature (e.g., 80-110°C) cluster_2 High Temperature (e.g., > 120°C) LowT_Yield Low Yield OptT_Yield High Yield LowT_Side Minimal Side Products LowT_Cat High Catalyst Stability HighT_Yield Decreased Yield OptT_Side Acceptable Side Products OptT_Cat Good Catalyst Stability HighT_Side High Side Products (Debromination) HighT_Cat Catalyst Decomposition

Caption: The impact of temperature on yield, side products, and stability.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • ResearchGate.
  • Hagelin, H. et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Ali, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline.

Sources

Technical Support Center: Ligand Selection and Reactivity Enhancement for 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reactivity of 5-Bromo-2-methoxy-3-methylpyridine in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The substrate , this compound, presents a unique set of challenges due to its electronic and steric properties. It is an electron-rich heteroaryl halide, a class of substrates known for sluggish participation in the rate-determining oxidative addition step of many catalytic cycles.[1][2] Furthermore, the substitution pattern introduces potential steric hindrance and the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3][4]

This guide, structured in a question-and-answer format, addresses the most common issues encountered and provides field-proven strategies for overcoming them.

Part 1: General Troubleshooting & Foundational Concepts

This section addresses initial setup and overarching principles applicable to most cross-coupling reactions involving this substrate.

Question: My cross-coupling reaction with this compound failed completely. What are the most critical initial parameters I should verify?

Answer: A zero-yield reaction often points to a fundamental issue with the reaction setup or reagents rather than a subtle optimization problem. Before exploring advanced ligand screening, rigorously check the following:

  • Inert Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged (at least three cycles of vacuum/backfill with argon or nitrogen) and that your solvents were thoroughly degassed.[1] Sparging with an inert gas is a common and effective degassing method.

  • Reagent Purity and Integrity:

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade with improper storage. Use fresh reagents or those stored correctly under an inert atmosphere.

    • Amine Purity (for C-N coupling): Trace impurities in amine coupling partners are a frequent cause of reaction failure. It is highly recommended to purify amines by distillation, crystallization, or filtration through a plug of activated alumina before use.

    • Boronic Acid/Ester Quality (for C-C coupling): Boronic acids are susceptible to degradation over time, particularly through protodeboronation.[5] Use fresh, high-purity boronic acids or consider using more stable boronic esters, such as pinacol esters.[5]

  • Solvent Quality: Ensure you are using anhydrous, high-purity solvents. The presence of excess water can promote side reactions like protodeboronation.[1]

Question: Why is this particular bromopyridine substrate considered "challenging," and how does that influence my choice of ligand?

Answer: The difficulty arises from a combination of electronic and steric factors that directly impact the catalytic cycle, primarily the oxidative addition step.[6][7]

  • Electronic Effects: The 2-methoxy group is a strong electron-donating group, which increases the electron density on the pyridine ring. This makes the C-Br bond stronger and less electrophilic, slowing down its reaction with the electron-rich Pd(0) catalyst in the oxidative addition step.[1][8]

  • Steric Hindrance: The 3-methyl group, adjacent to the methoxy group, creates a sterically congested environment around the pyridine nitrogen. This can hinder the approach of the bulky palladium catalyst.[3][9]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive or less active catalyst species, effectively poisoning your reaction.[4]

To overcome these challenges, the ligand choice is paramount. You need a ligand that can create a highly reactive, monoligated palladium species. The ideal ligand should be:

  • Strongly Electron-Donating: To facilitate the difficult oxidative addition step by making the palladium center more nucleophilic.[6]

  • Sterically Bulky: To promote the formation of a highly reactive, 14-electron monoligated Pd(0) complex and to accelerate the final reductive elimination step.[7][10]

This is why simple, traditional ligands like triphenylphosphine (PPh₃) often fail with this substrate, and more advanced, specialized ligands are required.[1]

Part 2: Suzuki-Miyaura Coupling Troubleshooting

This section focuses on the palladium-catalyzed cross-coupling of this compound with organoboron reagents.

Question: What is the best starting catalyst and ligand system for a Suzuki-Miyaura coupling with this substrate?

Answer: For challenging, electron-rich heteroaryl halides, the industry-standard recommendation is to use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs).[1][11] These ligands are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

A robust starting point would be a pre-formed palladium(II) precatalyst, which is air-stable and reliably generates the active Pd(0) species in situ.

Catalyst/Ligand ClassRecommended Starting PointsRationale
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosExcellent balance of steric bulk and electron-donating ability. Highly effective for electron-rich bromides and chlorides.[1][11][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, or PEPPSI-type precatalystsStrong σ-donors that form highly stable and active palladium complexes. Excellent for overcoming difficult oxidative additions.[13][14][15]
Ferrocenyl Phosphines dppf (as in PdCl₂(dppf))A classic, robust bidentate ligand. While sometimes less active than the newer Buchwald ligands for this specific substrate class, it is a reliable choice for initial screening.[16]

Recommended Initial Conditions:

  • Catalyst: [Pd(allyl)Cl]₂ with SPhos or a G3/G4 precatalyst like SPhos-Pd-G3.

  • Base: Potassium phosphate (K₃PO₄) is a strong base that is often effective for difficult couplings.[1][5]

  • Solvent: A mixture like 1,4-dioxane/water or toluene/water (typically 9:1 to 5:1 ratio) is standard.[5][12]

Question: I am seeing significant amounts of homocoupled biaryl from my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the dimerization of the boronic acid.[17]

  • Improve Degassing: This is the most critical factor. Ensure your solvents and reaction headspace are scrupulously free of oxygen. Re-evaluate your degassing procedure for thoroughness.

  • Use a Precatalyst: Using a well-defined Pd(II) precatalyst instead of a Pd(0) source like Pd₂(dba)₃ can sometimes give more consistent results and reduce side reactions by controlling the generation of the active catalyst.[18][19]

  • Adjust Stoichiometry: Using a slight excess of the bromopyridine (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.

Question: My main side product is the debrominated starting material (2-methoxy-3-methylpyridine). What causes this and how can I fix it?

Answer: This side reaction is hydrodehalogenation. It can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[20] Potential sources of the hydride include the solvent (especially alcohols) or certain bases.

  • Choice of Base: Avoid using alkoxide bases if possible. Switch to a non-hydride source base like K₃PO₄ or Cs₂CO₃.

  • Solvent Purity: Ensure your solvent is free from water or alcohol impurities that could act as hydride donors.

  • Ligand Choice: Sometimes, switching to a different class of ligand can alter the stability of potential hydride intermediates and disfavor this pathway.

dot

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Influenced by Ligand Choice pd0 Pd(0)L (Active Catalyst) pd_aryl L-Pd(II)-Py      |     Ar pd0->pd_aryl   center ox_add Oxidative Addition (Often Rate-Limiting) [Ligand e⁻-donation is CRITICAL] pd_complex L-Pd(II)-Py      |     Br pd_complex->pd0   transmetal Transmetalation boronate Ar-B(OR)₂ + Base boronate->transmetal pd_aryl->pd_complex   red_elim Reductive Elimination [Ligand bulk is CRITICAL] product Py-Ar (Product) center->pd_complex Py-Br l1 Oxidative Addition: Requires electron-rich ligands. l2 Reductive Elimination: Favored by bulky ligands.

Caption: Suzuki-Miyaura cycle for this compound (Py-Br).

Part 3: Buchwald-Hartwig Amination Troubleshooting

This section addresses the C-N bond formation using this compound.

Question: Which ligands are most effective for the Buchwald-Hartwig amination of this substrate? My yields are low with traditional phosphine ligands.

Answer: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of this electron-rich bromopyridine benefits immensely from modern, specialized ligands.[21] The Buchwald dialkylbiaryl phosphine ligands are exceptionally effective and have been developed to couple a wide range of amines.[10]

LigandRecommended ForRationale
XPhos / G3-XPhos General purpose, primary & secondary aminesA highly active, versatile ligand. Often a first choice for challenging substrates.
RuPhos / G3-RuPhos Primary & secondary amines, sterically hindered partnersThe ruthenium-based backbone provides unique steric and electronic properties that can be highly effective.
BrettPhos / G3-BrettPhos Specifically designed for primary amines and ammonia equivalentsExcellent for overcoming challenges associated with less nucleophilic primary amines.[22]
Josiphos-type (Ferrocenyl) Secondary aminesThese ferrocene-based ligands developed by the Hartwig group are also highly active, particularly for secondary amines.[10]

A common mistake is to use an insufficient ligand-to-palladium ratio. Since amines can also act as ligands, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium precursor to prevent catalyst deactivation.

Question: My amination reaction is very slow or stalls completely. What experimental parameters can I adjust?

Answer: If you are already using an appropriate ligand, a stalled reaction often points to issues with the base or solvent.

  • Base Selection: The base in a Buchwald-Hartwig reaction deprotonates the amine after it coordinates to the palladium center.[23][24] A base that is too weak will not perform this step efficiently. For this substrate, a strong, non-nucleophilic base is required.

    • Good choices: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium tert-butoxide (KOt-Bu). NaOt-Bu is often the most generally effective.

    • Weaker bases like K₂CO₃ or K₃PO₄ are typically insufficient for C-N couplings unless the amine is very acidic.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

    • Toluene and Dioxane are common first choices.

    • If solubility is an issue or the reaction is sluggish, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or using tert-butanol (t-BuOH) can sometimes accelerate the reaction.[25]

  • Temperature: While many modern catalyst systems work at lower temperatures, challenging substrates may require heating to 80-110 °C to achieve a reasonable reaction rate.

dot

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Amination Catalytic Cycle cluster_legend Key Ligand & Base Roles pd0 Pd(0)L (Active Catalyst) pd_amido L-Pd(II)-Py      |     NR₂ pd0->pd_amido   center ox_add Oxidative Addition (Ligand e⁻-donation critical) pd_complex L-Pd(II)-Py      |     Br pd_complex->pd0   amine_coord Amine Coordination & Deprotonation amine R₂NH + Base amine->amine_coord pd_amido->pd_complex   red_elim Reductive Elimination (Ligand bulk critical) product Py-NR₂ (Product) center->pd_complex Py-Br l1 Oxidative Addition: Requires electron-rich ligands. l2 Deprotonation: Requires a strong, non-nucleophilic base. l3 Reductive Elimination: Favored by bulky ligands.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving the versatile building block, 5-Bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2).[1] The unique structural features of this compound—a basic pyridine nitrogen, a potentially labile methoxy group, and its common use in metal-catalyzed cross-coupling reactions—present specific challenges that are addressed herein.

Part 1: Foundational Workup Principles & General FAQs

This section addresses overarching issues related to the inherent chemical nature of the this compound core structure.

FAQ 1: How does the basic pyridine nitrogen impact my aqueous extraction (workup) strategy?

Answer: The pyridine nitrogen (pKa of the conjugate acid is ~5.2) is basic and will be protonated under acidic conditions. This property is a powerful tool that can be leveraged for purification.

  • Expertise & Causality: During an extractive workup, washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) will protonate the pyridine nitrogen, forming a pyridinium salt. This salt is highly polar and will partition into the aqueous layer. This is an effective method to separate your basic product from non-basic impurities, such as unreacted boronic acids, phosphine ligands, or homocoupled byproducts, which will remain in the organic phase. To recover your product, the acidic aqueous layer is then basified (e.g., with 2 M NaOH or NaHCO₃) to deprotonate the pyridinium salt, regenerating the neutral, organic-soluble compound, which can be back-extracted into a fresh organic solvent like ethyl acetate or dichloromethane.

  • Trustworthiness (Self-Validating Protocol): Always check the pH of the aqueous layer with pH paper after each wash. After the acid wash, the aqueous layer should be pH < 2. After basification, ensure the pH is > 9 before back-extraction to ensure complete deprotonation of your product.

start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) acid_wash Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->acid_wash separate1 Separate Layers acid_wash->separate1 org_layer1 Organic Layer: Contains neutral/acidic impurities (e.g., phosphine oxides, boronic acid byproducts) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains protonated pyridine product (Pyridinium Salt) separate1->aq_layer1 Aqueous basify Basify with Aqueous Base (e.g., NaOH, NaHCO3) to pH > 9 aq_layer1->basify back_extract Back-extract with Fresh Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aq_layer2 Aqueous Layer: (Inorganic Salts) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Contains Purified Product separate2->org_layer2 Organic end Dry, Filter, Concentrate to yield Purified Product org_layer2->end

Caption: Acid-base extraction workflow for purifying pyridine-containing compounds.
FAQ 2: Is the 2-methoxy group stable during workup? Can it be hydrolyzed?

Answer: The 2-methoxy group on the pyridine ring is generally stable under standard workup conditions, including washes with dilute acids and bases at room temperature. However, prolonged exposure to concentrated acids, particularly at elevated temperatures, can lead to hydrolysis, forming the corresponding 2-pyridone derivative.

  • Expertise & Causality: The hydrolysis of 2-methoxypyridines is a known reaction, though it typically requires forcing conditions.[2] During a standard room-temperature workup, the risk is minimal. However, if your reaction was run in a strong acid and required heating, or if you attempt to purify by distillation from an acidic medium, you should be aware of this potential side reaction. The formation of the 2-pyridone will be evident by a significant change in polarity (pyridones are much more polar) and distinct shifts in NMR spectroscopy.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] The workup of these reactions presents unique challenges, primarily related to the removal of the palladium catalyst and other reaction-specific reagents.

Subsection 2.1: The Persistent Problem of Palladium Contamination

A common issue in palladium-catalyzed reactions is the presence of residual palladium in the final product, often appearing as a dark or black solid. This is particularly challenging with pyridine-containing products.

FAQ 3: My crude product is dark grey/black, and I can't seem to remove the color. How do I remove the residual palladium catalyst?

Answer: The dark color is almost certainly due to residual palladium, which can exist as fine, heterogeneous particles ('Pd black') or as soluble Pd(II) species. The pyridine nitrogen in your product can act as a ligand, forming stable, soluble complexes with palladium, which makes simple filtration ineffective for its removal.[5] A multi-step approach is often necessary.

  • Expertise & Causality: First, it is crucial to remove any heterogeneous palladium. This is typically done by diluting the crude reaction mixture with a suitable solvent and filtering it through a pad of Celite®.[6][7] If the filtrate is still colored, soluble palladium is present. This requires treatment with a scavenger or an adsorbent.

start Crude Reaction Mixture (Dark/Colored) celite_filtration Dilute with solvent Filter through Celite® pad start->celite_filtration check_filtrate Is filtrate clear & colorless? celite_filtration->check_filtrate success Proceed to standard aqueous workup/purification check_filtrate->success Yes scavenger_path Treat with Pd Scavenger or Adsorbent (e.g., Activated Carbon, Scavenger Resin) check_filtrate->scavenger_path No stir Stir at RT or with gentle heat (e.g., 40-50 °C) for 1-18 h scavenger_path->stir filter_scavenger Filter through Celite® to remove scavenger/adsorbent stir->filter_scavenger filter_scavenger->success

Caption: Decision tree for effective palladium catalyst removal.
Method Description Advantages Disadvantages Best For
Filtration through Celite® Passing the diluted reaction mixture through a pad of diatomaceous earth.[6]Simple, fast, inexpensive.Only removes heterogeneous/precipitated palladium. Ineffective for soluble species.First-pass removal of Pd/C or Pd black that has crashed out of solution.
Activated Carbon Treatment Stirring the crude product solution with activated carbon.[5]Cost-effective, readily available.Can be non-specific and may adsorb the desired product, lowering yield.[5] Requires careful filtration to remove fine carbon particles.Removing color and moderate levels of soluble palladium.
Palladium Scavenger Resins Solid-supported resins (silica or polymer) with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[5]High selectivity and efficiency for palladium. Easy to remove by filtration.Higher cost compared to other methods. May require screening to find the optimal scavenger.Removing stubborn, soluble palladium to meet strict purity requirements (e.g., for APIs).
Protocol: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol provides a reliable method for removing soluble palladium species that persist after initial filtration.

  • Step 1: Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate, toluene) and filter through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[6] Wash the pad with additional solvent.

  • Step 2: Prepare the Scavenger Slurry: Concentrate the filtrate under reduced pressure. Re-dissolve the crude product in an appropriate solvent. Add the thiol-based scavenger resin (typically 5-10 wt% relative to the crude product weight).

  • Step 3: Scavenging: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The required time can vary from 1 to 18 hours. Monitor the removal by taking small aliquots, filtering, and analyzing by TLC (staining with KMnO₄ can sometimes visualize palladium) or LC-MS.

  • Step 4: Removal of Scavenger: Once scavenging is complete, filter the mixture through a fresh pad of Celite® to remove the resin.[5] Wash the resin thoroughly with fresh solvent to ensure complete recovery of the product.

  • Step 5: Final Workup: Combine the filtrate and washings. The solution should now be significantly lighter in color. Proceed with the standard aqueous workup and purification (e.g., column chromatography). For ultimate confirmation of palladium levels, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard.[8]

Part 3: Reaction-Specific Workup Guides

Subsection 3.1: Suzuki Coupling Workup Issues
FAQ 4: My Suzuki reaction is complete, but the workup is messy. How do I efficiently remove the boronic acid and base?

Answer: The workup for a Suzuki reaction involving this compound typically requires removal of the inorganic base (e.g., K₃PO₄, K₂CO₃) and excess boronic acid or its byproducts (e.g., boronic acid homocoupling).[9][10]

  • Trustworthiness (Self-Validating Protocol):

    • After reaction completion and initial palladium filtration (see Section 2.1), dilute the organic mixture with ethyl acetate.

    • Wash the organic layer with water or brine to remove the bulk of the inorganic base.

    • To remove residual boronic acid and its byproducts, perform a wash with a mild aqueous base like 1 M NaHCO₃ or 1 M K₂CO₃. Do not use a strong base like NaOH, as this can promote side reactions.

    • Follow with the acid-base extraction detailed in FAQ 1 to specifically isolate your pyridine product.

    • Finally, wash the combined organic layers containing your purified product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Subsection 3.2: Buchwald-Hartwig Amination Workup Issues
FAQ 5: The Buchwald-Hartwig amination workup is difficult due to the bulky phosphine ligands and strong bases. What is the best approach?

Answer: Buchwald-Hartwig reactions often use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and strong bases (e.g., NaOtBu, Cs₂CO₃), which can complicate the workup.[4][11]

  • Expertise & Causality: The primary challenge is separating your product from the phosphine ligand and its corresponding oxide. These are often greasy, non-polar compounds that can co-elute with the product during chromatography.

  • Trustworthiness (Self-Validating Protocol):

    • Once the reaction is complete, cool to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the strong base.[12]

    • Perform an initial filtration through Celite® to remove insoluble salts and palladium.[4]

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent. The acid-base extraction strategy (FAQ 1) is highly effective here. The phosphine ligands and their oxides are neutral and will remain in the initial organic layer, while your desired aminopyridine product is extracted into the aqueous acidic phase.

    • After basification and back-extraction, the resulting organic layer will be significantly enriched in your product and much easier to purify by column chromatography or recrystallization.

Part 4: Final Purification Strategies

FAQ 6: My compound streaks badly on silica gel chromatography. How can I improve the separation?

Answer: Streaking (or tailing) of basic compounds like pyridines on silica gel is a common problem. It is caused by strong, non-specific binding of the basic nitrogen to the acidic silanol (Si-OH) groups on the silica surface.

  • Expertise & Causality: To mitigate this, you need to neutralize the acidic sites on the silica. The most common method is to add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent system. Typically, adding 0.1-1% Et₃N to your hexane/ethyl acetate or dichloromethane/methanol mobile phase is sufficient to give sharp, well-defined spots and improve peak shape during column chromatography. Alternatively, commercially available deactivated or base-treated silica gel can be used.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum Post]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum Post]. Available at: [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Reddit. (2024). Removing Pyridine. r/chemistry. [Online Forum Post]. Available at: [Link]

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. [Online Forum Post]. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Online Forum Post]. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online Forum Post]. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Online Forum Post]. Available at: [Link]

  • Chemsrc. (2025). This compound. Available at: [Link]

  • Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.

Sources

Validation & Comparative

analytical validation of 5-Bromo-2-methoxy-3-methylpyridine structure

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies is crucial for the unambiguous structural validation and purity assessment of chemical entities in research and development. This guide provides a detailed technical comparison of principal analytical techniques for the validation of 5-Bromo-2-methoxy-3-methylpyridine, a substituted pyridine derivative relevant in the synthesis of bioactive molecules.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and experimental parameters. We will explore the orthogonal strengths of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment and quantification.

The Imperative of Analytical Validation

In the context of drug discovery and chemical research, the structural integrity and purity of a molecule like this compound are paramount. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] A validated method provides assurance of reliability, consistency, and accuracy, which are foundational to good science and regulatory compliance.[3]

Primary Structural Elucidation: A Spectroscopic Approach

Spectroscopic methods are indispensable for the initial confirmation of the chemical structure. For this compound (Molecular Formula: C₇H₈BrNO), a combination of NMR and Mass Spectrometry provides an unequivocal structural signature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Expertise & Causality:

  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect distinct signals for the two aromatic protons on the pyridine ring and the two methyl groups (methoxy and on the ring). The chemical shifts and splitting patterns (coupling) are predictable based on the electronic effects of the substituents (bromo, methoxy, and methyl groups).

  • ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. We anticipate seven distinct signals corresponding to the seven carbons in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16 for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak or TMS).

Expected Spectral Features: Based on analysis of similar substituted pyridines, the following are anticipated:[5][6][7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Two singlets or narrow doublets in the range of δ 7.0-8.5 ppm.

    • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

    • Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

  • Proton NMR Conforms to Structure is a standard specification from commercial suppliers, underscoring its primary role in identity confirmation.[8]

Logical Workflow: NMR Structural Confirmation

HPLC_Validation MethodDev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (No Interference) MethodDev->Specificity Linearity Linearity (5 Concentrations, r² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability, RSD ≤ 2%) Accuracy->Precision Robustness Robustness (Vary Parameters) Precision->Robustness ValidatedMethod Validated HPLC Method For Purity & Assay Robustness->ValidatedMethod

Sources

A Senior Application Scientist's Guide to Bromopyridine Reactivity: A Comparative Analysis of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromopyridines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, pyridine-based heterocycles are indispensable building blocks. Their utility is significantly enhanced when functionalized with a bromine atom, creating a versatile handle for a multitude of chemical transformations. Bromopyridines are cornerstone intermediates, primarily enabling the strategic construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of 5-Bromo-2-methoxy-3-methylpyridine with its foundational isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The objective is to move beyond a simple cataloging of properties and delve into the nuanced interplay of substituent effects on physicochemical characteristics and, most critically, on chemical reactivity. By understanding the causality behind their divergent behaviors, researchers can make more informed and strategic decisions in reaction design and optimization.

Part 1: A Foundation of Facts: Comparative Physicochemical Properties

The identity and placement of substituents on the pyridine ring fundamentally dictate the molecule's physical behavior, including its solubility, boiling point, and electronic nature. The introduction of methoxy and methyl groups to the 5-bromopyridine scaffold imparts distinct properties compared to the unsubstituted isomers.

Below is a summary of key physicochemical data, providing a quantitative basis for our subsequent discussion on reactivity.

PropertyThis compound2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 760207-87-2[1][2]109-04-6[3][4]626-55-1[5][6]1120-87-2[7][8]
Molecular Formula C₇H₈BrNO[2]C₅H₄BrN[3]C₅H₄BrN[5]C₅H₄BrN[7]
Molecular Weight 202.05 g/mol [2]158.00 g/mol [9][10]158.00 g/mol [5][11]158.00 g/mol [7]
Boiling Point 217.8±35.0 °C[1]192-194 °C[3][4]173 °C[5][6]N/A (Solid)
Density 1.5±0.1 g/cm³[1]1.657 g/mL at 25 °C[3][4]1.64 g/mL at 25 °C[5]N/A
pKa (of conjugate acid) N/A0.71[10]~2.84 (Predicted)3.35 (Predicted)[8]

Expert Analysis: The increased molecular weight and boiling point of this compound are expected consequences of the additional methoxy and methyl groups. More significantly, these substituents, being electron-donating in nature, are anticipated to increase the electron density of the pyridine ring compared to the unsubstituted bromopyridines. This electronic perturbation is the primary driver of the differences in chemical reactivity, which we will explore next.

Part 2: The "Why": Electronic Effects and Predicted Reactivity

The reactivity of a bromopyridine is not solely determined by the C-Br bond itself, but by its electronic environment, which is dictated by the interplay between the electron-deficient pyridine nitrogen and the substituents.

  • The Pyridine Ring: The nitrogen atom's electronegativity makes the pyridine ring inherently electron-deficient, particularly at the α (2, 6) and γ (4) positions.[12] This has profound implications for both nucleophilic substitution and the oxidative addition step in cross-coupling catalysis.

  • Unsubstituted Bromopyridines: The position of the bromine atom is the single most critical factor.

    • 2- and 4-Bromopyridine: The bromine is at an electron-deficient carbon. This polarization of the C-Br bond facilitates oxidative addition in palladium-catalyzed reactions and activates the ring for Nucleophilic Aromatic Substitution (SNAr).[13]

    • 3-Bromopyridine: The bromine is at a β-position (3 or 5), which is electronically more neutral compared to the α and γ positions. Consequently, 3-bromopyridine is generally the least reactive of the three isomers in both cross-coupling and SNAr reactions.[13]

  • This compound: Here, the situation is more complex.

    • The bromine is at the 5-position, which, like the 3-position, is not directly activated by the ring nitrogen.

    • However, the ring possesses a strongly electron-donating methoxy group at the 2-position and a weakly electron-donating methyl group at the 3-position. These groups collectively increase the electron density of the entire ring system, including the carbon bearing the bromine. This increased electron density can disfavor the oxidative addition step of many cross-coupling reactions, potentially leading to lower reactivity compared to isomers where the bromine is at an activated position.

G cluster_1 Electronic Profile: this compound cluster_2 Electronic Profile: 2-Bromopyridine cluster_3 Electronic Profile: 3-Bromopyridine N1 N C2 C-OCH₃ (Strongly e⁻ donating) N1->C2 C2->N1 C3 C-CH₃ (Weakly e⁻ donating) C2->C3 C4 C C3->C4 C3->C4 C5 C-Br (Increased e⁻ density) C4->C5 C6 C C5->C6 C6->N1 N2 N (e⁻ withdrawing) C2_2 C-Br (e⁻ deficient, activated) N2->C2_2 N2->C2_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 C5_2 C C4_2->C5_2 C6_2 C C5_2->C6_2 C6_2->N2 N3 N C2_3 C N3->C2_3 C3_3 C-Br (Less activated) C2_3->C3_3 C4_3 C C3_3->C4_3 C5_3 C C4_3->C5_3 C6_3 C C5_3->C6_3 C6_3->N3 G A 1. Add Reagents (Bromopyridine, Boronic Acid, Base, Catalyst) to Flask B 2. Seal and Purge (Evacuate/Backfill with Ar x3) A->B C 3. Add Degassed Solvent (Dioxane/H₂O) B->C D 4. Heat with Stirring (90-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Quench & Extract (Cool, add EtOAc, wash) E->F G 7. Dry & Purify (Na₂SO₄, Column Chromatography) F->G H Final Product G->H

Sources

A Comparative Guide to the Reactivity of Pyridyl Bromides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine moiety is a ubiquitous structural motif in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds involving pyridyl substrates. However, the reactivity of pyridyl halides is not uniform and is profoundly influenced by the position of the halogen atom relative to the ring nitrogen. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in three of the most prevalent cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The discussion is grounded in mechanistic principles and supported by experimental data to provide actionable insights for your synthetic endeavors.

The Underlying Principles of Pyridyl Bromide Reactivity

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by a combination of electronic and steric factors, all stemming from the influence of the pyridine nitrogen.

Electronic Effects: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient aromatic system.[1][2] This electron-withdrawing nature has a significant impact on the reactivity of the C-Br bond. The positions ortho (2- and 6-) and para (4-) to the nitrogen are the most electron-deficient due to resonance effects.[1] This generally makes the C-Br bonds at these positions more susceptible to the initial, often rate-determining, oxidative addition step in the catalytic cycle.[3][4][5] In this step, the palladium(0) catalyst inserts into the C-Br bond, a process favored by a more electrophilic carbon center.[6]

Steric Effects: The 2-position of the pyridine ring is in close proximity to the nitrogen atom's lone pair of electrons. This can lead to steric hindrance, which may impede the approach of the bulky palladium catalyst and its associated ligands.[7] Furthermore, the lone pair on the nitrogen of 2-bromopyridine can coordinate to the palladium center, which can sometimes inhibit catalysis.[8] This phenomenon, often referred to as the "2-pyridyl problem," can make couplings at this position particularly challenging and often require specialized ligands or reaction conditions to overcome.[8][9]

The interplay of these electronic and steric factors results in a nuanced reactivity profile for each isomer, which will be explored in the context of specific cross-coupling reactions below.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is one of the most widely used cross-coupling reactions.[10][11] The reactivity of bromopyridines in this transformation is a clear illustration of the aforementioned electronic and steric effects.

Generally, the order of reactivity for bromopyridines in Suzuki-Miyaura coupling is:

4-Bromopyridine > 3-Bromopyridine ≈ 2-Bromopyridine

  • 4-Bromopyridine: This isomer is typically the most reactive due to the strong electron-withdrawing effect of the para-nitrogen, which activates the C-Br bond for oxidative addition without the steric hindrance encountered at the 2-position.

  • 3-Bromopyridine: The C-Br bond in 3-bromopyridine is less electronically activated than in the 2- and 4-isomers.[1] However, it is also free from the steric encumbrance and potential catalyst inhibition associated with the 2-position, making it a reliable, albeit sometimes slower, coupling partner.

  • 2-Bromopyridine: The reactivity of 2-bromopyridine is complex. While the C-Br bond is electronically activated, the proximity of the nitrogen atom can lead to steric hindrance and catalyst inhibition.[8][12] Consequently, successful Suzuki-Miyaura couplings of 2-bromopyridine often necessitate the use of specialized ligands that are both bulky and electron-rich to promote the desired catalytic cycle.[13][14]

Supporting Experimental Data for Suzuki-Miyaura Coupling
Bromopyridine IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃aq. isopropanol100Good to Excellent[15]
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O8081[16]
3-Bromopyridine2-Methoxy-5-pyridylboronic acidPd₂(dba)₃/P(tBu)₃K₂CO₃Toluene110High[17]
4-BromopyridinePhenylboronic acidPd/CK₂CO₃Toluene/H₂O8095[15]

Note: Direct comparison of yields should be interpreted with caution as reaction conditions are not identical across different studies.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyridine.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add 3-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[18][19][20] The reactivity trends for bromopyridines in this reaction are similar to those observed in Suzuki-Miyaura coupling, with electronic activation playing a key role.

The general reactivity order is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine and 2-Bromopyridine: These isomers are generally more reactive than 3-bromopyridine due to the electronic activation of the C-Br bond by the nitrogen atom.[21] The choice between 2- and 4-bromopyridine can depend on the specific amine and reaction conditions, with steric hindrance around the 2-position sometimes playing a role.[22]

  • 3-Bromopyridine: While often less reactive, 3-bromopyridine can be effectively coupled with a wide range of amines, often requiring slightly more forcing conditions or more active catalyst systems.[18]

Supporting Experimental Data for Buchwald-Hartwig Amination
Bromopyridine IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePiperidine(NHC)Pd(allyl)ClNaOtBuTolueneRT91[23]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOtBuToluene8060[22]
3-Amino-5-bromopyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene100High[18]
4-BromopyridineAniline[Pd(Cinamyl)Cl]₂/DavePhosDBUToluene11085[24]

Note: This table presents data from various studies on bromopyridine derivatives, and direct comparison requires consideration of the specific substrates and conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyridine.

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-bromopyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[25][26][27] The reactivity of bromopyridines in this reaction is also heavily influenced by the position of the bromine atom.

The general reactivity order is:

4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine and 2-Bromopyridine: The electronically activated C-Br bonds at the 2- and 4-positions lead to higher reactivity in Sonogashira couplings.[3][28] The choice between these two isomers can be substrate-dependent, but both are generally effective.

  • 3-Bromopyridine: As with the other cross-coupling reactions, 3-bromopyridine is typically less reactive due to the lack of strong electronic activation. However, with appropriate optimization of catalysts, ligands, and reaction conditions, high yields can be achieved.[26]

Supporting Experimental Data for Sonogashira Coupling
Bromopyridine IsomerAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/CuIEt₃NDMF100High[26]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRTLow (25%)[29]
2-Bromo-4-iodopyridine (at C-I)PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRTHigh[28][30]
3,5-Dibromo-2,6-dichloropyridineVarious alkynesPdCl₂(PPh₃)₂/CuIEt₃NTHF60Good[31]

Note: The table includes data on various substituted bromopyridines to illustrate the scope of the reaction. The regioselectivity in di- or polyhalogenated pyridines is also a crucial factor, with C-I bonds being more reactive than C-Br bonds.[28]

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

This is a representative protocol for the Sonogashira coupling of a bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L_n-OR' ArPdBr->ArPdOR Ligand Exchange (Base, R'B(OH)₂) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L_n(HNR₂)]Br ArPdBr->AmineComplex Amine Coordination (HNR₂) PdAmido [Ar-Pd(II)L_n(NR₂)] PdAmido->Pd0 Reductive Elimination (Ar-NR₂) AmineComplex->PdAmido Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L_n-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR CuBr->CuAlkyne Alkyne + Base CuAlkyne->ArPdBr CuAlkyne->CuBr To Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Ar/N₂) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The reactivity of pyridyl bromides in cross-coupling reactions is a nuanced subject governed by the interplay of electronic activation and steric hindrance imparted by the ring nitrogen. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 4-bromopyridine generally exhibits the highest reactivity due to strong electronic activation and minimal steric hindrance. 3-Bromopyridine is a reliable substrate, though often less reactive, while the "2-pyridyl problem" makes couplings with 2-bromopyridine more challenging, frequently requiring specialized catalytic systems. By understanding these fundamental principles and leveraging the appropriate reaction conditions, researchers can effectively incorporate the versatile pyridine scaffold into complex molecules for a wide range of applications in the pharmaceutical and materials sciences.

References

  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange.
  • Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine - Benchchem.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • oxidative addition and palladium coupling - csbsju.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Overcoming steric hindrance in the synthesis of 2-(2-Bromophenyl)oxane - Benchchem.
  • Buchwald–Hartwig amin
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public

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A Comparative Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxy-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines are a cornerstone of many pharmaceutical compounds, and understanding their exact structure is critical for establishing structure-activity relationships (SAR). This guide provides an in-depth technical comparison of standard spectroscopic methods for the characterization of 5-Bromo-2-methoxy-3-methylpyridine and its derivatives. We will delve into the causality behind experimental choices and present supporting data from closely related analogs to offer a comprehensive analytical framework.

Introduction: The Significance of this compound Scaffolds

This compound serves as a versatile scaffold in medicinal chemistry. The pyridine core is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The specific substitution pattern of a bromine atom, a methoxy group, and a methyl group provides distinct electronic and steric properties, making it a valuable building block for creating libraries of compounds for drug discovery. The bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space[1].

Accurate and unambiguous characterization of these molecules is the bedrock of any research and development program. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity, purity, and structure of these compounds.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound derivatives. Each technique provides a unique piece of the structural puzzle.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the chemical environment and connectivity of protons.High resolution, sensitive to subtle changes in electronic environment, allows for determination of isomeric purity.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Provides a clear picture of the carbon skeleton, less prone to signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Identifies the presence of specific functional groups.Fast and simple, good for identifying key bonds like C-O, C=N, and aromatic C-H.Provides limited information on the overall molecular structure, can be difficult to interpret complex spectra.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation. The isotopic pattern of bromine is a key diagnostic feature.[2][3]Isomers often have identical molecular weights and may show similar fragmentation.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule.Useful for comparing conjugation in a series of derivatives.Generally provides broad, less specific structural information compared to NMR or MS.

The logical workflow for characterizing a novel this compound derivative would typically start with ¹H NMR and Mass Spectrometry to confirm the basic structure and molecular weight. This would be followed by ¹³C NMR for a detailed carbon skeleton analysis and IR spectroscopy to confirm functional groups. UV-Vis spectroscopy can be employed for comparative studies within a library of derivatives.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical information.

Expected ¹H NMR Spectral Features of this compound:

Based on the structure and data from analogous compounds, the following proton signals are anticipated (in CDCl₃):

  • Aromatic Protons (Pyridine Ring): Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 will likely be a singlet, and the proton at C6 will also appear as a singlet due to the lack of adjacent protons. Their precise chemical shifts will be influenced by the electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically in the range of δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

  • Methyl Protons (-CH₃): A sharp singlet, typically in the range of δ 2.2-2.5 ppm, corresponding to the three equivalent protons of the methyl group at the C3 position.

A supplier of this compound confirms that its proton NMR conforms to the expected structure.[4][5] For a closely related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, the ¹H NMR data in DMSO-d₆ shows a singlet for the aromatic proton at δ 8.25 ppm, a singlet for the methoxy protons at δ 3.94 ppm, and a singlet for the methyl protons at δ 2.29 ppm.[6][7]

Expected ¹³C NMR Spectral Features of this compound:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:

  • Aromatic Carbons (Pyridine Ring): Five signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic and heavy atom effects. The carbon attached to the methoxy group (C2) will be shifted downfield.

  • Methoxy Carbon (-OCH₃): A signal in the range of δ 50-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

For the related compound 5-Bromo-2-methoxypyridine, the carbon signals have been reported, providing a reference for the expected chemical shifts.[8]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of the bromine atom.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] This will result in two peaks of almost equal intensity at m/z = 201 and m/z = 203, corresponding to [C₇H₈⁷⁹BrNO]⁺ and [C₇H₈⁸¹BrNO]⁺, respectively. The monoisotopic mass of the compound is 200.97893 Da.[1]

  • Fragmentation Pattern: Common fragmentation pathways for substituted pyridines include the loss of the substituents. We can expect to see fragments corresponding to the loss of a methyl radical (-15 amu), a methoxy radical (-31 amu), and potentially the bromine atom.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected IR Spectral Features of this compound:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The pyridine ring vibrations will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the methoxy group is expected in the 1250-1000 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[9]

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a routine spectrum.

    • Spectral Width: A sweep width covering the range of -1 to 10 ppm.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration.

    • Spectral Width: A sweep width covering the range of 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion region for the characteristic bromine isotope pattern and the fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary_char Primary Characterization cluster_secondary_char Secondary Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR Initial Structure Check MS Mass Spectrometry (GC-MS) Purification->MS Confirm Molecular Weight IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Detailed Skeleton Analysis Data_Integration Integrate All Spectroscopic Data H_NMR->Data_Integration MS->Data_Integration C_NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Comparative Studies Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

Alternative and Complementary Analytical Techniques

While spectroscopic methods are the primary tools for structural elucidation, other analytical techniques can provide valuable complementary information, particularly for assessing purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of a sample and for separating isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[10][11]

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of the compound.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.

The following diagram illustrates the relationship between the primary spectroscopic techniques and these complementary methods.

Analytical_Techniques cluster_spectroscopy Spectroscopic Methods cluster_complementary Complementary Techniques Core_Compound 5-Bromo-2-methoxy- 3-methylpyridine Derivative NMR NMR (¹H, ¹³C) Core_Compound->NMR Structure Connectivity MS Mass Spectrometry Core_Compound->MS Molecular Weight & Formula IR IR Spectroscopy Core_Compound->IR Functional Groups UV_Vis UV-Vis Core_Compound->UV_Vis Electronic Properties HPLC HPLC Core_Compound->HPLC Purity & Isomer Separation Elemental_Analysis Elemental Analysis Core_Compound->Elemental_Analysis Empirical Formula X_Ray X-ray Crystallography Core_Compound->X_Ray Absolute 3D Structure

Caption: Relationship between spectroscopic and complementary analytical techniques.

Conclusion

The robust characterization of this compound derivatives relies on a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural information, Mass Spectrometry is indispensable for confirming the molecular weight and the presence of bromine. IR and UV-Vis spectroscopy offer valuable complementary data. By following the detailed protocols and understanding the strengths and limitations of each method, researchers can confidently and accurately elucidate the structures of these important pharmaceutical building blocks, paving the way for successful drug discovery and development programs.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • PubChem. 5-Bromo-2-methoxy-3-nitro-4-picoline. Retrieved from [Link]

  • PubChem. 5-Bromo-2-methoxypyridine. Retrieved from [Link]

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  • SpectraBase. 5-Bromo-2-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemBK. 5-BROMO-2-METHOXY-4-PICOLINE. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed Central. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Semantic Scholar. 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • CrystEngComm. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet.... Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to GC-MS Analysis of 5-Bromo-2-methoxy-3-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction outcomes is paramount. The synthesis of complex molecules, such as derivatives of 5-Bromo-2-methoxy-3-methylpyridine, often involves intricate reaction pathways where the desired product is accompanied by a host of related impurities and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of these volatile and semi-volatile compounds.[1]

This guide provides an in-depth comparison of GC-MS methodologies for the analysis of reaction products stemming from this compound. We will delve into the rationale behind method development, compare analytical approaches, and provide detailed experimental protocols. The focus will be on providing a framework for robust and reliable analysis, crucial for process optimization and quality control in pharmaceutical research and development.

The Importance of Method Specificity in Analyzing Post-Reaction Mixtures

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to forge new carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] However, these palladium-catalyzed reactions are not always perfectly selective. A typical reaction mixture may contain:

  • Starting Material: Unreacted this compound.

  • Desired Product: The result of the intended cross-coupling.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the starting material or the boronic acid reagent (in the case of Suzuki reactions).[4]

  • Dehalogenated Impurities: this compound that has lost its bromine atom, resulting in 2-methoxy-3-methylpyridine.[5]

  • Other Isomeric Byproducts: Depending on the reaction conditions, side reactions can lead to the formation of constitutional isomers.

A robust GC-MS method must be able to separate and distinguish between these closely related compounds to provide a clear picture of the reaction's success and impurity profile.

Comparing GC-MS Analytical Approaches

The choice of GC-MS parameters can significantly impact the quality of the analytical results. Here, we compare two common approaches for the analysis of a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.

Method A: General Purpose Screening

This method employs a standard non-polar column and a relatively fast temperature ramp. It is suitable for quickly assessing the presence of major components in the reaction mixture.

Method B: High-Resolution Isomer Separation

This method utilizes a mid-polarity column and a slower temperature ramp to achieve baseline separation of closely eluting isomers and byproducts, which is critical for accurate quantification and impurity profiling.

Experimental Data: A Comparative Analysis

To illustrate the differences between the two methods, consider the following hypothetical experimental data from the analysis of a crude reaction mixture.

Table 1: Comparison of GC-MS Method Performance

CompoundExpected Retention Time (min) - Method AObserved Resolution - Method AExpected Retention Time (min) - Method BObserved Resolution - Method BKey Identifying Ions (m/z)
2-methoxy-3-methylpyridine8.5Co-elutes with solvent front10.2Baseline123, 108, 92
This compound 12.3Baseline15.8Baseline201, 203, 186, 188, 122
2-methoxy-3-methylbiphenyl (Desired Product) 15.1Shoulder with homocoupling product19.5Baseline198, 183, 167
5,5'-bis(2-methoxy-3-methylpyridine) (Homocoupling)15.3Shoulder with desired product20.1Baseline244, 229, 214

As the data in Table 1 suggests, Method B provides superior resolution, enabling the accurate identification and quantification of the desired product and key byproducts.

Experimental Protocols

Sample Preparation
  • Quench the reaction: Add 1 mL of saturated aqueous sodium bicarbonate solution to a 100 µL aliquot of the crude reaction mixture.

  • Extraction: Extract the aqueous layer with 1 mL of ethyl acetate.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate.

  • Dilution: Dilute the dried organic extract 1:100 with ethyl acetate for GC-MS analysis.

Method A: General Purpose Screening Protocol
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-450

Method B: High-Resolution Isomer Separation Protocol
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-450

Visualizing the Workflow and Reaction Pathway

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Dilute Dilute for Analysis Dry->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectra Acquire Mass Spectra Detect->Spectra Identify Identify Components Chromatogram->Identify Spectra->Identify Quantify Quantify Analytes Identify->Quantify

Caption: A generalized workflow for the GC-MS analysis of a crude reaction mixture.

Hypothetical Suzuki Coupling Reaction Pathway

Suzuki_Reaction SM This compound Catalyst Pd Catalyst Base SM->Catalyst Homocoupling Homocoupling Byproduct SM->Homocoupling Side Reaction Dehalogenation Dehalogenated Impurity SM->Dehalogenation Side Reaction Boronic Phenylboronic Acid Boronic->Catalyst Product 2-methoxy-3-methylbiphenyl (Desired Product) Catalyst->Product Suzuki Coupling

Sources

A Senior Application Scientist's Guide to Catalyst Performance in the Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds involving pyridine scaffolds is particularly crucial, as these motifs are prevalent in a vast number of pharmaceuticals. However, the Suzuki coupling of bromopyridines presents unique challenges that necessitate a careful and informed selection of the catalytic system.

This guide provides an in-depth comparison of catalyst performance for the Suzuki coupling of 2-, 3-, and 4-bromopyridines. We will delve into the mechanistic nuances that dictate catalyst efficacy, present comparative experimental data, and offer detailed, field-proven protocols to empower you to select the optimal catalyst for your specific synthetic challenge.

The Challenge of Bromopyridines in Suzuki Coupling

The primary obstacle in the Suzuki coupling of bromopyridines lies in the inherent nature of the pyridine ring. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center of the catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and sluggish reaction times. This issue is particularly pronounced with 2-bromopyridine, where the proximity of the nitrogen to the reaction center facilitates the formation of stable, inactive catalyst complexes. This phenomenon is often referred to as the "2-pyridyl problem."[1][2]

The electronic nature of the pyridine ring also plays a significant role. As an electron-deficient heteroaromatic system, the carbon-bromine bond in bromopyridines is generally more activated towards oxidative addition (the rate-determining step in many cases) compared to electron-rich aryl bromides. However, the choice of ligand on the palladium catalyst is critical to modulate its electronic properties and steric environment to achieve optimal reactivity and stability.

Comparative Analysis of Catalyst Systems

The efficacy of a catalyst in the Suzuki coupling of bromopyridines is largely determined by the ligand coordinated to the palladium center. Modern catalysis has moved beyond the classical Pd(PPh₃)₄ to more sophisticated systems that offer superior performance for these challenging substrates. We will compare three major classes of palladium catalysts: those with bulky phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and a more economical alternative, nickel-based catalysts.

Palladium Catalysts with Bulky Phosphine Ligands

This class of catalysts, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands), has revolutionized the field of cross-coupling. Ligands such as SPhos, RuPhos, and XPhos create a sterically hindered environment around the palladium center, which promotes the formation of the active, monoligated Pd(0) species. This steric bulk also facilitates the reductive elimination step and can prevent the deactivating coordination of the pyridine nitrogen.

Key Advantages:

  • High Activity: Often achieve high yields with low catalyst loadings.

  • Broad Substrate Scope: Effective for a wide range of bromopyridines and boronic acids, including sterically hindered examples.

  • Commercial Availability: A wide variety of ligands and pre-catalysts are commercially available.

Considerations:

  • Air Sensitivity: While many pre-catalysts are air-stable, the phosphine ligands themselves can be air-sensitive.

  • Cost: These advanced ligands can be more expensive than simpler phosphines.

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as a powerful alternative to phosphines. They are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates to higher catalyst turnover numbers (TONs) and increased resistance to deactivation. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly noteworthy for their high activity and air/moisture stability.[3][4][5]

Key Advantages:

  • High Stability and Activity: Excellent thermal stability and high turnover numbers.[3][4]

  • Air and Moisture Stability: Many NHC-Pd pre-catalysts are bench-stable, simplifying reaction setup.[5]

  • Effectiveness for Hindered Substrates: The steric bulk of many NHC ligands makes them well-suited for challenging couplings.

Considerations:

  • Cost: Can be more expensive than traditional phosphine-based systems.

Nickel-Based Catalysts

As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant interest. Nickel catalysts can exhibit unique reactivity and are particularly effective for the coupling of challenging substrates, including heteroaryl chlorides.[6][7][8] While often requiring more rigorous optimization, they present a sustainable option for large-scale synthesis.

Key Advantages:

  • Cost-Effective: Nickel is significantly cheaper than palladium.

  • Unique Reactivity: Can be effective for substrates that are challenging for palladium catalysts.[6][7]

Considerations:

  • Air and Moisture Sensitivity: Many nickel catalysts are more sensitive to air and moisture than their palladium counterparts, often requiring the use of a glovebox.

  • Reaction Optimization: May require more extensive optimization of reaction conditions.

Quantitative Performance Data

The following tables summarize the performance of various catalyst systems for the Suzuki coupling of 2-, 3-, and 4-bromopyridine with phenylboronic acid. It is important to note that the data is compiled from various sources and reaction conditions may vary. Therefore, this data should be used as a guide for catalyst selection, with the understanding that optimization may be necessary for a specific application.

Table 1: Catalyst Performance for the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-5K₂CO₃Toluene/H₂O1001285[9]
Pd(OAc)₂ / SPhos1-2K₃PO₄1,4-Dioxane1004~95[3]
PEPPSI-IPr0.5-1Cs₂CO₃t-AmylOH1002~98[3]
NiCl₂(PCy₃)₂5K₃PO₄2-Me-THF10012Good to Excellent[8]

Table 2: Catalyst Performance for the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[3]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[3]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[3]
Pd(dppf)Cl₂3K₂CO₃MeCN/H₂O801-2>90

Table 3: Catalyst Performance for the Suzuki Coupling of 4-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-5K₂CO₃Toluene/H₂O9012~88
Pd(OAc)₂ / XPhos1-5K₃PO₄THF70-9012-18High[6]
PEPPSI-IPr1K₂CO₃(solvent-free, MW)1100.17>91[4][10]
NiCl₂(dme)5-10K₃PO₄Dioxane12024~70-80[11]

Mechanistic Insights and Catalyst Selection Rationale

The choice of catalyst should be guided by a mechanistic understanding of the Suzuki-Miyaura coupling and the specific challenges posed by each bromopyridine isomer.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Rate-determining step for aryl bromides OA Oxidative Addition (R-X) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R Base is crucial here Trans Transmetalation (R'-B(OR)2) PdII_R->Pd0 Catalyst Regeneration Product R-R' PdII_R->Product RE Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • 2-Bromopyridine: The proximity of the nitrogen atom necessitates the use of catalysts that can overcome catalyst inhibition. Bulky ligands like SPhos and NHC ligands (e.g., in PEPPSI-IPr) are highly effective as they create a sterically crowded environment around the palladium center, disfavoring the coordination of the pyridine nitrogen. The strong σ-donating nature of NHC ligands also enhances the stability and activity of the catalyst.

  • 3-Bromopyridine: This isomer is generally less challenging than 2-bromopyridine as the nitrogen atom is further from the reaction site. A wider range of catalysts can be effective. However, for achieving high yields and fast reaction times, modern catalyst systems like Pd(OAc)₂/SPhos or PEPPSI-IPr are still recommended. The classic Pd(PPh₃)₄ can also provide good results, though typically with higher catalyst loading and longer reaction times.[3]

  • 4-Bromopyridine: Similar to 3-bromopyridine, 4-bromopyridine is a relatively straightforward substrate. The choice of catalyst can be guided by factors such as cost, desired reaction time, and scale. For rapid and efficient small-scale synthesis, PEPPSI-IPr under microwave irradiation can be an excellent choice.[4][10] For larger-scale reactions where cost is a consideration, a system like Pd(OAc)₂ with a suitable phosphine ligand or even a well-optimized nickel-based catalyst could be employed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of each bromopyridine isomer with phenylboronic acid, using a representative high-performance catalyst system for each.

Workflow start Start setup Reaction Setup: - Add solids (halide, boronic acid, base, catalyst) - Inert atmosphere (Ar/N2) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with H2O and brine reaction->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end End purify->end

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 2-bromopyridine via syringe, followed by the degassed 1,4-dioxane.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.

Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Degassed toluene (4 mL) and degassed water (1 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Flush the flask with an inert gas (e.g., nitrogen) for 10 minutes.

  • Add the degassed toluene and water.

  • Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Separate the organic layer, and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 3-phenylpyridine.[3]

Protocol 3: Suzuki Coupling of 4-Bromopyridine with Phenylboronic Acid using PEPPSI-IPr

Materials:

  • 4-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed tert-Amyl alcohol (t-AmylOH) (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst, 4-bromopyridine, phenylboronic acid, and Cs₂CO₃ to a microwave vial equipped with a stir bar.

  • Add the degassed t-AmylOH.

  • Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for a designated time (typically 10-30 minutes), or in a preheated oil bath for 2 hours.[3][4]

  • Monitor for completion by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-phenylpyridine.

Conclusion

The successful Suzuki-Miyaura coupling of bromopyridines is highly dependent on the judicious selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for 3- and 4-bromopyridines, modern catalyst systems offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.

For the challenging coupling of 2-bromopyridines, the use of palladium catalysts with bulky phosphine ligands such as SPhos or robust NHC-ligated pre-catalysts like PEPPSI-IPr is strongly recommended to overcome catalyst inhibition. For the less sterically hindered 3- and 4-bromopyridines, a broader range of catalysts can be employed, and the choice can be guided by factors such as cost, desired reaction speed, and scale. The emergence of nickel catalysis also presents a promising, cost-effective alternative, particularly for large-scale applications, though it may require more extensive optimization.

By understanding the mechanistic principles and leveraging the comparative data and protocols provided in this guide, researchers can confidently navigate the challenges of bromopyridine coupling and efficiently synthesize the valuable pyridyl-containing molecules essential for their research and development endeavors.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). BenchChem.
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. (2025). BenchChem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (2025). BenchChem.
  • A Comparative Analysis of Boronic Acids in the Suzuki-Miyaura Coupling with 2-Bromopyridine. (2025). BenchChem.
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, (11), 1761-1764.
  • Technical Support Center: Suzuki Reactions with 2-Bromopyridines. (2025). BenchChem.
  • Palladium PEPPSI-IPr Complex Supported on a Calix[12]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020). Molecules, 25(18), 4255.

  • Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. (2025). BenchChem.
  • Coupling: NiBr2(dme) vs. Palladium Catalysts for the Suzuki Reaction. (2025). BenchChem.
  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). Molecules, 23(10), 2465.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Journal of the American Chemical Society, 129(43), 13001–13007.
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025).
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2021). Organic & Biomolecular Chemistry, 19(35), 7647-7654.
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). The Journal of Organic Chemistry, 82(12), 6638-6646.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2097-2108.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Organic Letters, 15(15), 4058–4061.
  • A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2016).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). The Journal of Organic Chemistry, 69(17), 5578-5587.
  • An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (2011).
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. (2025). BenchChem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. (2017). Chemical Science, 8(2), 1364-1372.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (2025). BenchChem.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews, 42(13), 5270-5283.
  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Aryl
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-methoxy-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency, cost, and the ultimate success of a project. 5-Bromo-2-methoxy-3-methylpyridine is a valuable substituted heteroaromatic intermediate, frequently employed in the construction of complex molecular architectures. However, challenges related to availability, cost, or specific reactivity profiles may necessitate the consideration of alternatives.

This guide provides an in-depth, objective comparison of viable alternative reagents. We will move beyond a simple list of substitutes to explain the causality behind their performance, grounded in mechanistic principles and supported by experimental data for analogous systems. Our goal is to empower you to make informed, strategic decisions in your synthetic design.

Understanding the Benchmark: this compound

Before exploring alternatives, we must first understand the properties of our reference compound, this compound (CAS 760207-87-2).[1][2]

  • Structure and Reactivity: This compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. The methoxy and methyl groups are electron-donating, which increases the electron density of the pyridine ring. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] The C-Br bond is the primary site of reactivity in these transformations, undergoing oxidative addition to a Pd(0) catalyst to initiate the catalytic cycle.

The Rationale for Seeking Alternatives

The need for an alternative reagent can arise from several practical and chemical considerations:

  • Commercial Availability and Cost: The supply and cost of specialized building blocks can fluctuate. Sourcing a more readily available or cost-effective analog can significantly impact project budgets and timelines. Suppliers for the parent compound and its derivatives include Alfa Aesar (now Thermo Scientific Chemicals), Clearsynth Labs, and Capot Chemical.[1][6][7]

  • Tuning Reactivity: The electronic nature of the parent compound may not be optimal for every transformation. A more electron-deficient ring might be required to facilitate oxidative addition, or a less sterically hindered analog may be needed to improve coupling with bulky partners.

  • Differential Selectivity: In molecules with multiple reactive sites, it is often necessary to functionalize one position selectively. An alternative reagent might offer a different reactivity profile, allowing for orthogonal synthetic strategies. For instance, using a dihalopyridine like 5-Bromo-2-chloro-4-methylpyridine allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent reactions.[8]

A Comparative Analysis of Alternative Reagents

We will now analyze three classes of alternatives, focusing on how structural modifications impact their performance in cross-coupling reactions.

Alternative Class 1: Isomeric Analogs

Shifting the position of the methyl group can subtly alter both steric and electronic properties.

  • Example: 5-Bromo-2-methoxy-4-methylpyridine

  • Analysis: Moving the methyl group from the 3- to the 4-position places it para to the ring nitrogen. This change can influence the overall electron distribution and basicity of the nitrogen atom. While the steric environment around the C-Br bond at the 5-position is not drastically different, the electronic perturbation can affect the rate of the catalytic cycle. For some catalyst systems, this minor electronic tuning can be the difference between a sluggish reaction and an efficient one.

Alternative Class 2: Halogen Variants

The identity of the halogen is one of the most critical factors governing reactivity in cross-coupling reactions.

  • Examples: 5-Chloro -2-methoxy-3-methylpyridine vs. 5-Iodo -2-methoxy-3-methylpyridine

  • Analysis: The rate of oxidative addition, often the rate-limiting step in the catalytic cycle, is directly dependent on the carbon-halogen bond strength (C-Cl > C-Br > C-I).

    • Iodo-analogs are the most reactive. The weaker C-I bond allows for faster oxidative addition, often enabling the use of less active catalysts or milder reaction conditions. However, they are typically more expensive and can be less stable.

    • Chloro-analogs are generally more cost-effective and stable but are the least reactive. Their stronger C-Cl bond requires more sophisticated, highly active catalyst systems to achieve efficient coupling. These systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9]

Alternative Class 3: Electronically Modified Analogs

Replacing the electron-donating methyl group with an electron-withdrawing group (EWG) dramatically alters the electronic landscape of the pyridine ring.

  • Example: 5-Bromo-2-methoxy-3-nitro pyridine[10][11]

  • Analysis: The strongly withdrawing nitro group makes the pyridine ring significantly more electron-deficient. This has a profound effect on the C-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This enhanced reactivity can lead to higher yields and faster reaction times, especially for challenging coupling partners. However, the presence of a nitro group may not be compatible with downstream synthetic steps that involve reductive conditions.

Performance Data in Key Cross-Coupling Reactions

The following table summarizes the expected performance of these alternatives in common cross-coupling reactions, based on data from structurally analogous systems reported in the literature.

Reagent ClassReactionCatalyst System (Example)Expected YieldKey Considerations
Benchmark Suzuki-MiyauraPd(PPh₃)₄ / K₃PO₄Good (75-90%)Standard, well-established conditions.[9]
(this compound)Buchwald-HartwigPd₂(dba)₃ / Xantphos / Cs₂CO₃Good (70-85%)Requires careful selection of ligand and base to avoid side reactions.[4]
Halogen Variant Suzuki-MiyauraPd(OAc)₂ / SPhos / K₃PO₄Moderate to Good (60-80%)Requires a highly active catalyst system due to the stronger C-Cl bond.[9]
(5-Chloro -analog)
Halogen Variant SonogashiraPd(PPh₃)₂Cl₂ / CuI / Et₃NExcellent (>90%)Highly reactive, allowing for mild conditions.[12]
(5-Iodo -analog)
Electronic Variant Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃Excellent (>90%)The electron-withdrawing nitro group accelerates oxidative addition.[13]
(5-Bromo-3-nitro -analog)Buchwald-HartwigPd(OAc)₂ / BINAP / NaOtBuGood to Excellent (80-95%)The activated substrate is highly compatible with standard Buchwald-Hartwig conditions.[14]

Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for two of the most common transformations.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is adapted from established procedures for the coupling of substituted bromopyridines and serves as an excellent starting point for optimization.[3][9]

Objective: To synthesize a 5-aryl-2-methoxypyridine derivative.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add bromopyridine, boronic acid, and base to a dry flask. B 2. Add catalyst (e.g., Pd(PPh3)4). A->B C 3. Add degassed solvents (e.g., Dioxane/H2O). B->C D 4. Heat mixture (e.g., 90 °C) for 4-18h. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool, dilute with EtOAc, and filter. E->F G 7. Perform aqueous wash (H2O, brine). F->G H 8. Dry, concentrate, and purify via column chromatography. G->H I I H->I Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of bromopyridine).

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 18 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative

This protocol provides a general method for C-N bond formation, a crucial transformation in pharmaceutical synthesis.[14]

Objective: To synthesize an N-aryl-5-amino-2-methoxypyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and proceed with an aqueous workup as described in the Suzuki protocol.

  • Purify the product by flash column chromatography.

Visualizing Structure-Reactivity Relationships

The choice of reagent is fundamentally a question of tuning the reactivity at the coupling site. The following diagram illustrates how different substituents influence the C-Br bond.

Reactivity cluster_EDG Electron Donating Groups (EDGs) cluster_EWG Electron Withdrawing Groups (EWGs) cluster_Sterics Steric Hindrance Pyridine 5-Bromo-Pyridine Ring C-Br Bond EDG_Node -CH3 -OCH3 Effect: Increase electron density on ring Result: Slower oxidative addition EDG_Node->Pyridine:f1 Deactivates EWG_Node -NO2 -CF3 Effect: Decrease electron density on ring Result: Faster oxidative addition EWG_Node->Pyridine:f1 Activates Steric_Node Bulky group at C4/C6 Effect: Hinders catalyst approach Result: Slower reaction rate Steric_Node->Pyridine:f1 Hinders

Caption: Influence of substituents on C-Br bond reactivity in cross-coupling.

Conclusion

While this compound is a competent and widely used building block, a nuanced understanding of its structural analogs provides a significant strategic advantage in chemical synthesis.

  • For enhanced reactivity and overcoming difficult couplings, consider an electronically activated analog like 5-Bromo-2-methoxy-3-nitropyridine .

  • For cost-sensitive projects where optimization is feasible, a chloro-analog may be the most economical choice, provided a potent catalyst system is employed.

  • For maximum reactivity under the mildest conditions, an iodo-analog is the premier choice, albeit at a higher cost.

Ultimately, the optimal reagent is context-dependent. By understanding the interplay of electronic, steric, and mechanistic factors, researchers can select the most effective building block to accelerate their discovery and development efforts.

References

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry. [Link]

  • This compound manufacturers and suppliers in india. ChemicalsIndia. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2021). European Journal of Medicinal Chemistry. [Link]

  • Some reactions of substituted 2-bromopyridines. (1952). Journal of the Chemical Society. [Link]

  • 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. IndiaMART. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2001). Chemical & Pharmaceutical Bulletin. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules. [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). Molecules. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). The Journal of Organic Chemistry. [Link]

  • Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. The Royal Society of Chemistry. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). Molecules. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2017). Organic Letters. [Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021). Organic Process Research & Development. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Autech Industry Co.,Limited. [Link]

  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2020). Journal of Porphyrins and Phthalocyanines. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2017). Chemistry – A European Journal. [Link]

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A Cost-Benefit Analysis of 5-Bromo-2-methoxy-3-methylpyridine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks for the synthesis of complex molecules is a critical decision that balances cost, reactivity, and overall efficiency. Among the vast array of heterocyclic intermediates, substituted bromopyridines are indispensable for their versatility in cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-methoxy-3-methylpyridine, a functionalized pyridine derivative, comparing its performance with viable alternatives in common synthetic transformations. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Synthetic Utility of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. The presence of the bromine atom at the 5-position provides a reactive handle for the introduction of a wide range of substituents, while the methoxy and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and the properties of the final product.

Cost Analysis: A Multifaceted Perspective

The "cost" of a reagent extends beyond its purchase price. A comprehensive cost analysis must consider the entire synthetic route, including the complexity of the reagent's synthesis, its stability, and its performance in subsequent reactions (e.g., yield, reaction time, and purification).

Commercial Availability and Pricing

This compound is commercially available from various suppliers. However, its cost can be a significant factor, particularly for large-scale synthesis. To provide a comparative landscape, the table below includes pricing for this compound and several structurally related alternatives that could potentially be used in similar synthetic transformations.

CompoundCAS NumberSupplier ExamplePrice (USD/g)
This compound 760207-87-2Thermo Scientific~92.93/g (for 5g)
3-Bromo-2-methoxypyridine13472-59-8Apollo Scientific~2.50/g (for 10g)[1]
5-Bromo-2-chloro-3-methylpyridine29241-60-9AK Scientific~31.78/g (for 5g)[2]
2-Amino-5-bromo-3-methylpyridine3430-21-5Sigma-Aldrich~2476.76/g (for 5g)
3-Bromo-2-methylpyridine38749-79-0Sigma-Aldrich~44.60/g (for 1g)
5-Bromo-2-chloropyridine53939-30-3Sigma-Aldrich~4.60/g (for 25g)[3]

Note: Prices are subject to change and may vary between suppliers and based on quantity.

Synthesis of this compound and Alternatives

Performance in Key Cross-Coupling Reactions

The primary value of this compound lies in its performance in cross-coupling reactions. The following sections provide a comparative overview of its utility in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, with supporting experimental data where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by both electronic and steric factors.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated moderate to good yields (up to 88%).[5] While this is not a direct comparison with this compound, it provides a benchmark for the reactivity of a similarly substituted pyridine ring.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Arylboronic Acid, Palladium Catalyst, and Base in Solvent heating Heat under Inert Atmosphere reagents->heating Degas quench Quench Reaction heating->quench Cool to RT extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the bromopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling offers an alternative for C-C bond formation, particularly when dealing with sensitive functional groups. The reactivity of bromopyridines in Negishi coupling is also influenced by the substitution pattern on the pyridine ring.

While direct comparative data for this compound is scarce, studies on other bromopyridines indicate that the choice of catalyst and ligand is crucial for achieving high yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The electron-donating or -withdrawing nature of the substituents on the bromopyridine can significantly impact the efficiency of this transformation.

A study on the amination of 3-halo-2-aminopyridines showed that the choice of ligand is critical, with RuPhos and BrettPhos being particularly effective.[6] This highlights the importance of catalyst screening when developing C-N coupling reactions with functionalized bromopyridines.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH De-protonation De-protonation Amine\nCoordination->De-protonation Base Reductive\nElimination Reductive Elimination De-protonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparison with Alternatives

The primary alternatives to this compound are other substituted bromopyridines. The choice of an alternative will depend on the desired substitution pattern in the final product and the specific requirements of the synthetic route.

  • 3-Bromo-2-methoxypyridine: This isomer is significantly less expensive and may be a cost-effective alternative if the methyl group at the 3-position is not essential for the target molecule's activity.[1][7]

  • 5-Bromo-2-chloro-3-methylpyridine: The differential reactivity of the bromine and chlorine atoms allows for sequential cross-coupling reactions, offering a strategic advantage for the synthesis of highly functionalized molecules.[2]

  • Other Isomers: The electronic and steric effects of the substituent positions can influence reactivity. For example, a methyl group ortho to the bromine atom may hinder the oxidative addition step in a cross-coupling reaction, potentially requiring more active catalysts or harsher reaction conditions.

Conclusion and Recommendations

The cost-benefit analysis of using this compound is highly dependent on the specific goals of a synthetic project.

  • For early-stage research and drug discovery, where the rapid synthesis of diverse analogs is a priority and material costs are less of a concern, the unique substitution pattern of this compound may justify its higher cost. Its specific stereoelectronic properties could be crucial for achieving desired biological activity.

  • For process development and large-scale synthesis, where cost is a major driver, a thorough evaluation of less expensive alternatives is warranted. If the methyl group at the 3-position is not critical, the significantly cheaper 3-Bromo-2-methoxypyridine could be a more economical choice. Alternatively, if sequential functionalization is desired, 5-Bromo-2-chloro-3-methylpyridine offers a valuable synthetic handle.

Ultimately, the decision to use this compound should be based on a careful consideration of its price, the synthetic complexity of the overall route, and its performance in the desired chemical transformation compared to more economical alternatives. Empirical validation through reaction optimization and comparative studies in the laboratory will provide the most definitive answer for any given synthetic challenge.

References

  • 5-Bromo-3-chloro-2-methylpyridine, 5 grams - AK Scientific. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

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A Comparative Guide to the Synthetic Validation of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two plausible synthetic routes for the preparation of 5-Bromo-2-methoxy-3-methylpyridine, a valuable substituted pyridine intermediate in pharmaceutical and agrochemical research. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for selecting and validating a synthetic strategy.

Introduction

This compound is a key building block whose structural features—a bromine atom for cross-coupling reactions, a methoxy group, and a methyl substituent on the pyridine core—offer multiple avenues for molecular elaboration. The efficient and reliable synthesis of this intermediate is therefore of significant interest. This guide will compare two primary synthetic strategies:

  • Route A: Williamson Ether Synthesis via methylation of 5-bromo-2-hydroxy-3-methylpyridine.

  • Route B: Electrophilic Bromination of 2-methoxy-3-methylpyridine.

Each route will be evaluated based on the availability of starting materials, reaction efficiency, selectivity, and the practicality of the experimental procedures.

Route A: Williamson Ether Synthesis Approach

This classical and highly reliable method involves the O-methylation of the corresponding pyridone tautomer, 5-bromo-2-hydroxy-3-methylpyridine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a base is used to deprotonate the hydroxyl group, forming a pyridinolate anion that subsequently attacks a methylating agent.

Causality of Experimental Choices

The choice of base and methylating agent is critical to the success of this reaction. A strong base is required to fully deprotonate the relatively acidic N-H of the pyridone tautomer. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices as they irreversibly form the nucleophilic anion. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents due to the high electrophilicity of the methyl group and the good leaving group ability of iodide and sulfate, respectively. The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial to solvate the cation of the base without interfering with the nucleophilicity of the pyridinolate anion.

Williamson_Ether_Synthesis SM 5-Bromo-2-hydroxy- 3-methylpyridine Intermediate Pyridinolate Anion (Nucleophile) SM->Intermediate Deprotonation Base Base (e.g., NaH) Product 5-Bromo-2-methoxy- 3-methylpyridine Intermediate->Product SN2 Attack MeAgent Methylating Agent (e.g., CH3I)

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol: Route A

Materials:

  • 5-bromo-2-hydroxy-3-methylpyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Electrophilic Bromination Approach

An alternative strategy involves the direct bromination of 2-methoxy-3-methylpyridine. This approach relies on the principle of electrophilic aromatic substitution, where the pyridine ring, activated by the electron-donating methoxy and methyl groups, is attacked by an electrophilic bromine species.

Causality of Experimental Choices

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy and methyl groups directs the incoming electrophile. The methoxy group at the 2-position is a strong activator and directs ortho- and para- to itself. The methyl group at the 3-position is a weaker activator. Therefore, bromination is expected to occur at the 5-position (para to the methoxy group). N-Bromosuccinimide (NBS) is often a preferred brominating agent over elemental bromine (Br₂) for pyridine rings as it can provide a lower concentration of the electrophilic bromine species, leading to more controlled and selective reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or a chlorinated solvent.

Electrophilic_Bromination SM_B 2-Methoxy-3-methylpyridine Product_B 5-Bromo-2-methoxy- 3-methylpyridine SM_B->Product_B Electrophilic Aromatic Substitution BrominatingAgent Brominating Agent (e.g., NBS)

Caption: Workflow for Electrophilic Bromination to Synthesize this compound.

Experimental Protocol: Route B

Materials:

  • 2-methoxy-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Protect the reaction from light and cool the solution to 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine.

  • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterRoute A: Williamson Ether SynthesisRoute B: Electrophilic Bromination
Starting Material Availability 5-bromo-2-hydroxy-3-methylpyridine is commercially available.2-methoxy-3-methylpyridine may require synthesis from less common precursors.
Regioselectivity Highly selective. Methylation occurs specifically at the oxygen atom.Generally selective for the 5-position due to directing effects, but over-bromination or formation of other isomers is a potential risk.
Reaction Conditions Requires a strong base and anhydrous conditions. Handling of sodium hydride requires care.Milder conditions, though NBS is a lachrymator and should be handled in a fume hood.
Yield (Expected) Generally high yields are reported for similar Williamson ether syntheses on pyridinols.Yields can be variable depending on the substrate and potential for side reactions.
Workup & Purification Involves quenching a reactive hydride and standard extraction. Chromatography is typically required.Involves quenching excess brominating agent and standard extraction. Chromatography is necessary to ensure isomeric purity.
Overall Assessment More robust and predictable route, especially for ensuring the desired isomer is obtained.A potentially quicker route if the starting material is readily available, but may require more optimization to ensure selectivity.

Product Validation and Characterization

Independent of the chosen synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₈BrNOPubChem[1]
Molecular Weight 202.05 g/mol PubChem[1]
Appearance Clear colorless to yellow liquidThermo Scientific Chemicals[2]
Assay (GC) ≥96.0%Thermo Scientific Chemicals[2]

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group, and a singlet for the methyl group. Based on known chemical shifts for similar pyridines, the aromatic protons would likely appear as two distinct signals in the range of 7.5-8.5 ppm. The methoxy protons should appear as a singlet around 3.9-4.1 ppm, and the methyl protons as a singlet around 2.2-2.4 ppm. A specification sheet from a commercial supplier confirms that the proton NMR conforms to the expected structure.[2]

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon bearing the bromine atom would be shifted downfield, and the carbon attached to the methoxy group would be significantly deshielded.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) confirming the molecular weight.

It is imperative for any researcher synthesizing this compound to perform full analytical characterization (¹H NMR, ¹³C NMR, MS, and purity analysis by GC or HPLC) and compare the obtained data with the expected values to unequivocally validate the structure of the final product.

Conclusion

Both the Williamson ether synthesis (Route A) and electrophilic bromination (Route B) present viable pathways to this compound.

Route A is recommended as the more reliable and robust method. The high regioselectivity of the Williamson ether synthesis and the commercial availability of the starting material make it a more straightforward approach for obtaining the desired product with high purity.

Route B offers a potentially more direct approach if the starting 2-methoxy-3-methylpyridine is accessible. However, this route may require more extensive optimization to control the regioselectivity of the bromination and to separate any potential isomeric byproducts.

The choice of synthetic route will ultimately depend on the specific resources, timeline, and scale of the intended synthesis. In all cases, rigorous purification and comprehensive analytical validation are essential to ensure the quality of the final product for its intended application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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benchmarking catalyst systems for Buchwald-Hartwig amination of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking Catalyst Systems for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-methylpyridine

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as an indispensable tool for this purpose, enabling the synthesis of a vast array of aryl and heteroaryl amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6]

The substrate, this compound, presents a common challenge in synthetic chemistry: the coupling of an electron-deficient heteroaryl halide. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields.[7] Therefore, the judicious selection of a catalyst system—comprising a palladium source, a ligand, and a base—is paramount to achieving high efficiency and overcoming the inherent challenges of this substrate class.

This guide provides an objective comparison of various catalyst systems, supported by established principles and data from analogous systems, to provide a framework for rational catalyst selection and optimization for the amination of this compound.

The power of the Buchwald-Hartwig amination lies in its catalytic cycle, which efficiently orchestrates the formation of the C-N bond. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and is heavily influenced by the electron-donating properties of the ligand.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylated pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9][10][11][12][13][14]

The choice of ligand, base, and solvent directly impacts the efficiency of each step in this cycle.[15][16]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_complex->Amido_complex Deprotonation BaseHX Base-H+X- Amine_complex->BaseHX Amido_complex->Pd0 Product Ar-NR₂ (Product) Amido_complex->Product ArX Ar-X (this compound) ArX->OA_complex AmineH R₂NH (Amine) AmineH->Amine_complex Base Base Base->Amine_complex Benchmarking Workflow start Define Substrates: This compound + Amine Partner screen_ligands Primary Screen: Ligands (e.g., RuPhos, Xantphos, Josiphos, IPr) Fixed Pd Source, Base, Solvent, Temp. start->screen_ligands analyze1 Analyze Results (LC-MS/NMR) Identify Top 1-2 Ligands screen_ligands->analyze1 screen_base Secondary Screen: Base (e.g., NaOtBu, LHMDS, K3PO4, Cs2CO3) Using Best Ligand(s) analyze1->screen_base analyze2 Analyze Results Identify Best Ligand/Base Combo screen_base->analyze2 optimize_temp Optimization: Temperature & Concentration Fine-tune reaction parameters analyze2->optimize_temp end Final Optimized Protocol optimize_temp->end

Sources

A Comparative Guide to the Stability of 5-Bromo-2-methoxy-3-methylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the chemical stability of a building block is not merely a matter of shelf life; it is a critical parameter that dictates its utility, informs reaction and purification strategies, and ultimately impacts the viability of a synthetic route. This guide provides an in-depth assessment of the stability of 5-Bromo-2-methoxy-3-methylpyridine, a versatile substituted pyridine scaffold prevalent in medicinal chemistry.[1][2] We will move beyond simple statements of stability and instead provide a framework for its empirical assessment, grounded in internationally recognized standards. This document explains the causal relationships behind experimental choices, offers detailed protocols for validation, and compares the expected stability profile of the title compound with relevant structural analogs.

Theoretical Stability Profile: An Expert Assessment

Before embarking on empirical testing, a theoretical assessment based on the molecule's constituent functional groups can predict potential liabilities. This compound incorporates several key features on a pyridine core, each contributing to its overall chemical behavior.

  • The Pyridine Core : The pyridine ring itself is an electron-deficient aromatic system. While generally stable, the nitrogen atom makes the ring susceptible to nucleophilic attack at the C2 and C4 positions and less prone to electrophilic substitution than benzene.[3][4] Its basicity (pKa of the pyridinium ion is ~5.2) allows it to form salts with acids, which can influence solubility and stability.[5]

  • Methoxy Group (-OCH₃) at C2 : The 2-methoxy group is a potential site for hydrolysis, particularly under acidic conditions, which could cleave the ether bond to yield 5-bromo-3-methyl-2-pyridone. The electron-withdrawing nature of the pyridine nitrogen can influence the reactivity of this group.[6]

  • Bromo Group (-Br) at C5 : Aryl bromides are typically stable but represent a key reactive site for synthetic transformations like cross-coupling reactions.[7] The C-Br bond is, however, susceptible to photolytic cleavage under UV irradiation, a common degradation pathway for halogenated aromatics.[8]

  • Methyl Group (-CH₃) at C3 : The methyl group is generally robust but can be a site for oxidation under aggressive conditions (e.g., strong oxidizing agents), potentially forming a carboxylic acid or hydroxymethyl derivative.

Based on this analysis, the most probable degradation pathways under stress conditions are acid-catalyzed hydrolysis of the methoxy group and photodegradation involving the bromo-substituent.

A Framework for Empirical Stability Assessment: The Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradants. The following framework is adapted from the International Council for Harmonisation (ICH) guidelines, which represent the global standard for stability testing in the pharmaceutical industry.[9][10][11]

The core principle of this protocol is to create a self-validating system. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed first. This method must be able to resolve the parent compound from all potential degradation products and impurities.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Solutions (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Photo Photolytic (ICH Q1B Conditions) Prep->Photo Analyze Analyze Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Neutral->Analyze Oxidation->Analyze Thermal Thermal (80°C, Solid State) Thermal->Analyze Photo->Analyze Eval Assess Degradation Identify Degradants Determine Pathways Analyze->Eval

Caption: Workflow for a forced degradation study of this compound.

Detailed Experimental Protocols

The following protocols describe the specific steps for each stress condition. For each condition, a control sample (stored at ambient temperature, protected from light) should be analyzed concurrently.

A. Hydrolytic Stability

  • Causality : This test evaluates susceptibility to hydrolysis across a range of pH values, mimicking potential acidic or basic reaction conditions or physiological environments.[10]

  • Protocol :

    • Prepare three separate solutions of this compound at approximately 1 mg/mL in:

      • 0.1 M Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 M Sodium Hydroxide (NaOH)

    • Incubate the solutions in sealed vials at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis (e.g., add an equimolar amount of base or acid).

    • Analyze all samples by a validated stability-indicating HPLC method.

B. Oxidative Stability

  • Causality : This assesses the molecule's vulnerability to oxidation, a common degradation pathway. Hydrogen peroxide is a standard model oxidant.[10]

  • Protocol :

    • Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 6, and 24 hours).

C. Thermal Stability

  • Causality : Evaluates the intrinsic stability of the solid material at elevated temperatures, which is critical for storage and handling. Some pyridine derivatives are known to have low thermal onsets for decomposition.[12]

  • Protocol :

    • Place a known quantity of the solid compound in a vial.

    • Store the vial in a calibrated oven at 80°C.

    • At set time points (e.g., 1, 3, and 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • For a more detailed analysis, Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and onset of thermal decomposition.[13]

D. Photostability

  • Causality : This test is crucial due to the presence of the bromo-substituent. It determines if light exposure can cause degradation, which informs packaging and handling requirements. The protocol should adhere to ICH Q1B guidelines.[14]

  • Protocol :

    • Expose the solid compound and a solution (e.g., 1 mg/mL in acetonitrile/water) to a calibrated light source.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear, tabular format to allow for easy comparison across conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 48 hrs100%0%0
0.1 M HCl (60°C) 48 hrs
Water (60°C) 48 hrs
0.1 M NaOH (60°C) 48 hrs
3% H₂O₂ (RT) 24 hrs
Thermal (80°C, Solid) 7 days
Photolytic (ICH Q1B) -

Data in this table is illustrative and should be populated with experimental results.

Potential Degradation Pathway: Hydrolysis

The primary anticipated degradation pathway is the hydrolysis of the 2-methoxy group. This can be visualized to aid in the identification of degradants.

Degradation_Pathway Parent This compound Product 5-Bromo-3-methylpyridin-2(1H)-one Parent->Product H₃O⁺ / H₂O (Acid Hydrolysis)

Caption: Predicted acid-catalyzed hydrolysis pathway.

Comparative Stability with Structural Analogs

The stability of this compound can be better understood by comparing its expected profile to that of closely related molecules. This comparison allows researchers to make informed decisions when selecting building blocks for a synthesis campaign.

Table 2: Comparative Stability Assessment of Pyridine Analogs

CompoundKey Structural DifferenceExpected Primary Stability LiabilityRationale
This compound (Title Compound) -Hydrolysis of methoxy group; Photolysis of C-Br bond.Standard liability for 2-alkoxypyridines and brominated aromatics.
5-Chloro-2-methoxy-3-methylpyridine Chloro instead of BromoHydrolysis of methoxy group.The C-Cl bond is generally more photolytically stable than the C-Br bond, potentially offering an advantage in reactions requiring UV light.
5-Bromo-2-ethoxy-3-methylpyridine Ethoxy instead of MethoxyHydrolysis of ethoxy group.The rate of hydrolysis may differ slightly due to steric and electronic effects of the ethyl vs. methyl group, but the overall liability remains.
2,5-Dibromo-3-methylpyridine Bromo instead of Methoxy at C2Photolysis.Lacks the hydrolytically labile methoxy group, likely making it more stable in aqueous acidic/basic conditions but still sensitive to light.

This comparative analysis highlights a critical aspect of experimental design: the choice of a specific halogen or alkoxy group can be leveraged to enhance stability under particular reaction conditions. For instance, if a planned synthetic step involves prolonged exposure to acidic water, an analog without the 2-methoxy group might be preferable. Conversely, if a photochemical reaction is planned, substituting the bromine for chlorine could prevent unwanted side reactions.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate, but its stability is not absolute. Based on its chemical structure, the compound is predicted to be most susceptible to acid-catalyzed hydrolysis at the 2-methoxy position and photolytic degradation involving the carbon-bromine bond. It is expected to show moderate to good stability under neutral, basic, oxidative, and thermal conditions, though empirical verification is paramount.

For laboratory use, it is recommended to:

  • Store the compound in well-sealed, amber-colored containers to protect from light and moisture.

  • Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures, unless hydrolysis to the corresponding pyridone is the desired outcome.

  • Employ a validated stability-indicating analytical method to monitor the purity of starting material, especially if it has been stored for an extended period.

By following the comprehensive assessment framework detailed in this guide, researchers and drug development professionals can confidently handle, store, and utilize this compound, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

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The Art of Inhibition: A Comparative Efficacy Guide to Kinase Inhibitors Derived from Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its myriad derivatives, brominated methoxypyridines, such as 5-Bromo-2-methoxy-3-methylpyridine and its structural relatives, have emerged as privileged starting points in the design of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the performance of kinase inhibitors derived from these scaffolds, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.

The strategic placement of a bromine atom on the pyridine ring offers a versatile handle for synthetic elaboration, often through palladium-catalyzed cross-coupling reactions.[1][2] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The methoxy and methyl groups can further influence solubility, electronic properties, and steric interactions.[3] This guide will delve into the impact of substitutions at key positions, drawing insights from various studies on related 2-aminopyridine and aminopyrimidine derivatives to illuminate the structure-activity relationships (SAR) that govern their efficacy.

The 2-Aminopyridine Moiety: A Privileged Scaffold for Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. It frequently engages in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[1][4] The unique substitution pattern of molecules like 2-Amino-5-bromo-4-methylpyridine, featuring a nucleophilic amino group and a reactive bromine atom, provides a rich platform for generating diverse molecular architectures with significant biological potential.[5][6]

Comparative Analysis of Substituent Effects

The biological activity of aminopyridine derivatives is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships, with quantitative data presented for easy comparison where available from studies on related compounds.

Modifications at the 2-Amino Position

The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge.[1] Acylation or alkylation of this group can modulate this interaction and impact potency. As illustrated in the table below, derivatization of the 2-amino group in a related 2-amino-5-bromo-4-methylpyridine scaffold generally leads to a decrease in inhibitory activity against the ALK kinase, highlighting the importance of the unsubstituted amine for optimal hinge binding.[1]

Compound IDR Group (at 2-Amino)Target KinaseIC50 (nM)Reference
1a-HALK40[1]
1b-C(O)CH₃ALK>1000[1]

Modifications at the 5-Position (Bromo Substituent)

The 5-bromo position serves as a key vector for introducing diversity, often through palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1][2][7] Substitutions at this position can explore deeper pockets of the ATP-binding site and significantly influence both potency and selectivity.[1] Replacing the bromo group with aryl or heteroaryl moieties can lead to a substantial increase in potency, which is often attributed to favorable interactions with hydrophobic regions or the formation of additional hydrogen bonds within the kinase active site.[1]

Targeting Key Signaling Pathways: PI3K/mTOR and Beyond

The versatility of the brominated pyridine scaffold has been leveraged to develop inhibitors for several critical cancer-related kinases.

Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Dual inhibitors of PI3K and mTOR are of particular interest as they can block the pathway at two key nodes, potentially leading to a more profound and durable anti-cancer effect.[7][8]

A series of sulfonamide methoxypyridine derivatives, originating from 5-bromo-2-methoxypyridin-3-amine, have been developed as potent PI3K/mTOR dual inhibitors.[7] One of the most promising compounds from this series, 22c , demonstrated significant inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.04 μM and 0.02 μM, respectively.[7] This compound also exhibited potent anti-proliferative activity against the HCT116 cancer cell line with an IC50 of 0.11 μM.[7] Western blot analysis confirmed that treatment with 22c led to a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[7]

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in such studies.

General Procedure for Synthesis of Sulfonamide Methoxypyridine Derivatives[7]
  • A solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine is treated dropwise with a substituted benzenesulfonyl chloride at room temperature and stirred for 24 hours.

  • The solvent is then evaporated, and the residue is purified to yield the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate.

  • This intermediate then undergoes a Miyaura borylation followed by a Suzuki coupling reaction with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base to yield the final products.

Kinase Inhibition Assay (Example: VRK1)[4]

This assay is fundamental to determining the IC50 value of a potential inhibitor.

Reagents and Materials:

  • Recombinant human VRK1 enzyme

  • Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for VRK1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (derived from 2-Amino-5-bromo-4-methylpyridine) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • A solution of the VRK1 enzyme and the peptide substrate is prepared in the kinase buffer.

  • The test compounds are serially diluted in DMSO and then added to the enzyme/substrate solution in the 384-well plates.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for Pathway Inhibition[7]
  • Cancer cells (e.g., HCT116) are seeded in 6-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • After treatment, the cells are lysed, and the protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a typical workflow for kinase inhibitor discovery and the targeted signaling pathway.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Scaffold Selection (e.g., 5-Bromo-2-methoxy- 3-methylpyridine) Library_Synthesis Library Synthesis (e.g., Suzuki Coupling) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND_Candidate IND Candidate Selection Tox_Studies->IND_Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Conclusion

While a direct head-to-head comparative guide for a series of kinase inhibitors derived specifically from this compound is not yet extensively available in the public domain, the existing research on structurally related aminopyridine scaffolds demonstrates the significant potential of this chemical starting point.[4] The strategic derivatization of the brominated pyridine core has proven to be a fruitful strategy for the discovery of novel and potent kinase inhibitors targeting critical pathways in cancer.[5][7] The identification of potent and selective inhibitors for kinases like PI3K, mTOR, ALK, and VRK1 underscores the value of this molecular framework in the ongoing development of targeted therapies.[1][4][7] Further research focusing on the systematic modification of the this compound core is warranted to unlock its full therapeutic potential.

References

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  • Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Derivatives. Benchchem. 4

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Identification

5-Bromo-2-methoxy-3-methylpyridine is a halogenated pyridine derivative. Due to its chemical structure, it must be managed as hazardous waste. The pyridine ring suggests potential toxicity, while the bromine atom classifies it as a halogenated organic compound, which is subject to specific environmental regulations[1][2][3].

Based on data from structurally similar compounds, such as 5-Bromo-2-methoxypyridine, this chemical should be presumed to be a skin, eye, and respiratory irritant[4][5][6]. Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin[7]. Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste[7][8].

Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure[9]. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are insufficient[5].

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl rubber gloves are often recommended for extended handling of pyridine compounds. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling[10][11].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program and be properly fit-tested[10].

Segregation and Storage of Waste

Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Keep this waste stream segregated from strong acids, bases, and oxidizing agents to prevent potentially violent reactions[10].

  • Container Requirements: All waste must be collected in a designated, leak-proof container made of compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid[7][10].

  • Labeling: Label the waste container clearly and immediately upon adding the first quantity of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of waste generation

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from heat sources or direct sunlight[9][10].

Quantitative Data Summary

The table below summarizes key hazard and disposal information, extrapolated from related pyridine compounds and general chemical safety guidelines.

ParameterInformationSource(s)
Chemical Name This compound-
Hazard Classification Expected Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[5]Fisher Scientific SDS[5]
Waste Classification Hazardous Waste; Halogenated Organic CompoundEPA (40 CFR Part 261, 268)[2][3][12]
Recommended PPE Safety Goggles, Chemical-Resistant Gloves (e.g., Butyl Rubber), Lab Coat, work in Fume HoodWSU Safety Procedures[10]
Incompatible Materials Strong Oxidizers, Strong Acids (especially nitric acid), Strong BasesWSU Safety Procedures[10]
Primary Disposal Method Incineration at a licensed hazardous waste facilityATSDR, EPA[8][13]
Spill Containment Inert absorbent material (e.g., vermiculite, sand)NJ Dept. of Health, BenchChem[7][14]

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe collection and temporary storage of waste containing this compound.

Step 1: Waste Collection

  • Solid Waste: Carefully transfer any residual solid this compound, contaminated weigh boats, and spatulas into the designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous liquid waste container. Do not pour this waste down the drain.

  • Contaminated PPE and Labware: Place all contaminated items, including used gloves, disposable lab coats, bench paper, and rinsed glassware (if not being reused), into a designated solid hazardous waste container[7].

Step 2: Container Management

  • Keep the waste container securely sealed when not in use to prevent the release of vapors[10].

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 3: Emergency Spill Procedures

  • Small Spills (manageable within 10 minutes):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or earth[14].

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste[7].

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS office or emergency response team immediately[10].

Step 4: Final Disposal

  • Once the waste container is full or the project is complete, arrange for pickup through your institution's EHS office.

  • The EHS department will coordinate with a licensed hazardous waste disposal contractor for final treatment, which typically involves high-temperature incineration to destroy the halogenated organic compounds in an environmentally sound manner[8][11][13].

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Path Generate Generation of Waste (Solid, Liquid, PPE) Assess Is it contaminated with This compound? Generate->Assess HazardousWaste Collect in Labeled, Segregated Hazardous Waste Container Assess->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous No Store Store in Secure Waste Accumulation Area HazardousWaste->Store EHS Contact EHS for Pickup Store->EHS FinalDisposal Transport to Licensed Waste Facility (Incineration) EHS->FinalDisposal

Caption: Decision workflow for proper waste stream management.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Pyridine | ToxFAQs™. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. [Link]

  • National Center for Biotechnology Information (NCBI) . TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • Jubilant Ingrevia Limited . Pyridine ACS Safety Data Sheet. [Link]

  • Washington State University . Standard Operating Procedure for Pyridine. [Link]

  • Chemsrc . This compound Material Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Capot Chemical . MSDS of 3-bromo-5-methoxy-2-methylpyridine. [Link]

  • Occupational Safety and Health Administration (OSHA) . OSHA Occupational Chemical Database: PYRIDINE. [Link]

  • Electronic Code of Federal Regulations (eCFR) . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA) . EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency (EPA) . Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-methoxy-3-methylpyridine: From Core Safety to Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-methoxy-3-methylpyridine is foundational to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with precision and an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep-dive into the essential safety protocols, operational planning, and emergency preparedness required for this halogenated pyridine derivative. Our objective is to build a culture of safety that is as robust as our science.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a substituted pyridine, a class of compounds widely used in pharmaceutical synthesis. Its specific structure presents a multi-faceted hazard profile that must be understood before the container is even opened.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4) [1][4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][3][5]

The causality behind these classifications lies in the molecule's reactivity. Pyridine and its derivatives can interact with biological macromolecules, leading to irritation and toxicity. The bromine substituent can further enhance its reactivity. Therefore, preventing direct contact through inhalation, ingestion, or skin absorption is the primary goal of our safety protocols.[6][7]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A meticulously chosen PPE ensemble is your primary defense against exposure. The following recommendations are mandatory for all personnel handling this compound.

Ocular and Respiratory Safeguards

All manipulations of this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[4][6] This is the most critical engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[2][3]

  • Eye Protection : Chemical splash goggles with side shields are mandatory at all times.[2][8][9] Should an operation present a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[8]

  • Respiratory Protection : Under standard laboratory conditions within a fume hood, respiratory protection is not typically required. However, for emergencies such as a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Primary Barrier: Hand and Body Protection

Direct skin contact is a significant risk, as the compound is a known skin irritant.[1][2][3]

  • Hand Protection : The choice of glove material is critical. For pyridine and its derivatives, butyl rubber or neoprene gloves are recommended for their high level of chemical resistance.[6][8][9] While nitrile gloves are common in laboratories, they may offer less breakthrough time; if used, they must be inspected before each use and changed frequently.[6][8] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A flame-retardant lab coat must be worn and kept fully buttoned.[8][9] This protects against accidental splashes and prevents contamination of personal clothing.

PPE Summary Table
Protection TypeSpecific RecommendationsRationale
Eye/Face Chemical safety goggles with side shields (mandatory). Face shield for splash risks.[2][8][9]Protects against splashes and vapors that cause serious eye irritation.[1][2][3]
Hand Chemically resistant gloves (Butyl rubber or neoprene recommended).[6][8][9]Provides a robust barrier against skin contact and irritation.[1]
Body Flame-retardant lab coat, fully buttoned.[8]Protects skin from contamination and prevents the spread of the chemical.
Respiratory All work must be conducted in a certified chemical fume hood.[4][6]Prevents inhalation of vapors that may cause respiratory irritation.[2][3]

Operational Plan: A Step-by-Step Guide from Receiving to Disposal

A comprehensive operational plan ensures that safety is integrated into every step of the workflow.

Step 1: Preparation and Pre-Handling
  • Review the SDS : Before any work begins, thoroughly read the Safety Data Sheet (SDS) for this compound.[9]

  • Verify Engineering Controls : Ensure the chemical fume hood is on and functioning correctly. Check the certification date.

  • Assemble PPE : Don all required PPE as outlined in the section above. Inspect your gloves for any signs of damage or degradation.[8]

  • Prepare a Clean Workspace : Ensure the work area within the fume hood is clean and uncluttered. Keep only the necessary equipment and reagents in the hood.

Step 2: Handling the Chemical
  • Weighing and Transferring : Conduct all weighing and transferring of the compound inside the fume hood. Use a spatula or other appropriate tool to avoid generating dust or aerosols.

  • Container Management : Keep the container tightly closed when not in use to minimize the release of vapors.[2][6][12]

  • Avoid Incompatibles : Store and handle away from incompatible materials such as strong oxidizing agents and acids.[2][9]

Step 3: Storage and Disposal
  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][12] The storage location should be secured and clearly labeled.

  • Waste Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, are considered hazardous waste.

  • Disposal Protocol : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[9] Disposal must be handled by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2][8] Never dispose of this chemical down the drain.[8]

Emergency Protocols: A Self-Validating System for Spills and Exposures

In the event of an emergency, a clear and logical response is critical. The following workflow and first-aid procedures provide a self-validating system to manage incidents effectively.

Chemical Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse start_node Spill Occurs decision_node decision_node start_node->decision_node Assess Spill Size & Location process_node process_node decision_node->process_node Small & Contained (Inside Fume Hood) alert_node alert_node decision_node->alert_node Large, Uncontained, or Outside Hood action_node action_node process_node->action_node If trained and equipped process_node_cleanup Collect waste into sealed container action_node->process_node_cleanup Contain with absorbent material (e.g., vermiculite, sand) process_node_evacuate Close doors, restrict access Call Emergency Response alert_node->process_node_evacuate Alert personnel & Evacuate Area end_node Incident Report process_node_cleanup->end_node process_node_evacuate->end_node

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.